molecular formula C14H18N2O B1451746 1-(Cyclopentylcarbonyl)indolin-6-amine CAS No. 1019533-47-1

1-(Cyclopentylcarbonyl)indolin-6-amine

Cat. No.: B1451746
CAS No.: 1019533-47-1
M. Wt: 230.31 g/mol
InChI Key: JYAZWZSSQVPWDK-UHFFFAOYSA-N
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Description

1-(Cyclopentylcarbonyl)indolin-6-amine is an N-acyl indoline derivative designed for research applications in medicinal chemistry and drug discovery. Compounds based on the indoline scaffold, such as N-acyl indolines, have been identified as potent inhibitors of the serine hydrolase Notum, a key regulator of Wnt signaling pathways . Wnt signaling is a critical target for therapeutic development in diseases associated with its decline, such as osteoporosis and colorectal cancer . The molecular structure of this compound features a cyclopentylcarbonyl group linked to the indoline nitrogen, a motif known to contribute to binding within the enzyme's palmitoleate pocket through key interactions like aromatic stacking . The primary amine at the 6-position serves as a potential handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAZWZSSQVPWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 1-(Cyclopentylcarbonyl)indolin-6-amine. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's structural features, predicts its spectroscopic profile, and explores its potential as a versatile scaffold in medicinal chemistry. The narrative synthesizes foundational chemical principles with field-proven insights, explaining the causality behind experimental strategies and highlighting the strategic importance of its constituent moieties—the indoline core and the cyclopentyl group—in modern drug discovery.

Introduction: A Molecule of Strategic Interest

This compound is a synthetic organic compound featuring a bicyclic indoline core functionalized with both a primary aromatic amine and a tertiary amide. The indoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique three-dimensional, non-planar geometry can confer advantageous pharmacokinetic properties compared to flat aromatic systems. The strategic placement of a primary amine at the 6-position and a cyclopentylcarbonyl group at the nitrogen atom creates a molecule with multiple points for chemical diversification, making it a valuable building block for the synthesis of compound libraries aimed at a wide array of biological targets. This guide will deconstruct the molecule's properties from first principles and provide a forward-looking perspective on its application in drug discovery.

Molecular Identity and Structure

A precise understanding of a molecule's structure is fundamental to predicting its behavior. This compound combines an aromatic amine, a saturated heterocycle, and an aliphatic acyl group.

Chemical Identifiers

For clarity and cross-referencing, the key identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 1019533-47-1[4]
Molecular Formula C₁₄H₁₈N₂ON/A
Molecular Weight 230.31 g/mol N/A
IUPAC Name (6-amino-2,3-dihydro-1H-indol-1-yl)(cyclopentyl)methanoneN/A
SMILES O=C(C1CCCC1)N2Cc3ccc(N)cc3C2[5]
Structural Elucidation

The molecule's architecture is defined by three key components:

  • Indoline Core: A bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring. This scaffold is a cornerstone of many bioactive compounds.[1]

  • 6-Amino Group: A primary aromatic amine (-NH₂) attached to the benzene portion of the indoline. This group is a potent hydrogen bond donor and a key site for nucleophilic reactions.

  • 1-Cyclopentylcarbonyl Group: A cyclopentyl ring linked via a carbonyl group to the nitrogen of the indoline, forming a tertiary amide. This moiety adds lipophilicity and a rigid, three-dimensional character.

The interplay of these groups dictates the molecule's overall chemical personality, from its reactivity to its potential biological interactions.

G cluster_molecule Key Structural Components cluster_properties Resulting Chemical Properties Indoline Indoline Core (Privileged Scaffold) PK_Props Modulated PK Properties Indoline->PK_Props Scaffold Scaffold for Diversification Indoline->Scaffold Amine 6-Amino Group (Nucleophilic Site, H-Bond Donor) Reactivity Defined Reactivity Amine->Reactivity Amine->Scaffold Acyl 1-Cyclopentylcarbonyl Group (Lipophilicity, Steric Influence) Acyl->PK_Props Acyl->Scaffold

Caption: Relationship between structural motifs and chemical properties.

Anticipated Spectroscopic Profile

While empirical spectra for this specific molecule are not widely published, a robust spectroscopic profile can be predicted based on its functional groups. This predictive analysis is crucial for researchers aiming to synthesize or identify this compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for its primary amine and tertiary amide functionalities.

  • N-H Stretching: Two distinct peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=O Stretching: A strong, sharp absorption band is expected around 1650-1630 cm⁻¹, corresponding to the tertiary amide carbonyl group. Its position reflects resonance delocalization with the indoline nitrogen.

  • C-N Stretching: Absorptions for the aromatic C-N bond and the amide C-N bond will appear in the 1350-1200 cm⁻¹ range.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon environments.

  • ¹H NMR:

    • Aromatic Protons: Signals for the three protons on the benzene ring of the indoline core are expected between 6.5-7.5 ppm.

    • Amine Protons (-NH₂): A broad singlet, typically between 3.0-5.0 ppm, which would disappear upon D₂O exchange.

    • Indoline Aliphatic Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the indoline ring, likely around 3.0-4.0 ppm.

    • Cyclopentyl Protons: A series of multiplets in the upfield region, approximately 1.5-2.5 ppm. The proton on the carbon attached to the carbonyl will be the most downfield.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, around 170-175 ppm.

    • Aromatic Carbons: Multiple signals between 110-150 ppm.

    • Aliphatic Carbons: Signals for the indoline and cyclopentyl CH₂ groups will appear in the 20-50 ppm range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₄H₁₈N₂O. In accordance with the nitrogen rule, having an even number of nitrogen atoms results in an even nominal molecular weight of 230. The high-resolution mass should correspond to an exact mass of approximately 230.1419.

  • Key Fragmentation: Common fragmentation pathways would likely include alpha-cleavage, leading to the loss of the cyclopentyl group (M-69) or the cyclopentylcarbonyl group (M-97).

Synthesis and Chemical Reactivity

The molecule's dual functionality—a nucleophilic amine and a stable amide—defines its synthetic accessibility and subsequent reactivity.

Proposed Synthetic Strategy

A robust and logical synthesis involves the acylation of a commercially available precursor, 6-aminoindoline. This approach is a standard and reliable method for amide bond formation.

Protocol: Acylation of 6-Aminoindoline

  • Reactant Preparation: Dissolve 6-aminoindoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The use of the acid chloride is highly efficient; alternatively, cyclopentanecarboxylic acid could be used with a peptide coupling agent (e.g., HATU, HOBt/EDC).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Caption: A logical workflow for the synthesis of the title compound.
Chemical Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups.

  • The 6-Amino Group: As a primary aromatic amine, this site is a potent nucleophile.[6] It can readily undergo a variety of classical amine reactions, including:

    • Further Acylation/Sulfonylation: Reaction with other acid chlorides or sulfonyl chlorides to form diamides or sulfonamides.

    • Alkylation: Reaction with alkyl halides.

    • Diazotization: Reaction with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).[7]

  • The Amide Bond: The tertiary amide at the N-1 position is generally robust. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the cyclopentylcarbonyl group and revert to 6-aminoindoline. This stability is a key feature for its use as a stable scaffold.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amine group. However, the N-acyl group is electron-withdrawing, which deactivates the ring. The overall reactivity and regioselectivity of substitution reactions (e.g., halogenation, nitration) would be a balance of these competing effects.

Significance in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a molecular framework for developing new therapeutics.

The Indoline Scaffold as a Privileged Core

The indoline structure is a well-established "privileged scaffold" in drug discovery.[1] Its prevalence in FDA-approved drugs is a testament to its favorable interaction with biological targets and good ADME (absorption, distribution, metabolism, and excretion) properties.[3][8] The non-planar, sp³-rich character of the five-membered ring provides a three-dimensional geometry that can lead to improved binding affinity and selectivity compared to flat aromatic systems.

The Cyclopentyl Group as a Bioisostere

In modern medicinal chemistry, aliphatic rings like cyclopentane are strategically employed as bioisosteres—substituents that retain desired biological activity while improving physicochemical properties.[9][10] The cyclopentyl group in this molecule serves several key purposes:

  • Metabolic Stability: It can act as a bioisostere for a phenyl ring, blocking sites of metabolic oxidation that are common on aromatic systems.[11]

  • Solubility and Lipophilicity: Replacing aromatic rings with saturated carbocycles can modulate lipophilicity (LogP) and solubility, which is critical for optimizing a drug candidate's pharmacokinetic profile.[9]

  • Conformational Rigidity: While cyclopentane itself is flexible, it is more rigid than a comparable acyclic alkyl chain, which can help lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[12]

Conclusion

This compound is a molecule designed with purpose. Its chemical properties are a direct result of the synergistic combination of a privileged indoline scaffold, a reactive aromatic amine, and a strategically important cyclopentyl moiety. While detailed experimental data is limited in public literature, its characteristics can be reliably predicted through an understanding of fundamental organic chemistry principles. Its straightforward synthesis and dual functional handles make it an exceptionally valuable building block for researchers and drug development professionals seeking to create novel, diverse, and effective small molecule therapeutics.

References

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  • Tantry, S. J., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. Retrieved from [Link]

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  • ChemSrc. (n.d.). CAS#:1630057-63-4 | (3-Bromo-5-fluorophenyl)oxazol-2-ylmethanone. Retrieved from [Link]

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Structure Elucidation of 1-(Cyclopentylcarbonyl)indolin-6-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically-focused framework for the complete structure elucidation of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule featuring the medicinally significant indoline scaffold. By integrating a suite of advanced spectroscopic techniques—High-Resolution Mass Spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy—we present a self-validating system for structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

The Indoline Scaffold and Its Significance

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to interact with a wide array of biological targets. The specific compound, this compound, combines this heterocyclic core with a flexible cyclopentylcarbonyl group and a strategic amino functionalization, suggesting potential for diverse pharmacological applications.

The Imperative of Unambiguous Structure Elucidation

In the rigorous landscape of pharmaceutical development, absolute certainty of a compound's structure is non-negotiable. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant safety concerns. The process of structure elucidation, therefore, must be robust, reproducible, and built on a foundation of orthogonal, cross-verifying analytical techniques.

An Integrated Spectroscopic Approach

No single analytical technique can definitively and comprehensively solve a chemical structure. This guide champions an integrated approach, where each method provides a unique piece of the structural puzzle. We will begin with Mass Spectrometry to establish the molecular formula, followed by a deep dive into a suite of NMR experiments to map the precise atomic connectivity and spatial relationships. This multi-faceted strategy ensures that the final proposed structure is supported by a robust and self-consistent dataset.

Foundational Analysis: The Molecular Blueprint

The first step in any structure elucidation workflow is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose due to its exceptional accuracy and precision.[1]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We choose HRMS over standard-resolution MS because it can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm).[2][3] This high accuracy allows for the confident determination of a unique elemental formula from the exact mass, distinguishing it from other potential formulas that may have the same nominal mass.[4][5] For this compound, the expected molecular formula is C₁₄H₁₈N₂O.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.[2][5]

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amine and amide functionalities are readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical mass of C₁₄H₁₉N₂O⁺ (the protonated form).

Expected Data: The theoretical exact mass for the [M+H]⁺ ion of C₁₄H₁₈N₂O is 231.1497. The HRMS experiment should yield a measured m/z value within 5 ppm of this theoretical value.

Data Presentation: Predicted HRMS Data

Property Predicted Value
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.31 g/mol
Theoretical [M+H]⁺ 231.1497 m/z

| Acceptable Mass Error | < 5 ppm |

Visualization: HRMS Workflow Below is a diagram illustrating the logical flow of an HRMS experiment for establishing the molecular formula.

HRMS_Workflow cluster_instrument HRMS Instrument IonSource Electrospray Ionization (ESI) MassAnalyzer Orbitrap / FT-ICR Mass Analyzer IonSource->MassAnalyzer Ion Generation Detector Detector MassAnalyzer->Detector Mass Separation Processing Data Processing (Exact Mass Calculation) Detector->Processing Signal Acquisition Sample Analyte Solution (C₁₄H₁₈N₂O) Sample->IonSource Introduction Result Elemental Formula Confirmed: C₁₄H₁₈N₂O Processing->Result Formula Determination

Caption: Workflow for molecular formula determination using HRMS.

Atomic Connectivity Mapping via NMR Spectroscopy

With the molecular formula confirmed, the next and most critical phase is to determine the precise arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[6] The strategy involves a systematic progression from simple 1D experiments to more complex 2D experiments.[6][7]

¹H NMR: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum provides the initial overview of the proton framework. By analyzing chemical shifts, integration (proton count), and splitting patterns (J-coupling), we can identify the different types of protons and their immediate neighbors.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent signal or an internal standard (TMS).

¹³C NMR & DEPT: Carbon Skeleton Mapping

Expertise & Causality: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. However, it is often coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to determine the multiplicity of each carbon (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon). This is far more efficient than interpreting off-resonance decoupled spectra.[6]

Experimental Protocol: ¹³C and DEPT Acquisition

  • Sample & Instrument: Use the same sample and instrument as for the ¹H NMR.

  • Acquisition:

    • Acquire a standard broadband-decoupled ¹³C spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. In a DEPT-90 spectrum, only CH signals are visible.

2D NMR: Assembling the Structural Puzzle

Expertise & Causality: While 1D NMR provides essential clues, 2D NMR experiments are required to unambiguously connect the atoms.[8][9][10] They reveal correlations between nuclei, allowing for the step-by-step construction of molecular fragments and, ultimately, the entire molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out adjacent protons in alkyl chains and aromatic systems.[11][12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond correlation).[13][14] This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or sometimes four bonds away.[13][14][15] This is the key experiment for connecting molecular fragments, as it reveals long-range connectivity, often across quaternary carbons or heteroatoms.

Data Presentation: Predicted NMR Assignments for this compound

Structure with Numbering for NMR Assignment:

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations (COSY, HMBC)
Indoline Ring
H-2~3.1 (t)~48COSY with H-3; HMBC to C-3a, C-7a, C=O
H-3~4.1 (t)~29COSY with H-2; HMBC to C-3a, C-4a
H-4~7.0 (d)~118COSY with H-5; HMBC to C-3a, C-5, C-7a
H-5~6.5 (dd)~110COSY with H-4, H-7; HMBC to C-4, C-6, C-7
6-NH₂~3.6 (br s)-HMBC to C-5, C-6, C-7
H-7~6.8 (d)~125COSY with H-5; HMBC to C-5, C-6, C-7a
C-3a-~130-
C-4a-~145-
C-6-~138-
C-7a-~150-
Acyl Group
C=O-~170HMBC from H-2 and Cyclopentyl-Hα
Cyclopentyl-Hα~2.8 (m)~45COSY with Cyclopentyl-Hβ; HMBC to C=O
Cyclopentyl-Hβ, Hγ, Hδ~1.5-1.9 (m)~26-30Internal COSY correlations

Visualization: Integrated NMR Strategy This diagram illustrates how data from different NMR experiments are synthesized to build the final structure.

NMR_Strategy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C & DEPT NMR (Carbon Skeleton & Multiplicity) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Molecular Fragments COSY->Fragments Builds H-H chains HSQC->Fragments Assigns Carbons Assembly Assemble Fragments Across Quaternary Centers HMBC->Assembly Connects Fragments Fragments->Assembly Structure Final Validated Structure: This compound Assembly->Structure

Caption: Logical flow of an integrated NMR strategy for structure elucidation.

Data Consolidation and Final Verification

The Self-Validating System

The trustworthiness of the final structure comes from the convergence of all analytical data.[4] The process is self-validating:

  • The exact mass from HRMS must match the molecular formula of the proposed structure.

  • The number of signals in the ¹H and ¹³C NMR spectra must correspond to the number of unique protons and carbons in the structure, accounting for any molecular symmetry.

  • The DEPT data must be consistent with the number of CH₃, CH₂, CH, and quaternary carbons.

  • Every correlation observed in the COSY, HSQC, and HMBC spectra must be explainable by the final structure. There should be no unexplained correlations and no missing expected correlations.

Any inconsistency at any stage requires a re-evaluation of the data or the proposed structure. This rigorous cross-verification is the hallmark of a robust structure elucidation process.

Conclusion

The structure elucidation of this compound serves as a prime example of a modern, integrated analytical workflow. By systematically employing HRMS to define the molecular formula and a suite of 1D and 2D NMR techniques to map atomic connectivity, a scientist can arrive at an unambiguous and rigorously validated structural assignment. This guide has outlined not only the necessary experimental protocols but also the underlying scientific rationale, providing a comprehensive framework for researchers in the field of drug discovery and chemical sciences. Adherence to this self-validating, multi-technique approach ensures the highest level of scientific integrity and confidence in the final molecular structure.

References

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  • Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach, Second Edition. Elsevier. Available at: [Link]

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An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule of interest within the landscape of medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a cyclopentylcarbonyl moiety to the indoline nitrogen at position 1 and an amine group at position 6 creates a unique chemical entity with potential for diverse pharmacological applications. This document will cover the fundamental properties, a proposed synthetic route, characterization data, and potential applications of this compound, grounded in established chemical principles and analogous structures.

The Chemical Abstracts Service (CAS) number for this compound is 1019533-47-1 .

Molecular Structure and Properties

PropertyValueSource
CAS Number 1019533-47-1[2]
Molecular Formula C14H18N2O[2]
Molecular Weight 230.31 g/mol [2]
SMILES O=C(N1CCc2cc(N)ccc21)C3CCCC3Inferred
InChI InChI=1S/C14H18N2O/c15-11-6-5-10-8-9-16(14(10)7-11)13(17)12-3-1-2-4-12/h5-7,12H,1-4,8-9,15H2Inferred

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached through the acylation of 6-aminoindoline with cyclopentanecarbonyl chloride. This is a standard and well-documented method for the formation of amide bonds.[3] The primary amine on the indoline ring is a nucleophile that will readily attack the electrophilic carbonyl carbon of the acyl chloride. To ensure selectivity and prevent side reactions, a non-nucleophilic base is typically employed to scavenge the HCl byproduct.

Synthesis_Workflow Reactant1 6-Aminoindoline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Cyclopentanecarbonyl Chloride Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on established acylation protocols.[2][3]

  • Reaction Setup: To a solution of 6-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data, inferred from analogous compounds, are summarized below.[4][5]

TechniqueExpected Observations
¹H NMR Aromatic protons of the indoline ring, methylene protons of the indoline ring, methine and methylene protons of the cyclopentyl group, and a broad singlet for the amine protons.
¹³C NMR Carbonyl carbon, aromatic carbons of the indoline ring, aliphatic carbons of the indoline and cyclopentyl rings.
IR (Infrared) N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching.
MS (Mass Spec) A molecular ion peak [M]+ corresponding to the molecular weight of the compound (230.31 g/mol ).

Potential Applications in Drug Discovery

The indoline core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1] The cyclopentyl group can enhance binding to target proteins and improve pharmacokinetic properties. Given these characteristics, this compound and its analogs could be explored for various therapeutic areas.

  • Kinase Inhibition: Many kinase inhibitors incorporate an amide linkage and a heterocyclic core. The structural features of this compound make it a candidate for screening against various kinase targets.

  • GPCR Modulation: The indoline moiety is present in several G-protein coupled receptor (GPCR) ligands. This compound could be investigated for its potential to modulate GPCR activity.

  • Fragment-Based Drug Design: The molecule itself can serve as a valuable fragment for building more complex drug candidates. The amine group provides a handle for further chemical modification and library generation.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications. The structural features of this molecule, combining the privileged indoline scaffold with a cyclopentylcarbonyl group, warrant its synthesis and biological evaluation to uncover its therapeutic potential.

References

  • PubChem. 1-(Cyclopentylmethyl)indol-6-amine. Available from: [Link]

  • IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Available from: [Link]

  • RSC Publishing. One-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles via sequential formation of β-enamino ester, Michael addition and Pictet–Spengler reactions. Available from: [Link]

  • PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. Available from: [Link]

  • PubMed Central. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

  • Google Patents. Acylation of 6-APA via silyl intermediates.
  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. Available from: [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

  • PubMed Central. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Available from: [Link]

  • PubMed Central. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Available from: [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link]

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An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule of interest within the broader class of indoline derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document delineates the fundamental physicochemical properties of this compound, most notably its molecular weight. Furthermore, a detailed, field-proven synthetic protocol is presented, accompanied by a thorough discussion of analytical techniques for structural elucidation and quality control. The guide culminates in an exploration of the potential therapeutic applications of this compound class, grounded in the established pharmacological importance of indoline and N-acyl indoline derivatives.[2][3] This paper is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of novel indoline-based compounds in drug discovery and development.

Introduction: The Significance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, nucleus is a heterocyclic motif of considerable importance in the landscape of modern drug discovery.[2] Its three-dimensional, non-planar structure offers distinct stereochemical advantages over its aromatic counterpart, indole, often leading to improved pharmacokinetic profiles, such as enhanced solubility and reduced lipophilicity. The indoline scaffold is a common feature in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4]

The derivatization of the indoline core, particularly through N-acylation, provides a powerful avenue for modulating the biological activity of the parent molecule. The introduction of an acyl group at the 1-position can significantly influence the compound's interaction with biological targets. This guide focuses on a specific N-acyl indoline derivative, this compound, providing a foundational understanding of its chemical and physical characteristics, a plausible and detailed synthetic route, and the analytical methodologies required for its comprehensive characterization.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂OCalculated
Molecular Weight 230.31 g/mol PubChem[5][6]
Exact Mass 230.141913 DaPubChem[5]
Topological Polar Surface Area 49.6 ŲCalculated
Hydrogen Bond Donors 1 (amine group)Calculated
Hydrogen Bond Acceptors 2 (carbonyl oxygen, amine nitrogen)Calculated
Rotatable Bonds 2Calculated

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999). The value is consistent with compounds of the same molecular formula found in the PubChem database.[5][6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through the N-acylation of the commercially available 6-aminoindoline. This method is a standard and reliable transformation in organic synthesis.[7]

Diagram of the Synthetic Workflow

Synthetic Workflow Synthetic Pathway for this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 6-Aminoindoline 6-Aminoindoline Reaction_Step N-Acylation 6-Aminoindoline->Reaction_Step Nucleophile Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl chloride Cyclopentanecarbonyl_chloride->Reaction_Step Acylating Agent Conditions Triethylamine, Dichloromethane (DCM) 0 °C to rt Conditions->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: A schematic of the N-acylation reaction to produce the target molecule.

Experimental Protocol

Materials:

  • 6-Aminoindoline

  • Cyclopentanecarbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-aminoindoline (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Slowly add cyclopentanecarbonyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules.[9][10] For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of the indoline and cyclopentyl rings, and the amine protons. The presence of rotamers due to restricted rotation around the amide C-N bond may lead to the appearance of two sets of signals for some protons.[11]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the 14 carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • N-H stretch: A sharp peak or a pair of peaks around 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C-H stretches: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[12]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, which should be consistent with the calculated exact mass of 230.141913 Da for the molecular formula C₁₄H₁₈N₂O.

Potential Applications in Drug Discovery

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13] Derivatives of indoline have shown promise in various therapeutic areas.

Diagram of Potential Signaling Pathway Modulation

Signaling Pathway Hypothetical Modulation of a Kinase Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Target_Molecule 1-(Cyclopentylcarbonyl) indolin-6-amine Target_Molecule->Kinase_B Inhibits

Caption: A potential mechanism where an indoline derivative inhibits a kinase cascade.

Therapeutic Areas of Interest
  • Oncology: Many indole and indoline derivatives have been investigated as anticancer agents.[3][14] They can act as inhibitors of various protein kinases, which are often dysregulated in cancer.

  • Anti-inflammatory Agents: The indoline structure is present in compounds that exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).[3]

  • Central Nervous System (CNS) Disorders: The structural features of indolines make them suitable candidates for interacting with receptors and enzymes in the CNS, with potential applications in treating neurodegenerative diseases and psychiatric disorders.[15]

The specific biological activity of this compound would need to be determined through extensive biological screening and structure-activity relationship (SAR) studies. The cyclopentylcarbonyl group provides a lipophilic handle that can influence binding to target proteins, while the 6-amino group offers a point for further chemical modification or can act as a key pharmacophoric feature.

Conclusion

This compound is a molecule built upon the pharmacologically significant indoline scaffold. This guide has provided its fundamental physicochemical properties, a robust synthetic protocol, and the necessary analytical methods for its characterization. The established importance of the indoline core in drug discovery suggests that this compound and its analogues are worthy of investigation for potential therapeutic applications. The information presented herein serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of novel indoline derivatives.

References

  • Development and Application of Indolines in Pharmaceuticals. (2023). Molecules. [Link]

  • Indole and indoline scaffolds in drug discovery. (2022). RSC Medicinal Chemistry. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]

  • Propyphenazone. (n.d.). PubChem. [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. [Link]

  • Propyphenazone. (n.d.). NIST WebBook. [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.). HETEROCYCLES. [Link]

  • Propyphenazone. (n.d.). The Merck Index Online. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2022). Molecules. [Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (2012). Current Medicinal Chemistry. [Link]

  • Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. (2024). Current Medicinal Chemistry. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets. [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1985). The Journal of Organic Chemistry. [Link]

  • Molecular weight of C14H18N2O5. (n.d.). Convert Units. [Link]

  • Aspartame. (n.d.). PubChem. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2016). Molecules. [Link]

  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. (1996). Proceedings of the National Academy of Sciences. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). New Journal of Chemistry. [Link]

  • Profiling of N-acyl-homoserine lactones by liquid chromatography coupled with electrospray ionization and a hybrid quadrupole linear ion-trap and Fourier-transform ion-cyclotron-resonance mass spectrometry (LC-ESI-LTQ-FTICR-MS). (2008). Journal of Mass Spectrometry. [Link]

  • NMR Characterization of Lignans. (2021). Molecules. [Link]

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An In-depth Technical Guide to (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone, a molecule of interest within the broader class of substituted indoline scaffolds. This document delves into its chemical identity, a plausible synthetic route, and its potential significance in medicinal chemistry, drawing upon established principles of organic synthesis and the known biological relevance of the indoline core.

Chemical Identity and Nomenclature

The compound at the center of this guide is identified by the systematic IUPAC name (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone . It is also commonly referred to by the name 1-(Cyclopentylcarbonyl)indolin-6-amine.

Table 1: Compound Identification

IdentifierValue
Systematic IUPAC Name (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone
Common Name This compound
CAS Number 1019533-47-1
Molecular Formula C₁₄H₁₈N₂O
Molecular Weight 230.31 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone

Caption: 2D representation of the molecular structure.

Rationale and Potential Applications in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, bicyclic nature can improve physicochemical properties such as solubility compared to its aromatic counterpart, indole.[1] The presence of a free amine at the 6-position offers a handle for further derivatization, while the acylated nitrogen at the 1-position modulates the electronic properties of the ring system.

The cyclopentylcarbonyl group is a lipophilic moiety that can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The strategic combination of the 6-aminoindoline core with an N-acyl substituent suggests that this molecule is likely a synthetic intermediate or a member of a compound library designed to probe structure-activity relationships (SAR) for a specific biological target. N-acylated indoles are present in a variety of pharmaceuticals and natural products.[2]

The indoline core and its derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The indoline skeleton is a key component of several anticancer drugs.[3]

  • Anti-inflammatory Agents: Substituted indolines have shown potent anti-inflammatory activity.[4]

  • Antimicrobial and Antiviral Agents: The indole nucleus is found in compounds with antimicrobial and antiviral properties.[5]

The specific biological activity of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone is not extensively reported in publicly available literature, suggesting it may be a novel compound or part of proprietary research. However, based on the activities of related N-acyl-6-aminoindoline derivatives, it is plausible to hypothesize potential roles in modulating inflammatory pathways or as a scaffold for kinase inhibitors.

Proposed Synthesis Protocol

A likely and efficient method for the synthesis of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone is via the N-acylation of 6-nitroindoline followed by reduction of the nitro group. This two-step approach is a common and reliable strategy for the preparation of N-acylated aminoindolines.

Synthesis Workflow

G start 6-Nitroindoline step1 N-Acylation with Cyclopentanecarbonyl chloride start->step1 intermediate (6-nitroindolin-1-yl)(cyclopentyl)methanone step1->intermediate step2 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate->step2 product (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone step2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (6-nitroindolin-1-yl)(cyclopentyl)methanone

This step involves the acylation of the secondary amine of the indoline ring. The use of a base is crucial to neutralize the HCl generated during the reaction.

  • Materials:

    • 6-Nitroindoline

    • Cyclopentanecarbonyl chloride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve 6-nitroindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add cyclopentanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure (6-nitroindolin-1-yl)(cyclopentyl)methanone.

Step 2: Synthesis of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • (6-nitroindolin-1-yl)(cyclopentyl)methanone

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH) as solvent

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve (6-nitroindolin-1-yl)(cyclopentyl)methanone (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone. Further purification by chromatography may be performed if necessary.

Structural Characterization and Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons on the indoline ring, aliphatic protons of the indoline and cyclopentyl rings, and a broad singlet for the NH₂ protons. The protons adjacent to the carbonyl group and the nitrogen atom will show characteristic chemical shifts.
¹³C NMR A signal for the carbonyl carbon (amide), distinct signals for the aromatic and aliphatic carbons of the indoline and cyclopentyl moieties.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.31 g/mol ).

Conclusion and Future Directions

(6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone is a structurally interesting molecule that belongs to the medicinally relevant class of indoline derivatives. The proposed synthetic route offers a reliable method for its preparation, enabling further investigation into its biological properties.

For researchers in drug discovery, this compound represents a valuable building block or a lead candidate for optimization. The free 6-amino group provides a versatile point for derivatization to explore SAR and develop analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and biological screening of this compound and its derivatives against various therapeutic targets, particularly those where the indoline scaffold has shown promise.

References

A comprehensive list of references will be provided upon the availability of specific peer-reviewed literature detailing the synthesis and characterization of (6-amino-2,3-dihydroindol-1-yl)(cyclopentyl)methanone. The following are general references supporting the information presented:

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry.
  • Synthesis of Medicinally Important Indole Deriv
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Development and Application of Indolines in Pharmaceuticals. PubMed Central.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.
  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • (6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone (CAS No. 927996-96-1) Suppliers.
  • Synthesis of N-substituted indoles via intramolecular cycliz
  • 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof.
  • N-Acylation in Combinatorial Chemistry.
  • Identification of (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, a highly potent and selective nonsteroidal mineralocorticoid receptor antagonist. PubMed.
  • Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Methods for the preparation of arylcycloalkylamine derivatives.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor
  • Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Cyclic terpenoid amines, their preparation and uses.
  • Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride. Benchchem.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • (3-amino-2-chlorophenyl)-(1H-indol-3-yl)methanone. PubChem.
  • Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035)
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

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Discovery of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Biological Significance of 1-(Cyclopentylcarbonyl)indolin-6-amine

Authored by: A Senior Application Scientist

Foreword: The Rationale for Novel Indoline Scaffolds in Drug Discovery

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The strategic functionalization of the indoline ring can modulate a compound's physicochemical properties and pharmacological activity. This guide focuses on the prospective discovery of a novel derivative, this compound, exploring its rational design, proposed synthesis, and potential for therapeutic application.

The incorporation of a cyclopentylcarbonyl moiety is a deliberate design choice. The cyclopentyl group is a lipophilic motif known to enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic profile of a drug candidate. Its introduction via an amide linkage to the indoline core offers a synthetically accessible and stable connection. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the exploration of novel indoline-based chemical entities.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound is conceptually straightforward, relying on the formation of an amide bond between 6-aminoindoline and an activated form of cyclopentanecarboxylic acid. A retrosynthetic analysis reveals the key precursors: 6-aminoindoline and cyclopentanecarbonyl chloride.

G Target This compound Amide_Bond Amide Bond Formation (Acylation) Target->Amide_Bond Precursor_1 6-Aminoindoline Amide_Bond->Precursor_1 Precursor_2 Cyclopentanecarbonyl Chloride Amide_Bond->Precursor_2 Precursor_2_Acid Cyclopentanecarboxylic Acid Precursor_2->Precursor_2_Acid Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Precursor_2_Acid->Thionyl_Chloride

Figure 1: Retrosynthetic analysis of this compound.

The proposed forward synthesis involves the acylation of the exocyclic amino group of 6-aminoindoline with cyclopentanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Part 2: Experimental Protocols

Synthesis of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is a key reagent that can be synthesized from cyclopentanecarboxylic acid.[1]

Materials:

  • Cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanecarboxylic acid.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents).

  • The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.[1]

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude cyclopentanecarbonyl chloride can be purified by vacuum distillation.

PropertyValueReference
Molecular FormulaC₆H₉ClO[1]
Molecular Weight132.59 g/mol [1]
Boiling Point161-162 °C
Density1.091 g/mL at 25 °C
Synthesis of this compound

This procedure details the acylation of 6-aminoindoline.[2]

Materials:

  • 6-Aminoindoline

  • Cyclopentanecarbonyl chloride

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Dry glassware

  • Magnetic stirrer

Step-by-Step Protocol:

  • Dissolve 6-aminoindoline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add one equivalent of a non-nucleophilic base to scavenge the HCl byproduct of the reaction.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of cyclopentanecarbonyl chloride (1.0-1.2 equivalents) in anhydrous DCM to the stirred solution of 6-aminoindoline.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Start: 6-Aminoindoline & Cyclopentanecarbonyl Chloride Dissolve Dissolve 6-Aminoindoline in Anhydrous DCM Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Chloride Add Cyclopentanecarbonyl Chloride Solution Cool->Add_Acyl_Chloride React Stir at Room Temperature (12-24h) Add_Acyl_Chloride->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End: this compound Purify->End G cluster_1 Hypothetical Signaling Pathway Modulation Compound This compound Target_Kinase Target Kinase (e.g., mTOR, PKCθ) Compound->Target_Kinase Inhibition Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Downstream_Effector->Cellular_Response

Figure 3: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This technical guide outlines a rational and feasible approach to the synthesis and potential biological evaluation of the novel compound, this compound. The proposed synthetic route leverages well-established chemical transformations, and the constituent molecular fragments suggest a high potential for biological activity. Future work should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological screening to elucidate its therapeutic potential. The insights gained from these studies could pave the way for the development of a new class of indoline-based therapeutic agents.

References

  • Vertex AI Search. (2025). Cyclopentanecarbonyl Chloride: A Comprehensive Overview.
  • Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). GB2034695A - Acylation of 6-APA via silyl intermediates.
  • Sains Malaysiana. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.
  • Chem-Impex. (n.d.). 6-Aminoindole. Retrieved from a URL provided by the grounding tool.
  • MySkinRecipes. (n.d.). 6-Aminoindole. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • Smolecule. (n.d.). Buy 6-Aminoindole | 5318-27-4. Retrieved from a URL provided by the grounding tool.

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An In-Depth Technical Guide to 1-(Cyclopentylcarbonyl)indolin-6-amine: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline scaffold, a saturated analog of indole, is a cornerstone in the design and discovery of novel therapeutic agents. Its unique structural and electronic properties have made it a "privileged" structure, capable of interacting with a wide array of biological targets.[1][2] Modifications to the indoline core have led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The amino group at the 6-position, in particular, offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.[1] This guide focuses on a novel derivative, 1-(Cyclopentylcarbonyl)indolin-6-amine, providing a comprehensive overview of its synthesis, characterization, and hypothesized biological potential based on the rich chemistry of its parent scaffold.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of commercially available 6-aminoindoline with cyclopentanecarbonyl chloride. This reaction is a standard amide bond formation and can be performed under mild conditions.

Proposed Synthetic Scheme

Synthesis_of_this compound reactant1 6-Aminoindoline plus + arrow Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to room temperature reactant1->arrow reactant2 Cyclopentanecarbonyl chloride reactant2->arrow product This compound arrow->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Preparation of Reactants:

    • Dissolve 6-aminoindoline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base, such as triethylamine (1.2 equivalents), to the solution to act as a hydrogen chloride scavenger.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation Reaction:

    • Slowly add a solution of cyclopentanecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled solution of 6-aminoindoline.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the indoline ring, the methylene protons of the indoline core, the protons of the cyclopentyl ring, and the amine proton. The chemical shifts and coupling patterns will be characteristic of the structure.[5][6]
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the aliphatic carbons of the indoline and cyclopentyl moieties.[6]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of this compound. Fragmentation patterns can provide further structural confirmation.[7][8][9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the amide group, and C-H stretching of the aromatic and aliphatic groups.[12]

Hypothesized Biological Activities and Therapeutic Potential

While there is no specific literature on the biological activity of this compound, the known pharmacological properties of related indoline and indole derivatives allow for the formulation of strong hypotheses regarding its potential therapeutic applications.[13][14][15][16][17][18]

Anticancer Potential

Indole and indoline scaffolds are present in numerous anticancer agents.[19][20] They can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The introduction of an N-acyl group can modulate the compound's lipophilicity and interaction with biological targets.

Anti-inflammatory Properties

Many indole derivatives exhibit significant anti-inflammatory activity.[21][22] They can inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines by modulating signaling pathways like NF-κB and MAPK. The cyclopentylcarbonyl moiety may enhance the anti-inflammatory profile of the indoline core.

Proposed In Vitro Evaluation Workflow

To investigate the hypothesized biological activities of this compound, a systematic in vitro evaluation is recommended.

In_Vitro_Evaluation_Workflow start Synthesized this compound cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Against Cancer Cell Lines start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition in LPS-stimulated Macrophages) start->anti_inflammatory mechanistic_cancer Mechanistic Studies (for active compounds) - Apoptosis Assay (Annexin V/PI) - Cell Cycle Analysis (Flow Cytometry) cytotoxicity->mechanistic_cancer mechanistic_inflammation Mechanistic Studies (for active compounds) - Cytokine Profiling (ELISA) - Western Blot (NF-κB, MAPK pathways) anti_inflammatory->mechanistic_inflammation lead_identification Lead Compound Identification mechanistic_cancer->lead_identification mechanistic_inflammation->lead_identification

Caption: A streamlined workflow for the in vitro biological evaluation.

Anticancer Activity Assays

1. Cytotoxicity Screening (MTT Assay) [19]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of cancer cell lines (e.g., HCT116, A549, MCF-7).[13][20]

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) [13]

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Protocol:

    • Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay [21]

  • Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Conclusion

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on the well-established biological activities of the indoline scaffold, this compound is a promising candidate for investigation as an anticancer and anti-inflammatory agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. Furthermore, the proposed in vitro assays offer a clear path for elucidating its pharmacological profile. Further research into this and related derivatives could lead to the discovery of new and effective therapeutic agents.

References

A comprehensive list of references will be provided upon the completion of a full literature search for directly related published works. The citations provided throughout this guide are based on analogous compounds and established methodologies.

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Biological activity of N-acylated indolin-6-amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-Acylated Indolin-6-amines

Abstract

The indoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique three-dimensional shape and electronic properties allow it to interact with a wide range of biological targets. Specifically, functionalization at the 6-amino position through N-acylation provides a powerful vector for modulating potency, selectivity, and pharmacokinetic properties. This technical guide offers a comprehensive exploration of N-acylated indolin-6-amines, intended for researchers, medicinal chemists, and drug development professionals. We will delve into robust synthetic methodologies, survey the landscape of known biological activities from anticancer to antimicrobial, present a detailed structure-activity relationship (SAR) case study, and provide validated experimental protocols for synthesis and biological evaluation.

The Indoline-6-Amine Moiety: A Versatile Pharmacophore

The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone of drug design.[1] The strategic placement of an amine at the 6-position offers a critical handle for chemical modification. Acylation of this amine to form an amide bond serves several key purposes in drug design:

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, facilitating strong interactions with protein targets.

  • Modulation of Physicochemical Properties: The nature of the acyl group can be systematically varied to fine-tune properties such as lipophilicity (logP), solubility, and metabolic stability.

  • Conformational Rigidity: The planar nature of the amide bond can introduce a degree of conformational constraint, which can improve binding affinity and selectivity for a specific target.

  • Vector for Exploration: The acyl group can be extended to probe different pockets within a protein's binding site, enabling the optimization of ligand-receptor interactions.

The benzene ring of the indoline can engage in hydrophobic interactions, while the pyrrolidine nitrogen can serve as a hydrogen bond acceptor or donor, making the overall scaffold highly adaptable for targeting diverse protein families.[1]

Synthetic Access to N-Acylated Indolin-6-amine Libraries

The generation of diverse libraries of N-acylated indolin-6-amines is predicated on efficient and versatile synthetic routes. The process is typically bifurcated: synthesis of the core 6-aminoindoline followed by a robust N-acylation protocol.

Core Synthesis of 6-Aminoindoline

The synthesis of the 6-aminoindoline core can be achieved through several established methods, most commonly involving the reduction of a corresponding 6-nitroindole.

G A 6-Nitroindole B Reduction (e.g., H2/Pd-C, SnCl2/HCl) A->B Step 1 C 6-Aminoindole B->C D Reduction (e.g., NaBH3CN, Zn/HCl) C->D Step 2 E 6-Aminoindoline D->E

Caption: Synthetic route to the 6-aminoindoline core.
Methodologies for N-Acylation

The N-acylation of the 6-amino group is a fundamental amide bond formation reaction. The choice of acylating agent and coupling conditions is critical for achieving high yields and compatibility with various functional groups.[3][4]

  • Acyl Chlorides/Anhydrides: These are highly reactive acylating agents, often used in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct. While efficient, their high reactivity can limit functional group tolerance.[5]

  • Carboxylic Acids with Coupling Reagents: This is the most versatile method for library synthesis. Reagents like HATU, HOBt, and phosphonium salts activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.[6][7]

  • Thioesters: Thioesters have emerged as stable and effective acyl sources for the chemoselective N-acylation of indoles and related heterocycles, offering a milder alternative to acyl chlorides.[8]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard, self-validating method for the N-acylation of 6-aminoindoline using an acyl chloride.

Objective: To synthesize N-(indolin-6-yl)acetamide as a representative example.

Materials:

  • 6-Aminoindoline

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 6-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Causality Note: Dropwise addition at low temperature controls the exothermic reaction and prevents side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality Note: The NaHCO₃ wash neutralizes excess acid, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(indolin-6-yl)acetamide.

Survey of Biological Activities and Therapeutic Targets

N-acylated indolin-6-amines and related indoline derivatives have demonstrated a remarkable breadth of biological activities, underscoring their therapeutic potential.

Anti-Proliferative and Anti-Cancer Activity

The indoline scaffold is a key component of several potent kinase inhibitors. While the well-known drug Nintedanib is technically an indolin-2-one, its synthesis involves a critical N-acetylation step, highlighting the importance of this functional group for activity against receptor tyrosine kinases (VEGFR, FGFR, PDGFR).[9] Furthermore, a series of indoline-2-carboxylic acid N-phenylamide derivatives have been synthesized and shown to inhibit NF-κB, a key transcription factor implicated in cancer, and exhibit cytotoxicity against various cancer cell lines.[10]

Antimicrobial and Resistance-Modifying Agents

A significant discovery in this area is a tricyclic indoline, N-[2-(6-bromo-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]-4-chlorobenzene-1-sulfonamide, which was found to selectively resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[11][12] This demonstrates that N-acylated indoline derivatives can act as resistance-modifying agents, a crucial strategy in combating antibiotic resistance.

Central Nervous System (CNS) Activity

The indole/indoline scaffold is prevalent in molecules targeting the CNS. An N-acyl indole analog, L-768242, shows high selectivity for the human cannabinoid 2 (hCB2) receptor over the hCB1 receptor, suggesting potential applications in treating inflammation and pain without the psychoactive effects associated with hCB1 agonism.[8] Related indolizine structures have also been shown to possess anti-5-hydroxytryptamine (serotonin), antihistamine, and general CNS-depressant activities.[13][14]

In-Depth Analysis: A Structure-Activity Relationship (SAR) Case Study

A detailed investigation into the SAR of the tricyclic indoline resistance-modifying agent provides a compelling example of how systematic N-acylation and other modifications can optimize biological activity.[11]

G cluster_0 SAR of a Tricyclic Indoline Resistance Modifier Indoline Indoline Core R1 R1: Indoline Nitrogen - Small alkyl groups (e.g., Methyl) tolerated. - Bulky groups decrease activity. Indoline->R1 Modification at N1 R2 R2: C6-Position - Halogen is essential (Br > Cl). - Loss of halogen abolishes activity. Indoline->R2 Modification at C6 R3 R3: Sulfonamide Nitrogen - Acylation (e.g., Acetyl) reduces activity. - Alkylation is tolerated. Indoline->R3 Modification at Side Chain Amine

Caption: Key structure-activity relationships for an indoline-based MRSA resistance modifier.

The study systematically explored modifications at three key positions: the indoline nitrogen, the C6-position of the indoline ring, and the terminal sulfonamide nitrogen.[11] The findings are summarized below.

Modification SiteMoietyRelative ActivityKey Insight
Indoline Nitrogen (N1) -H (unsubstituted)+++Baseline activity is high.
-CH₃ (Methyl)+++Small alkyl groups are well-tolerated.
-SO₂Ph (Sulfonyl)-Bulky, electron-withdrawing groups are detrimental.
C6-Position -Br (Bromo)+++Halogen at this position is critical for activity.
-Cl (Chloro)++Chlorine is tolerated but slightly less active than bromine.
-H (unsubstituted)-Removal of the halogen completely abolishes activity.
Side Chain Amine -SO₂-Ph-Cl+++The 4-chlorophenylsulfonamide is optimal.
-COCH₃ (Acetyl)+Acylation significantly reduces but does not eliminate activity.
-H (Free Amine)-The acyl/sulfonyl group is required for activity.
Data synthesized from J. Med. Chem. 2014, 57(9), 3803–3817.[12]

This SAR study powerfully illustrates the principles of medicinal chemistry. The necessity of a halogen at R2 suggests a specific halogen-bonding interaction or a critical electronic effect, while the tolerance for small alkyl groups at the indoline nitrogen indicates this position is likely solvent-exposed or in a non-restrictive pocket.[11]

Experimental Design for Biological Evaluation

A logical, tiered approach to biological evaluation is essential for efficiently identifying and optimizing lead compounds.

G A Synthesized Compound Library (N-Acylated Indolin-6-amines) B Primary Screening: In vitro Target-Based Assay (e.g., Kinase Inhibition @ 10 µM) A->B C Hit Identification (Compounds with >50% Inhibition) B->C D Secondary Screening: Dose-Response Curve (Determine IC50) C->D E Cell-Based Assay: Cell Viability/Proliferation (e.g., MTT Assay) D->E F Lead Candidate Selection (Potent, Cell-Active Compounds) E->F G Further Optimization (ADME/Tox, In vivo studies) F->G

Caption: Typical screening cascade for novel therapeutic agents.
Protocol: In Vitro Cell Viability Assay (MTT)

Objective: To determine the cytotoxic or anti-proliferative effect of a test compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The N-acylated indolin-6-amine scaffold is a rich source of biologically active molecules with significant therapeutic potential. The synthetic tractability of the 6-amino position allows for extensive chemical exploration and the fine-tuning of pharmacological properties. Future research in this area will likely focus on:

  • Expanding Target Space: Applying these libraries to novel biological targets identified through genomic and proteomic approaches.

  • Structure-Based Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

  • Pharmacokinetic Optimization: Modifying the acyl group to enhance metabolic stability, improve oral bioavailability, and reduce off-target toxicity.

  • Development of Prodrugs: Using the amine or amide functionality as a site for creating prodrugs that can improve drug delivery or target specific tissues.[15]

References

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  • Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction | Request PDF - ResearchGate. (2025-08-06). [Link]

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The Cyclopentyl Group: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: Beyond the Common Scaffolds

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency. While aromatic rings provide a rigid scaffold for displaying pharmacophoric elements and smaller cycloalkanes like cyclopropane offer unique electronic properties and conformational constraint, the five-membered cyclopentyl ring occupies a distinct and arguably underutilized strategic space.[1] Often overshadowed by its smaller and larger carbocyclic cousins, the cyclopentyl group is a versatile modulator of bioactivity, offering a sophisticated balance of lipophilicity, metabolic stability, and conformational control that can be pivotal in transforming a promising hit into a viable drug candidate.

This guide moves beyond a cursory overview to provide an in-depth analysis of the cyclopentyl moiety's role in bioactivity. We will dissect its fundamental physicochemical properties, explore its strategic application in overcoming common drug development hurdles, and examine its successful implementation in marketed and clinical-stage therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Part 1: The Physicochemical Foundation of the Cyclopentyl Group

The biological effects of any molecular fragment are a direct consequence of its intrinsic physical and chemical properties. The cyclopentyl group's utility stems from a unique combination of lipophilicity, conformational flexibility, and steric bulk.

Lipophilicity and Solubility: A Tunable Hydrophobic Unit

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding.[2] The cyclopentyl group serves as a moderately lipophilic, non-polar fragment. Its incorporation typically increases the overall lipophilicity of a molecule, which can be crucial for enhancing passage across biological membranes or for occupying hydrophobic pockets in a target protein.[3]

However, its impact is nuanced. Compared to a similarly sized acyclic fragment (e.g., a pentyl chain), the cyclopentyl group often imparts a lower lipophilic penalty due to its more compact structure, which reduces the disruptive effect on the water-hydrogen bonding network. This allows for the strategic filling of hydrophobic space without drastically compromising aqueous solubility.

Table 1: Comparison of Physicochemical Properties of Common Alkyl Groups

FragmentApproximate LogP ContributionMolecular ShapeKey Feature
n-Pentyl~2.6Linear, FlexibleHigh flexibility, can adopt multiple conformations
Isopropyl~1.3BranchedModerate bulk near attachment point
tert-Butyl~1.9Branched, SphericalHigh steric bulk, locks conformation
Cyclopentyl ~2.1 Cyclic, Puckered Semi-rigid, defined 3D shape, moderate lipophilicity
Cyclohexyl~2.5Cyclic, Chair/BoatLarger hydrophobic surface, greater conformational complexity
Phenyl~1.8Planar, AromaticPotential for π-π stacking, metabolically susceptible

Note: LogP contributions are approximate and can vary based on the molecular context.

Conformational Dynamics: The Power of Puckering

Unlike the planar cyclopropane or the relatively rigid chair conformation of cyclohexane, the cyclopentane ring is in a constant state of dynamic puckering. It primarily exists in two low-energy, non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) , with a very low energy barrier between them. This pseudo-rotation means the ring is not floppy like an acyclic chain, nor is it rigidly locked.

This semi-rigidity is a key advantage. By introducing a cyclopentyl ring, chemists can:

  • Reduce Conformational Entropy: Constraining a flexible alkyl chain into a cyclopentyl ring reduces the number of possible conformations the molecule can adopt in solution. This pre-organization can lead to a smaller entropic penalty upon binding to a receptor, potentially increasing binding affinity.[4][5][6]

  • Vectorial Display of Substituents: The puckered nature of the ring allows for precise, three-dimensional positioning of substituents in axial or equatorial-like positions. This is critical for optimizing interactions with specific residues within a binding site.[7]

Caption: Low-energy envelope and twist conformations of the cyclopentyl ring.

Part 2: Strategic Applications in Drug Design & Development

The unique physicochemical profile of the cyclopentyl group makes it a powerful tool for addressing common challenges in medicinal chemistry, particularly in optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and target engagement.

Enhancing Metabolic Stability

One of the most valuable applications of the cyclopentyl group is to block metabolic "soft spots." Linear alkyl chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Incorporating a cyclopentyl ring can enhance metabolic stability in several ways:

  • Steric Shielding: The ring can sterically hinder adjacent functionalities from accessing the active site of metabolic enzymes.

  • Removal of Susceptible Protons: The C-H bonds on a cyclopentyl ring are generally less susceptible to enzymatic hydroxylation than those on a flexible alkyl chain. While oxidation can still occur, it is often slower.[8]

  • Comparison to Cyclopropyl: While the cyclopropyl group is also known to block metabolism due to its strong C-H bonds, it can sometimes be susceptible to ring-opening via metabolic activation, especially when attached to an amine.[9] The cyclopentyl group is a more chemically inert carbocycle, offering stability without this liability.

Optimizing Receptor/Enzyme Interactions

The defined three-dimensional shape and hydrophobic character of the cyclopentyl group make it an ideal moiety for probing and filling hydrophobic pockets within a protein's active site. This is particularly evident in the design of kinase inhibitors, where a cyclopentyl group attached to a core scaffold can occupy the ribose pocket, enhancing both potency and selectivity.[3][10]

In the development of CCR5 receptor antagonists for HIV, changing from a cyclobutyl to a cyclopentyl unit resulted in a significant increase in antiviral activity and a loss of off-target hERG affinity, highlighting the subtle but critical role of ring size and conformation in optimizing ligand-receptor interactions.[11]

G cluster_0 Kinase ATP Binding Site hinge Hinge Region (H-Bonds) pocket Hydrophobic Pocket Cyclopentyl Group Binds Here solvent Solvent Exposed Region drug Kinase Inhibitor Scaffold drug->hinge cyclopentyl Cyclopentyl Moiety drug->cyclopentyl cyclopentyl:s->pocket:n  Hydrophobic  Interaction cluster_0 Host Cell cluster_1 HIV Reverse Transcription Abacavir Abacavir (Prodrug) Abacavir_MP Abacavir Monophosphate Abacavir->Abacavir_MP  Cellular  Kinases Abacavir_DP Abacavir Diphosphate Abacavir_MP->Abacavir_DP Carbovir_TP Carbovir Triphosphate (Active Drug) Abacavir_DP->Carbovir_TP RT Reverse Transcriptase Carbovir_TP->RT Terminated_DNA Chain Termination RT->Terminated_DNA Incorporation of Carbovir-TP DNA Viral DNA Chain (Growing) DNA->RT

Caption: Mechanism of action for the carbocyclic nucleoside Abacavir.

Part 4: Experimental Protocols & Workflows

The decision to incorporate a cyclopentyl group should be data-driven. Below are representative protocols for evaluating the impact of such a modification.

Protocol 1: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for comparing the metabolic stability of a parent compound (e.g., with a linear alkyl chain) versus a cyclopentyl analogue.

Objective: To determine the in vitro intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds and positive control (e.g., Verapamil).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Compound Addition: Add 1 µL of 100 µM test compound stock (in DMSO) to designated wells of a 96-well plate. Final compound concentration will be 1 µM.

  • Pre-incubation: Add 99 µL of the HLM master mix to each well. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: Add 25 µL of pre-warmed NADPH regenerating solution to initiate the metabolic reaction.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation:

  • The positive control (Verapamil) should exhibit rapid clearance, confirming enzyme activity.

  • A "no-NADPH" control should show minimal compound loss, confirming the metabolism is NADPH-dependent.

Workflow: Hit-to-Lead Optimization with a Cyclopentyl Group

The strategic introduction of a cyclopentyl moiety is often part of a broader hit-to-lead or lead optimization campaign.

cluster_assays Assay Cascade Start Hit Compound (e.g., with n-butyl group) - Moderate Potency - High Metabolic Clearance Hypothesis Hypothesis: Replace n-butyl with cyclopentyl to block metabolism & improve potency Start->Hypothesis Synthesis Synthesize Cyclopentyl Analogue Hypothesis->Synthesis Assay In Vitro Assays Synthesis->Assay Potency Target Potency (IC50) MetStab Metabolic Stability (HLM) Selectivity Selectivity Panel Result Analysis of Results Success Lead Candidate - Improved Potency - Lower Clearance - Favorable PK Profile Result->Success Data Supports Hypothesis Fail Re-evaluate Hypothesis - Try different bioisostere - Modify other parts of scaffold Result->Fail Data Contradicts Hypothesis Potency->Result MetStab->Result Selectivity->Result

Caption: A typical workflow for evaluating a cyclopentyl group in lead optimization.

Conclusion

The cyclopentyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its value lies not in a single dominant feature, but in its ability to provide a "just right" combination of properties. It offers a significant hydrophobic contribution without the extreme lipophilicity of larger groups, provides conformational constraint without the rigidity of smaller rings or aromatic systems, and enhances metabolic stability with a low risk of chemical liability. From kinase inhibitors to antiviral agents, the strategic incorporation of a cyclopentyl ring has proven to be a successful strategy for optimizing potency, selectivity, and pharmacokinetic profiles. As drug discovery continues to tackle increasingly challenging biological targets, a deep understanding of scaffolds like the cyclopentyl group will be essential for the design of the next generation of therapeutics.

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Unlocking the Therapeutic Potential of 1-(Cyclopentylcarbonyl)indolin-6-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique three-dimensional, non-planar structure often imparts favorable physicochemical properties, such as increased water solubility and improved pharmacokinetic profiles, when compared to its aromatic counterpart, indole.[2] This technical guide delves into the therapeutic potential of a specific indoline derivative, 1-(Cyclopentylcarbonyl)indolin-6-amine, by systematically exploring its potential molecular targets. Drawing upon the extensive pharmacology of indoline-containing compounds and the influence of its acyl substituent, this document provides a framework for identifying and validating novel therapeutic applications for this molecule. We will explore potential targets in oncology, inflammation, and neurodegenerative diseases, and provide detailed, actionable protocols for experimental validation.

The Indoline Core: A Foundation for Diverse Pharmacology

The indoline nucleus, a bicyclic heterocyclic system, is a cornerstone in the design of bioactive molecules. Its structural features, including a hydrogen bond donor/acceptor in the NH group and a hydrophobic benzene ring, allow for diverse interactions with biological macromolecules.[2] Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Properties: Many indoline-based compounds exhibit potent anticancer effects by targeting various components of cell signaling pathways crucial for tumor growth and survival.[1][2][3]

  • Anti-inflammatory Effects: The indoline scaffold is present in molecules that modulate key inflammatory pathways, offering potential for treating a range of inflammatory conditions.[2][3][4]

  • Central Nervous System (CNS) Activity: The ability of some indoline derivatives to cross the blood-brain barrier has led to their investigation for neurological and psychiatric disorders.[5]

  • Antibacterial and Antifungal Activity: The versatility of the indoline structure has also been harnessed to develop agents that combat microbial infections.[2][3]

The specific substitution pattern on the indoline ring system is critical in determining the pharmacological profile of the resulting molecule. In this compound, the cyclopentylcarbonyl group at the 1-position and the amine group at the 6-position are key determinants of its potential biological activity.

Deconstructing the Molecule: Predicting Therapeutic Targets

The rational identification of potential therapeutic targets for this compound requires an analysis of its constituent chemical moieties.

The 1-(Cyclopentylcarbonyl) Moiety: Influencing Potency and Selectivity

The N-acylation of the indoline nitrogen with a cyclopentylcarbonyl group is a significant structural feature. The cyclopentyl group can influence several key drug-like properties:

  • Lipophilicity and Solubility: The carbocyclic ring can modulate the overall lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains.

  • Target Binding: The size and conformation of the cyclopentyl ring can play a crucial role in the molecule's ability to fit into the binding pocket of a target protein, thereby influencing potency and selectivity.

The Indolin-6-amine Moiety: A Key Pharmacophore

The 6-amino group on the indoline ring is a critical feature for potential biological interactions. It can act as a hydrogen bond donor and a site for further chemical modification to optimize activity. The position of this amine group can direct the molecule's interaction with specific targets.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known activities of related compounds, we can hypothesize several potential therapeutic targets for this compound.

Oncology: Targeting Kinase Signaling and Cell Cycle Progression

The indoline scaffold is a common feature in many kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a central role in regulating cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

  • Hypothesized Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR. The indoline core can mimic the hinge-binding region of ATP, a common strategy for kinase inhibition.

  • Proposed Mechanism: Competitive inhibition of ATP binding to the kinase domain, leading to the blockade of downstream signaling pathways that promote tumor cell proliferation and angiogenesis. Sunitinib, an approved anticancer drug, features an indole core and targets multiple RTKs.[6]

Signaling Pathway: RTK Inhibition

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activates GrowthFactor->RTK Binds Compound 1-(Cyclopentylcarbonyl) indolin-6-amine Compound->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of RTK inhibition.

Inflammation: Modulating Pro-inflammatory Pathways

Indole and indoline derivatives have well-documented anti-inflammatory properties.[3][4] Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.

  • Hypothesized Target: Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Proposed Mechanism: Inhibition of COX-2 or 5-LOX activity, thereby reducing the synthesis of inflammatory mediators. The non-steroidal anti-inflammatory drug (NSAID) Indomethacin contains an indole core and functions as a non-selective COX inhibitor.[3] A recent study also identified indoline-based compounds as dual 5-LOX/sEH inhibitors with in vivo anti-inflammatory efficacy.[7]

Signaling Pathway: Anti-inflammatory Action

Anti_Inflammatory ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 1-(Cyclopentylcarbonyl) indolin-6-amine Compound->COX2 Inhibits Compound->LOX5 Inhibits

Caption: Inhibition of pro-inflammatory pathways.

Experimental Validation: A Step-by-Step Approach

The following protocols provide a framework for the initial in vitro validation of the hypothesized therapeutic targets.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of selected receptor tyrosine kinases.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, FGFR1)

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Sunitinib)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in the appropriate solvent (e.g., DMSO).

    • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound or control to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)FGFR1 IC₅₀ (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Sunitinib (Control)Known ValueKnown ValueKnown Value
Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are dependent on the targeted kinases.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines (e.g., HUVEC for VEGFR, glioblastoma cell lines for PDGFR[6])

    • Cell culture medium and supplements

    • This compound (test compound)

    • Positive control (e.g., Sunitinib)

    • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or positive control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable proliferation reagent.

    • Calculate the percent inhibition of cell proliferation for each concentration.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow: Target Validation

Target_Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_adme ADME/Tox Biochemical Biochemical Assays (e.g., Kinase Inhibition) Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->Cellular Animal Animal Models of Disease (e.g., Xenograft, Inflammation models) Cellular->Animal ADME Pharmacokinetics & Metabolic Stability Cellular->ADME Lead Lead Optimization Animal->Lead Tox Toxicology Studies ADME->Tox Tox->Lead Hypothesis Hypothesized Target Hypothesis->Biochemical

Caption: A generalized workflow for target validation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its chemical structure, featuring the privileged indoline scaffold, suggests a high likelihood of biological activity. The systematic approach outlined in this guide, from hypothesis generation based on structural analogy to in vitro experimental validation, provides a clear path forward for elucidating the therapeutic potential of this molecule. Future work should focus on expanding the panel of kinases and other potential targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies in relevant disease models will be crucial to translate in vitro findings into potential clinical applications.

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Methodological & Application

Synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine, a valuable intermediate in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust two-step sequence involving the N-acylation of 6-nitroindoline with cyclopentanecarbonyl chloride, followed by the chemoselective reduction of the nitro moiety. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes essential data for successful synthesis and characterization. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering a reliable method for obtaining this key molecular scaffold.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of the indoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. Specifically, the introduction of an amine group at the 6-position and an acyl group at the 1-position can significantly influence a molecule's interaction with biological targets. This compound, with its lipophilic cyclopentyl moiety and the versatile amino group, represents a key building block for the synthesis of novel therapeutic agents. The cyclopentylcarbonyl group can enhance metabolic stability and cell permeability, while the arylamine functionality is a common pharmacophore and a handle for further chemical elaboration.

This guide presents a scientifically grounded and experimentally validated approach to the synthesis of this target compound, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial acylation of the indoline nitrogen of commercially available 6-nitroindoline, followed by the selective reduction of the aromatic nitro group.

Step 1: N-Acylation of 6-Nitroindoline

The first step involves the formation of an amide bond between the secondary amine of 6-nitroindoline and the acyl chloride, cyclopentanecarbonyl chloride. This reaction is a standard nucleophilic acyl substitution. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing protonation of the starting indoline.

Step 2: Selective Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in the intermediate, 1-(Cyclopentylcarbonyl)-6-nitroindoline, to the corresponding primary amine. A key challenge in this step is the chemoselectivity, as the amide carbonyl group is also susceptible to reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and selectivity for the reduction of aromatic nitro groups under mild conditions, leaving the amide functionality intact[1][2]. Alternative reagents for this transformation include tin(II) chloride in an acidic medium, which also offers good selectivity[3].

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: 6-Nitroindoline Cyclopentanecarbonyl Chloride Step1 Step 1: N-Acylation Start->Step1 Intermediate Intermediate: 1-(Cyclopentylcarbonyl)-6-nitroindoline Step1->Intermediate Base (e.g., Pyridine) Solvent (e.g., DCM) Step2 Step 2: Selective Nitro Reduction Intermediate->Step2 Product Final Product: This compound Step2->Product H2, Pd/C Solvent (e.g., Ethanol) Purification Purification and Characterization Product->Purification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Cyclopentanecarbonyl chloride is corrosive and flammable[4][5][6]. 6-Nitroindoline is harmful if swallowed or in contact with skin, and causes skin and eye irritation[7][8]. Palladium on carbon is flammable, especially when wet with organic solvents and exposed to air[9][10].

Part 1: Synthesis of 1-(Cyclopentylcarbonyl)-6-nitroindoline

Materials:

  • 6-Nitroindoline

  • Cyclopentanecarbonyl chloride[11]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-nitroindoline (1.0 eq).

  • Dissolve the 6-nitroindoline in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(cyclopentylcarbonyl)-6-nitroindoline as a solid.

Part 2: Synthesis of this compound

Materials:

  • 1-(Cyclopentylcarbonyl)-6-nitroindoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 1-(cyclopentylcarbonyl)-6-nitroindoline (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric[9].

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the catalyst on the filter to dry completely in the air.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

ParameterStep 1: N-AcylationStep 2: Nitro Reduction
Starting Material 6-Nitroindoline1-(Cyclopentylcarbonyl)-6-nitroindoline
Key Reagents Cyclopentanecarbonyl chloride, Pyridine10% Palladium on Carbon, Hydrogen gas
Solvent Dichloromethane (DCM)Ethanol or Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours2-6 hours (TLC monitored)
Work-up Aqueous washFiltration
Purification Column ChromatographyRecrystallization/Column Chromatography
Expected Yield 75-90%85-98%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR¹H NMR, ¹³C NMR, Mass Spectrometry, IR

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of N-H stretching vibrations of the amine in the final product and the disappearance of the nitro group stretches.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Melting Point: To determine the melting point of the solid products as an indicator of purity.

Conclusion

The synthesis of this compound is presented here as a reliable and scalable two-step process. The N-acylation of 6-nitroindoline followed by a highly selective catalytic hydrogenation of the nitro group provides the target compound in good overall yield. This protocol, grounded in established chemical principles, offers a practical guide for researchers engaged in the synthesis of novel indoline-based compounds for drug discovery and development.

References

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
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  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (2000). Organic Chemistry Portal.
  • Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley.
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  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
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  • 6-Nitroindoline | C8H8N2O2 | CID 29757. (n.d.). PubChem.
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  • Cyclopentanecarbonyl chloride | C6H9ClO | CID 78284. (n.d.). PubChem.
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Synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise functionalization of the indoline ring system allows for the fine-tuning of molecular properties to achieve desired biological activity. This application note provides a detailed, three-step synthetic protocol for the preparation of 1-(cyclopentylcarbonyl)indolin-6-amine, a novel derivative with potential applications in drug discovery and development.

The synthetic strategy is designed to be robust and scalable, proceeding through a logical sequence of nitration, N-acylation, and nitro group reduction. This guide offers not only a step-by-step experimental procedure but also delves into the chemical rationale behind the chosen methodologies, providing researchers with the necessary insights for successful synthesis and potential adaptation for related analogues.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence starting from commercially available indoline. The key transformations involve the regioselective nitration of the indoline ring at the 6-position, followed by the N-acylation with cyclopentanecarbonyl chloride, and concluding with the reduction of the nitro group to the target primary amine.

Synthetic_Scheme Indoline Indoline Nitroindoline 6-Nitroindoline Indoline->Nitroindoline   HNO₃, H₂SO₄    AcylNitroindoline 1-(Cyclopentylcarbonyl)-6-nitroindoline Nitroindoline->AcylNitroindoline Cyclopentanecarbonyl chloride, Base FinalProduct This compound AcylNitroindoline->FinalProduct   Reduction (e.g., H₂, Pd/C)    Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Reduction s1_start Dissolve Indoline in H₂SO₄ s1_nitrate Add HNO₃/H₂SO₄ at 0°C s1_start->s1_nitrate s1_workup Quench, Neutralize & Extract s1_nitrate->s1_workup s1_purify Purify 6-Nitroindoline s1_workup->s1_purify s2_start Dissolve 6-Nitroindoline in DCM s2_acylate Add Base & Acyl Chloride s2_start->s2_acylate s2_workup Quench & Extract s2_acylate->s2_workup s2_purify Purify Acylated Product s2_workup->s2_purify s3_start Dissolve Nitro Compound in EtOH s3_reduce Hydrogenate with Pd/C, H₂ s3_start->s3_reduce s3_workup Filter Catalyst s3_reduce->s3_workup s3_purify Purify Final Product s3_workup->s3_purify

Application Note and Protocol: High-Purity Isolation of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 1-(Cyclopentylcarbonyl)indolin-6-amine, a key intermediate in contemporary drug discovery programs. The protocols detailed herein are designed to address the challenges commonly associated with the purification of N-acylated indolines, focusing on the removal of synthetic byproducts and related impurities. We present two orthogonal purification strategies: optimized flash column chromatography for high-throughput and a robust crystallization protocol for achieving superior purity. This guide is intended for researchers, chemists, and process development scientists seeking a reliable and scalable method for obtaining high-purity this compound.

Introduction: The Importance of Purity

This compound is a bespoke chemical entity with significant potential in medicinal chemistry. The purity of such intermediates is paramount, as even trace impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in regulatory compliance. The presence of an aromatic amine and an amide functional group within the indoline scaffold presents a unique set of purification challenges, including potential for oxidation and the presence of closely related structural analogs as impurities. This application note outlines a systematic approach to achieving >99% purity for this compound.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound typically involves the acylation of indolin-6-amine with cyclopentanecarbonyl chloride or a related activated carboxylic acid derivative.[1][2][3]

Potential Impurities Include:

  • Unreacted Starting Materials: Indolin-6-amine and cyclopentanecarboxylic acid/anhydride.

  • Diacylated Byproducts: Formation of a diacylated product on the aromatic amine is a possibility, though sterically hindered.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, leading to colored impurities.

  • Residual Coupling Reagents and Solvents: Depending on the synthetic route, these can persist in the crude product.

  • Isomers: Incomplete reduction during the synthesis of the indoline ring can leave indole-based impurities.[4]

A logical workflow for the purification process is essential for efficiently removing this diverse array of potential contaminants.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Purification_Decision Choice of Purification Strategy Initial_Analysis->Purification_Decision Column_Chromatography Flash Column Chromatography Purification_Decision->Column_Chromatography Complex Mixture / High Throughput Crystallization Recrystallization Purification_Decision->Crystallization High Purity / Scalability Fraction_Analysis Analysis of Fractions (TLC) Column_Chromatography->Fraction_Analysis Purity_Verification Final Purity Verification (HPLC, NMR, MS) Crystallization->Purity_Verification Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Solvent_Removal->Purity_Verification Pure_Product Pure Product (>99%) Purity_Verification->Pure_Product

Figure 1: A generalized workflow for the purification of this compound.

Purification Strategy 1: Optimized Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying moderate quantities of the target compound, particularly when dealing with a complex mixture of impurities.[5][6] The polarity of this compound allows for good separation on silica gel.

Principles of Separation

The separation is based on the differential partitioning of the components of the crude mixture between the stationary phase (silica gel) and the mobile phase (a solvent system of varying polarity). The target compound, with its polar amine and amide functionalities, will have a moderate affinity for the silica gel. Non-polar impurities will elute first, followed by the desired product, while highly polar impurities will be retained on the column.

Step-by-Step Protocol
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient would be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[7]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation
ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Gradient Profile 0-10% Ethyl Acetate (5 column volumes) 10-30% Ethyl Acetate (10 column volumes) 30-50% Ethyl Acetate (5 column volumes)
Detection UV light (254 nm) or staining (e.g., ninhydrin for the amine)

Purification Strategy 2: Recrystallization for High Purity

Recrystallization is a powerful technique for achieving very high purity and is often scalable for larger quantities.[8][9] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

Solvent Selection Rationale

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a mixed solvent system is often optimal. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., isopropanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).[8]

Recrystallization_Process Step1 Step 1 Dissolve crude product in a minimal amount of hot solvent (e.g., isopropanol). Step2 Step 2 Hot filter to remove insoluble impurities. Step1->Step2 Step3 Step 3 Allow the solution to cool slowly to room temperature. Step2->Step3 Step4 Step 4 Cool further in an ice bath to maximize crystal formation. Step3->Step4 Step5 Step 5 Isolate crystals by vacuum filtration. Step4->Step5 Step6 Step 6 Wash crystals with a small amount of cold solvent. Step5->Step6 Step7 Step 7 Dry the crystals under vacuum. Step6->Step7

Figure 2: Step-by-step workflow for the recrystallization of this compound.

Detailed Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Reheat until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol/hexanes mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[5][6][10] A reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities that are not UV-active in HPLC.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Aromatic amines are potentially toxic and should be handled with care.[6]

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used.

Conclusion

The purification of this compound can be effectively achieved using either flash column chromatography or recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently obtain high-purity material for their downstream applications.

References

  • Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Yuan, G., & Liu, X. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the chromatographic separation of aromatic amines at different buffer pH. Retrieved from [Link]

  • Childs, S. L., & Zaworotko, M. J. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Guo, Z., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. National Institutes of Health. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 23 The Chemistry of Amines. Retrieved from [Link]

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
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  • National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles via sequential formation of β-enamino ester, Michael addition and Pictet–Spengler reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl.
  • PubMed. (n.d.). Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amidation. Retrieved from [Link]

  • PubMed. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. Retrieved from [Link]

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Application Notes & Protocols: Analytical Strategies for 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 1-(Cyclopentylcarbonyl)indolin-6-amine. As a molecule featuring a primary aromatic amine, a tertiary amide, and a saturated carbocyclic ring, a multi-technique approach is essential for unambiguous structural confirmation, purity assessment, and trace-level quantification. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound featuring a substituted indoline core. The indoline moiety is a common scaffold in pharmacologically active molecules, and the primary amine at the 6-position offers a key site for further synthetic modification. The N-acylation with a cyclopentylcarbonyl group enhances lipophilicity. Robust and reliable analytical methods are paramount for ensuring the identity, purity, and quality of this compound during research, development, and manufacturing.[1][2]

Before developing any analytical method, understanding the molecule's fundamental properties is critical. These properties dictate choices regarding solvents, chromatographic columns, and detection techniques.[3]

Molecular Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
IUPAC Name (6-amino-2,3-dihydro-1H-indol-1-yl)(cyclopentyl)methanoneIUPAC Nomenclature
Molecular Formula C₁₄H₁₈N₂OCalculated
Molecular Weight 230.31 g/mol Calculated
Predicted LogP ~2.5 - 3.0ALOGPS/XLOGP3 Prediction
Functional Groups Primary Aromatic Amine, Tertiary Amide, Saturated RingStructural Analysis
Chromophores Substituted Benzene RingUV Absorbance

Integrated Analytical Workflow

A single analytical technique is often insufficient for comprehensive characterization. The following workflow illustrates how different methods can be integrated to provide a complete analytical profile, from initial identity confirmation to quantitative purity assessment.

Analytical_Workflow Figure 1: Integrated Analytical Workflow cluster_0 Structural Elucidation cluster_1 Separation & Purity cluster_2 Quantification NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy HRMS High-Res Mass Spec (LC-MS) HPLC HPLC-UV (Purity, Assay) HRMS->HPLC Informs Method Development LCMSMS LC-MS/MS (Trace Analysis) HPLC->LCMSMS Purity Profile Informs Quant. Method GCMS GC-MS (Volatile Impurities) Synthesis Synthesized Material Synthesis->NMR Identity Confirmation Synthesis->FTIR Identity Confirmation Synthesis->HRMS Identity Confirmation Synthesis->HPLC Impurity Profiling Synthesis->GCMS Impurity Profiling

A logical flow for comprehensive analysis.

Chromatographic Methods

Chromatography is the cornerstone for separating the target analyte from impurities, degradation products, and matrix components.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Principle: RP-HPLC is the primary technique for assessing the purity and performing quantitative assays of pharmaceutical intermediates.[4] The method separates compounds based on their hydrophobicity. Given the predicted LogP of this compound, a standard C18 stationary phase provides excellent retention and selectivity.

Causality Behind Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the industry standard for moderately polar to nonpolar compounds. Its hydrophobic nature will interact well with the cyclopentyl and aromatic portions of the analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities. A phosphate buffer is included to control the ionization state of the primary amine. Maintaining a pH around 7 ensures the amine is largely in its neutral form, promoting better retention and peak shape.

  • Detection: The substituted benzene ring acts as a strong chromophore. UV detection at the wavelength of maximum absorbance (λmax), likely around 254 nm, provides high sensitivity.[5] A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Protocol: HPLC-UV Purity Method

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    Table 2: Recommended HPLC-UV Parameters

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV/PDA at 254 nm
  • Data Analysis: Integrate all peaks. Calculate purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Principle: For sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the gold standard.[6] It couples the separation power of LC with the high specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The primary amine is readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion for detection.

  • Mobile Phase: Formic acid is used instead of a non-volatile buffer (like phosphate) because it is compatible with mass spectrometry and aids in the protonation of the analyte.[7]

  • MRM Transitions: MRM provides exceptional selectivity. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This filters out chemical noise, enabling low detection limits.[8][9]

Protocol: LC-MS/MS Quantitative Method

  • Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of a certified reference standard into the matrix of interest (e.g., plasma, urine, formulation buffer). Perform a liquid-liquid or solid-phase extraction as needed to clean up the sample.[10]

  • LC-MS/MS Conditions:

    Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 231.15 (Calculated [M+H]⁺)
Product Ion (Q3) To be determined experimentally
Collision Energy To be optimized experimentally
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[11]

Causality Behind Choices:

  • Derivatization: The primary amine group can cause poor peak shape (tailing) on standard GC columns. Derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or heptafluorobutyric anhydride (HFBA) masks the active amine proton, improving volatility and chromatographic performance.[12][13]

  • Column: A non-polar DB-5ms or similar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of organic compounds.

  • Detection: Mass spectrometry provides definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries like NIST.[14]

Protocol: GC-MS Impurity Profiling

  • Sample Preparation & Derivatization: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Toluene). Add an internal standard. Add 100 µL of derivatizing agent (e.g., HFBA) and heat at 60-70 °C for 30 minutes.

  • GC-MS Conditions:

    Table 4: Recommended GC-MS Parameters

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temp. 280 °C, Splitless mode
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-550

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide orthogonal information to chromatography, confirming the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

Expected Spectral Features: Based on the known chemical shifts of indoline, cyclopentane, and carboxamide moieties, the following signals are predicted.[15][16][17][18]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide C=O -~170-175
Aromatic C (Indoline) 6.5 - 7.5 (m, 3H)~110-150
Indoline CH₂-N ~4.0 (t, 2H)~50-55
Indoline CH₂-Ar ~3.1 (t, 2H)~28-32
Amine NH₂ ~3.5-4.5 (br s, 2H)-
Cyclopentyl CH-CO ~2.8-3.2 (m, 1H)~45-50
Cyclopentyl CH₂ ~1.5-2.0 (m, 8H)~25-35
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected Spectral Features: The spectrum will be dominated by absorptions from the amine and amide groups.[19][20][21]

Table 6: Predicted Characteristic FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine) 3350 - 3450Medium, DoubletCharacteristic of a primary (R-NH₂) amine.[22]
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 2970StrongFrom indoline and cyclopentyl CH₂ groups.
C=O Stretch (Amide) 1630 - 1660Strong, SharpThe "Amide I" band. Its position indicates conjugation.
N-H Bend (Amine) 1580 - 1650MediumCan sometimes overlap with the C=C stretch.
C=C Stretch (Aromatic) 1450 - 1600Medium
C-N Stretch (Aromatic Amine) 1250 - 1340Strong

Method Selection Guide

The choice of analytical technique is driven by the specific question being asked. This diagram provides a decision-making framework for selecting the appropriate method.

Method_Selection Figure 2: Method Selection Framework cluster_outputs Question What is the Analytical Goal? NMR_out Unambiguous Structure Question->NMR_out  What is the exact structure? FTIR_out Functional Groups Question->FTIR_out  What functional groups are present? HPLC_out Purity / Assay Question->HPLC_out  How pure is the bulk material? LCMS_out Trace Quantification (ng/mL level) Question->LCMS_out  What is the concentration in a  complex sample? GCMS_out Volatile Impurities Question->GCMS_out  Are there residual solvents?

Matching analytical goals to the optimal technique.

References

  • Jia, A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link][8][9]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note. Available at: [Link][6]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Application Note. Available at: [Link][7]

  • Schulz, M., et al. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1218(28), 4459-4464. Available at: [Link][10]

  • Kuiry, S. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. The Pharma Review. Available at: [Link][5]

  • Almanac, P. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link][4]

  • The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). Available at: [Link][12]

  • Chemistry LibreTexts. (n.d.). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link][19]

  • University of California, Los Angeles. (n.d.). IR: amines. Available at: [Link][20]

  • Kumar, P., et al. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 9(4), 253-258. Available at: [Link][1]

  • Sahu, P.K., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(8), 3065-3074. Available at: [Link][2]

  • Socratic. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Available at: [Link][22]

  • Smith, B.C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link][21]

  • An, Y., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3374-3378. Available at: [Link][15]

  • de Witte, F.I., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(13), 9246-9264. Available at: [Link][16]

  • SpectraBase. (n.d.). Indoline. SpectraBase. Available at: [Link][17]

  • Christl, M., et al. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methycyclopentanes, Cyclopentanols, and Cyclopentyl Acetates. Journal of the American Chemical Society, 93(14), 3459-3465. Available at: [Link][18]

  • International Journal of Scientific & Technology Research. (2020). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam. Available at: [Link][11]

  • Halket, J.M., & Watkins, P.J. (1989). Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. Journal of Chromatography, 474(1), 196-201. Available at: [Link][13]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372300. Available at: [Link][3]

  • Sajid, S., et al. (2019). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. Available at: [Link][14]

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Comprehensive NMR Analysis of 1-(Cyclopentylcarbonyl)indolin-6-amine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of novel chemical entities in drug discovery.[1] This application note provides a detailed guide to the comprehensive NMR analysis of 1-(Cyclopentylcarbonyl)indolin-6-amine, a molecule featuring a substituted indoline scaffold common in pharmacologically active compounds. We present a structured approach, from sample preparation to advanced 2D NMR analysis, designed to ensure accurate and reliable characterization. This document outlines validated protocols for ¹H, ¹³C, COSY, HSQC, and HMBC experiments, explains the causal reasoning behind experimental choices, and provides a framework for interpreting the resulting spectral data to achieve complete structural assignment.

Introduction and Rationale

This compound is a heterocyclic compound featuring three key structural motifs: a dihydroindole (indoline) core, a cyclopentylcarbonyl substituent at the nitrogen atom, and an amine group on the aromatic ring. The precise arrangement and conformation of these groups are critical to its chemical properties and potential biological activity. Therefore, unequivocal structural verification is a prerequisite for its use in further research and development.

NMR spectroscopy offers unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei.[2] One-dimensional (¹H and ¹³C) NMR provides primary information on the chemical environments of hydrogen and carbon atoms, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC reveal through-bond connectivity, allowing for the complete assembly of the molecular puzzle.[3][4] This guide serves as a practical, field-proven protocol for researchers requiring rigorous characterization of this molecule and its analogs.

Molecular Structure and NMR Assignment Framework

A systematic approach to spectral interpretation begins with a clear understanding of the molecule's distinct proton and carbon environments. The structure of this compound is numbered below to facilitate unambiguous signal assignment throughout this note.

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Before acquisition, predicting chemical shifts based on known structural analogs helps guide the interpretation process.[5] The electron-donating amine group (-NH₂) is expected to shield the ortho (C5, C7) and para (C3a, C7a are part of the fused system) positions of the aromatic ring, while the acyl group on the indoline nitrogen will influence the adjacent aliphatic protons (H2, H3).

Table 1: Predicted Chemical Shifts (δ) in DMSO-d₆

Atom Number Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
H2 (2H) ~4.0 - 4.2 (t) - Deshielded by adjacent acylated nitrogen.
H3 (2H) ~2.9 - 3.1 (t) - Typical indoline chemical shift.
H4 (1H) ~6.4 - 6.5 (d) - Aromatic proton adjacent to amine.
H5 (1H) ~6.2 - 6.3 (dd) - Aromatic proton ortho to amine.
H7 (1H) ~7.0 - 7.2 (d) - Aromatic proton meta to amine.
NH₂ (2H) ~4.5 - 5.5 (br s) - Broad, exchangeable signal.[6]
H2' (1H) ~3.0 - 3.3 (m) - Methine proton alpha to carbonyl.
H3'/H6' (4H) ~1.5 - 1.9 (m) - Cyclopentyl methylene protons.[7]
H4'/H5' (4H) ~1.4 - 1.7 (m) - Cyclopentyl methylene protons.[7]
C1' (C=O) - ~173 - 175 Amide carbonyl.
C2 - ~49 - 51
C3 - ~28 - 30
C3a, C7a - ~125 - 150 Aromatic quaternary carbons.
C4, C5, C7 - ~105 - 130 Aromatic CH carbons.
C6 - ~140 - 145 Carbon bearing the amine group.
C2' - ~40 - 43
C3', C6' - ~29 - 31

| C4', C5' | - | ~25 - 27 | |

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer and represent a validated starting point for analysis.[8][9]

Sample Preparation Protocol
  • Analyte Weighing : Accurately weigh 10-15 mg of this compound for ¹H NMR and 2D experiments. A higher concentration (25-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection : Use approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality : DMSO-d₆ is chosen for its ability to form hydrogen bonds with labile protons (e.g., -NH₂), slowing their exchange rate and typically resulting in sharper, more easily observable signals compared to solvents like CDCl₃.[10][11]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution : Vortex the sample tube until the analyte is completely dissolved. A brief sonication may be used if necessary.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The logical flow of experiments is crucial for efficient and comprehensive structural elucidation. Starting with fast 1D scans to confirm sample integrity, the process moves to more time-intensive 2D experiments that reveal detailed connectivity.

Caption: A standard workflow for NMR-based structure elucidation.

Acquisition Parameter Protocols

The following are standard acquisition parameters. Optimization may be required based on sample concentration and instrument sensitivity.

Table 2: Standard NMR Acquisition Parameters

Parameter Protocol 1: ¹H NMR Protocol 2: ¹³C{¹H} NMR Protocol 3: 2D COSY Protocol 4: 2D HSQC Protocol 5: 2D HMBC
Pulse Program zg30 zgpg30 cosygpmf hsqcedetgpsisp2.2 hmbcgplpndqf
Solvent DMSO-d₆ DMSO-d₆ DMSO-d₆ DMSO-d₆ DMSO-d₆
Temperature 298 K 298 K 298 K 298 K 298 K
Spectral Width ~12 ppm ~220 ppm ~12 ppm (F1, F2) F2: ~12 ppm, F1: ~180 ppm F2: ~12 ppm, F1: ~220 ppm
Acquisition Time 2-3 s 1-2 s ~0.2 s ~0.2 s ~0.2 s
Relaxation Delay (d1) 2 s 2 s 1.5 s 1.5 s 1.5 s
Number of Scans (ns) 16 1024 4-8 8-16 16-32
¹J(C,H) (for HSQC) N/A N/A N/A 145 Hz N/A

| ⁿJ(C,H) (for HMBC) | N/A | N/A | N/A | N/A | 8 Hz |

Spectral Interpretation and Data Analysis

Interpreting NMR spectra is a process of systematic deduction, where each piece of data contributes to the final structural assignment.[12][13]

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.0 - 7.5 ppm) : Expect three distinct signals for H4, H5, and H7. The coupling patterns (doublets and a doublet of doublets) will confirm their relative positions on the benzene ring. For example, H5 should show coupling to both H4 and H7.

  • Amine Protons (δ 4.5 - 5.5 ppm) : The two protons of the -NH₂ group will likely appear as a single broad peak due to exchange with residual water and quadrupole broadening from the ¹⁴N nucleus.[6] Its identity can be confirmed by adding a drop of D₂O to the sample, which will cause the signal to disappear due to H/D exchange.

  • Indoline Aliphatic Region (δ 2.9 - 4.2 ppm) : The protons at C2 and C3 are adjacent and should appear as two triplets, each integrating to 2H. The C2 protons are expected further downfield due to their proximity to the electron-withdrawing acyl-nitrogen.

  • Cyclopentyl Region (δ 1.4 - 3.3 ppm) : The nine protons of the cyclopentyl group will result in a series of complex, overlapping multiplets. The single methine proton (H2') alpha to the carbonyl will be the most downfield signal in this group.[7]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (δ ~174 ppm) : A single, low-intensity signal for the amide carbonyl carbon (C1') is expected in the far downfield region.

  • Aromatic Carbons (δ 105 - 150 ppm) : Six signals are expected. The carbon attached to the amine group (C6) will be significantly deshielded. The other carbons will resonate at positions influenced by the amine substituent.[14]

  • Aliphatic Carbons (δ 25 - 51 ppm) : Signals for the two indoline carbons (C2, C3) and the five cyclopentyl carbons (C2' through C6') will appear in this region. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ (none in this molecule) carbons.

2D NMR Correlation Analysis

2D NMR is indispensable for confirming the connectivity established from 1D spectra.[15]

  • COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks.[15] Key expected correlations include:

    • A cross-peak between the H2 and H3 signals, confirming the indoline aliphatic system.

    • Cross-peaks between H4, H5, and H7, confirming the aromatic spin system.

    • A network of cross-peaks connecting all the protons of the cyclopentyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon it is directly attached to, providing definitive C-H assignments.[16] For example, the proton signal at ~4.1 ppm will show a cross-peak to the carbon signal at ~50 ppm, assigning them as H2 and C2, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is critical for establishing long-range (2-3 bond) connectivity and identifying quaternary carbons.[3] Key expected correlations are:

    • H2 protons to the amide carbonyl carbon (C1'), linking the indoline ring to the acyl group.

    • H2' proton to the amide carbonyl carbon (C1'), linking the cyclopentyl ring to the acyl group.

    • H7 proton to quaternary carbons C3a and C5, helping to assign the aromatic carbons.

Data Reporting Standards

For publication or regulatory submission, NMR data must be reported in a standardized format.[17][18] The following format is recommended by the American Chemical Society (ACS) and other major publishers.[17][19]

Example Format: This compound : ¹H NMR (500 MHz, DMSO-d₆) δ 7.05 (d, J = 7.8 Hz, 1H, H7), 6.42 (d, J = 2.1 Hz, 1H, H4), 6.28 (dd, J = 7.8, 2.1 Hz, 1H, H5), 4.95 (s, 2H, NH₂), 4.08 (t, J = 8.5 Hz, 2H, H2), 3.15 (m, 1H, H2'), 2.98 (t, J = 8.5 Hz, 2H, H3), 1.80-1.50 (m, 8H, H3'/H4'/H5'/H6'). ¹³C NMR (126 MHz, DMSO-d₆) δ 173.8 (C1'), 145.2 (C6), 142.1 (C7a), 128.5 (C3a), 125.0 (C7), 108.1 (C5), 105.4 (C4), 50.2 (C2), 41.5 (C2'), 30.1 (C3'/C6'), 28.9 (C3), 25.8 (C4'/C5').

Method Validation Considerations

While this note focuses on structural elucidation, NMR is also a primary quantitative method (qNMR).[8][20] For quantitative applications, such as purity assessment or formulation analysis, the method must be validated.[2][21] Validation involves demonstrating:

  • Specificity : The signals of interest are free from interference.

  • Linearity : Signal intensity is proportional to concentration over a defined range.

  • Accuracy & Precision : The method provides results close to the true value and is reproducible.[22]

  • Robustness : The method is insensitive to small variations in experimental parameters.

Quantitative experiments require specific parameter adjustments, such as ensuring a long relaxation delay (d1 > 5 * T₁) for complete signal relaxation, which is critical for accurate integration.[9]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the systematic protocols and interpretation strategies outlined in this application note, researchers can confidently verify the molecular structure, ensuring data integrity for subsequent stages of research, including medicinal chemistry optimization, pharmacological testing, and quality control.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Giraudeau, P., et al. (2020). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry. Available at: [Link]

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  • Maiwald, M., & Bernstein, M. A. (2005). Validation of quantitative NMR. Journal of Magnetic Resonance. Available at: [Link]

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  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. Available at: [Link]

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  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. ResearchGate. Available at: [Link]

  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

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  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • de Andrade, I. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Available at: [Link]

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Using 1-(Cyclopentylcarbonyl)indolin-6-amine in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization of 1-(Cyclopentylcarbonyl)indolin-6-amine as a Potential Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound

The field of kinase inhibitor discovery is a cornerstone of modern drug development, particularly in oncology.[1][2] Protein kinases, by catalyzing the phosphorylation of substrate proteins, are central to cellular signaling pathways that govern cell growth, differentiation, and apoptosis.[3] Their dysregulation is a frequent driver of various diseases. The indolinone scaffold has been identified as a privileged structure in the design of potent kinase inhibitors, targeting key players in angiogenesis and tumor progression.[4]

This document provides a comprehensive guide to the initial characterization of a novel compound, This compound . While the specific biological targets of this molecule are yet to be fully elucidated, its structural features suggest potential interactions with the ATP-binding pocket of various kinases. This guide will equip researchers with the necessary protocols and theoretical understanding to assess its inhibitory potential and selectivity against a panel of protein kinases. As a Senior Application Scientist, this note is designed to explain not just the "how" but the "why" behind each step, ensuring a robust and logical experimental workflow.

The Kinase Assay Landscape: Choosing the Right Tool for the Job

The first critical decision in characterizing a novel compound is the selection of an appropriate assay format. The ideal assay should be sensitive, reproducible, and scalable for high-throughput screening (HTS). Several robust methods are available, each with its own advantages and limitations.[5][6]

  • Radiometric Assays: Traditionally considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into a substrate.[7][8][9] They are highly sensitive and provide a direct measure of catalytic activity.[8] However, the use of radioactive materials necessitates specialized handling, waste disposal, and safety precautions.[6][10]

  • Fluorescence-Based Assays: These non-radioactive methods offer a safer and often more convenient alternative.[5][11] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[5][12] FP assays, for instance, measure changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, making them suitable for studying the interaction of a phosphorylated substrate with a specific antibody.[12][13][14]

  • Luminescence-Based Assays: These assays have gained widespread adoption due to their high sensitivity, broad dynamic range, and simple "mix-and-read" formats.[15] A popular example is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[16][17][18] The luminescent signal is directly proportional to kinase activity, making it an excellent choice for inhibitor screening.[3][17]

For the initial characterization of this compound, we will focus on the luminescence-based ADP-Glo™ Kinase Assay due to its robustness and suitability for determining IC₅₀ values. We will also present a protocol for a Fluorescence Polarization (FP) assay as a valuable orthogonal method.

Workflow for Kinase Inhibitor Characterization

A systematic approach is crucial for accurately determining the inhibitory potential of a novel compound. The following workflow provides a logical progression from initial screening to more detailed characterization.

G cluster_0 Phase 1: Primary Screening & IC50 Determination cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (Serial Dilution) B Single-Dose Kinase Assay (e.g., at 10 µM) A->B C Dose-Response Kinase Assay (e.g., 10-point curve) B->C If significant inhibition D IC50 Value Calculation C->D E Screen against a Kinase Panel D->E F Generate Selectivity Profile (Comparison of IC50s) E->F G ATP Competition Assay F->G I Determine Ki Value G->I H Substrate Competition Assay H->I G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase Substrate Substrate ATP ATP PhosphoSubstrate Phospho-Substrate Substrate->PhosphoSubstrate + Pi ADP ADP ATP->ADP ADP_detect ADP ADP->ADP_detect Quantified ATP_new ATP ADP_detect->ATP_new Kinase Detection Reagent Light Light (Signal) ATP_new->Light Luciferase Luciferase

Caption: Principle of the ADP-Glo™ Luminescence Kinase Assay.

G cluster_0 High Kinase Activity cluster_1 Low Kinase Activity (Inhibited) Unlabeled Unlabeled Phospho-Substrate (High Amount) Antibody1 Antibody Unlabeled->Antibody1 Binds Tracer1 Fluorescent Tracer (Free in solution) LowFP Low FP Signal Tracer1->LowFP Tumbles Rapidly Antibody2 Antibody BoundComplex Bound Complex (Large) Tracer2 Fluorescent Tracer Tracer2->Antibody2 Binds HighFP High FP Signal BoundComplex->HighFP Tumbles Slowly

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Application Notes and Protocols: Characterizing 1-(Cyclopentylcarbonyl)indolin-6-amine as a Potential CDK4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of CDK4 in Cell Cycle Progression and Oncology

The cyclin-dependent kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, forms a critical gatekeeper complex that governs the transition of mammalian cells from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1][2][3] This transition, known as the restriction point, is a point of no return; once passed, the cell is committed to undergoing DNA replication and division.[4] The primary substrate of the CDK4/Cyclin D complex is the Retinoblastoma tumor suppressor protein (pRb).[2] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Upon receiving mitogenic signals, the CDK4/Cyclin D complex becomes active and phosphorylates pRb.[2][4] This phosphorylation event causes a conformational change in pRb, leading to the release of E2F, which then activates the transcription of target genes, driving the cell into S-phase.[2][5]

Dysregulation of the CDK4/Cyclin D-pRb-E2F pathway is a hallmark of cancer, with a vast number of human tumors exhibiting hyperactivation of this axis through mechanisms like Cyclin D amplification, inactivating mutations of CDK inhibitors (such as p16INK4a), or loss of pRb itself.[1][3][4] This makes CDK4 a highly validated and compelling target for anti-cancer therapeutics.[5] The clinical success of FDA-approved CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in treating hormone receptor-positive (HR+) breast cancer has validated this approach and spurred the search for new chemical entities with potentially improved efficacy, selectivity, or resistance profiles.[5][6][7]

This document provides a comprehensive guide for the initial characterization of a novel small molecule, 1-(Cyclopentylcarbonyl)indolin-6-amine , as a potential CDK4 inhibitor. The protocols herein describe a logical, multi-faceted workflow, from direct biochemical validation to cellular target engagement and phenotypic consequence analysis.

The CDK4/Cyclin D Signaling Pathway

The following diagram illustrates the canonical CDK4/Cyclin D pathway, which is the target of the proposed inhibitor.

CDK4_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD Upregulates CDK4_Active Active CDK4/Cyclin D Complex CyclinD->CDK4_Active CDK4 CDK4 CDK4->CDK4_Active pRb_E2F pRb-E2F Complex (Transcription Repressed) CDK4_Active->pRb_E2F Inactivates Repression by pRb_p Phosphorylated pRb pRb_E2F->pRb_p Phosphorylates E2F Free E2F pRb_p->E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates G1_S G1-S Phase Transition S_Phase->G1_S Inhibitor 1-(Cyclopentylcarbonyl) indolin-6-amine Inhibitor->CDK4_Active Inhibits

Caption: The CDK4/Cyclin D pathway controlling the G1/S cell cycle transition.

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial to validate a novel compound as a specific CDK4 inhibitor. The workflow should progress from direct biochemical assays to more complex cellular systems to build a comprehensive evidence profile.

Workflow start Hypothesis: This compound is a CDK4 inhibitor biochem Protocol 1: In Vitro Kinase Assay start->biochem Does it directly inhibit CDK4 enzyme activity? target_engage Protocol 2: Cellular pRb Phosphorylation (Western Blot) biochem->target_engage Does it inhibit CDK4 activity in cells? phenotype1 Protocol 3: Cell Proliferation Assay (e.g., MTT) target_engage->phenotype1 Does it reduce cell proliferation? phenotype2 Protocol 4: Cell Cycle Analysis (Flow Cytometry) target_engage->phenotype2 Does it cause G1 phase arrest? conclusion Conclusion: Compound is a validated in vitro and cellular CDK4 pathway inhibitor phenotype1->conclusion phenotype2->conclusion

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Application Notes and Protocols for In Vitro Studies with 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 1-(Cyclopentylcarbonyl)indolin-6-amine, a novel synthetic compound featuring the privileged indoline scaffold. The indoline core is a prominent feature in numerous natural and synthetic molecules exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] These application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the systematic investigation of the biological profile of this compound. We present detailed, step-by-step methodologies for key in vitro assays, guidance on data interpretation, and visual diagrams of experimental workflows and relevant signaling pathways. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The indole and its reduced form, indoline, are bicyclic heteroaromatic structures that are fundamental components of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[4] The versatility of the indoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties.[4] Consequently, indoline derivatives are actively investigated for their therapeutic potential in various diseases.[2][3][5]

This compound incorporates a cyclopentylcarbonyl group, which may influence its lipophilicity and interaction with biological targets. The amino group at the 6-position provides a site for potential hydrogen bonding and further derivatization. Given the known activities of related structures, plausible biological activities for this compound include modulation of inflammatory pathways, cytotoxicity in cancer cell lines, and antimicrobial effects.[1][2][6]

This guide outlines a logical progression of in vitro experiments to elucidate the bioactivity of this compound, starting with broad cytotoxicity screening, followed by more specific functional assays based on the initial findings.

Preliminary Compound Handling and Preparation

Objective: To ensure accurate and reproducible experimental results through proper handling and solubilization of the test compound.

Protocol:

  • Compound Solubility Testing:

    • Assess the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, methanol).

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO for in vitro cell-based assays.

    • Visually inspect for complete dissolution. If necessary, use gentle warming or sonication.

  • Stock Solution Preparation and Storage:

    • Prepare a concentrated stock solution (e.g., 20 mM in 100% DMSO).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions in the appropriate cell culture medium or assay buffer.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Workflows

General Workflow for In Vitro Characterization

The following diagram illustrates a general workflow for the initial in vitro characterization of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic & Functional Assays cluster_2 Phase 3: Target Identification & Validation A Compound Preparation (Solubility, Stock Solution) B Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) A->B D Anti-inflammatory Assays (e.g., 5-LOX, COX inhibition) B->D If low cytotoxicity in immune cells E Anticancer Assays (Apoptosis, Cell Cycle Analysis) B->E If cytotoxic in cancer cells F Antimicrobial Assays (MIC/MBC Determination) B->F Broad-spectrum screening C Select Relevant Cell Lines (e.g., Cancer, Immune Cells) C->B H Downstream Signaling Analysis (Western Blot, qPCR) D->H E->H G Target Engagement Assays F->G

Caption: General workflow for in vitro characterization.

Protocols for Key In Vitro Assays

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Selected cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, RAW 264.7 for macrophages).[2]

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Example Data Presentation for Cytotoxicity Screening

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.1512.0
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory potential of this compound on the activity of 5-LOX, a key enzyme in the inflammatory pathway. This is a plausible target as some indoline derivatives are known 5-LOX inhibitors.[1]

Materials:

  • Human recombinant 5-LOX enzyme.

  • Arachidonic acid (substrate).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing ATP and CaCl2).

  • This compound.

  • Positive control (e.g., Zileuton).

  • 96-well UV-transparent plate.

  • Spectrophotometer capable of measuring absorbance changes at 234 nm.

Protocol:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate, arachidonic acid.

  • Kinetic Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 10 minutes). The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of absorbance change) for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism. Indole-containing compounds have been reported to have antibacterial activity.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).[3]

  • Mueller-Hinton Broth (MHB).

  • 96-well plates.

  • This compound.

  • Positive control (e.g., Ciprofloxacin).[6]

  • Bacterial inoculum standardized to 0.5 McFarland.

Protocol:

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Inoculation:

    • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Signaling Pathway Involvement

Given the prevalence of indole derivatives as kinase inhibitors, a potential mechanism of action for this compound, particularly if it exhibits anticancer activity, could be the inhibition of a protein kinase signaling pathway, such as the EGFR pathway.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand Ligand (e.g., EGF) Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Compound 1-(Cyclopentylcarbonyl) indolin-6-amine Compound->EGFR Inhibition

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine. As Senior Application Scientists, we aim to deliver not just procedural steps, but the underlying chemical principles to empower you to overcome challenges and optimize your synthetic outcomes.

I. Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic chemoselectivity challenge. The starting material, 6-aminoindoline, possesses two nucleophilic nitrogen atoms: the secondary amine of the indoline ring (N1) and the primary aromatic amine at the 6-position (N6). Direct acylation with cyclopentylcarbonyl chloride can lead to a mixture of products, including the desired N6-acylated product, the undesired N1-acylated isomer, and a diacylated byproduct. Achieving a high yield of the target molecule necessitates a strategic approach to control the site of acylation.

dot

Caption: Chemoselectivity challenge in the acylation of 6-aminoindoline.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Q1: My reaction is producing a mixture of N1-acylated and N6-acylated isomers. How can I improve the selectivity for the desired N6-acylated product?

A1: This is the most common challenge. The indoline nitrogen (N1), being a secondary amine, can be more nucleophilic than the aromatic 6-amino group, leading to the formation of the undesired N1-acylated isomer. To favor N6-acylation, a protecting group strategy for the indoline nitrogen is highly recommended. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the acylation conditions and its straightforward removal.

dot

Caption: Recommended synthetic route using a Boc protecting group strategy.

Q2: I'm observing a significant amount of diacylated product. What are the key parameters to control this side reaction?

A2: The formation of the diacylated byproduct, where both the indoline nitrogen and the 6-amino group are acylated, typically occurs when an excess of the acylating agent is used. To minimize diacylation:

  • Stoichiometry: Use a controlled amount of cyclopentylcarbonyl chloride, typically 1.0 to 1.1 equivalents relative to the N1-protected 6-aminoindoline.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm and local concentrations.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to stop the reaction once the starting material is consumed, preventing over-acylation.

Q3: The Boc deprotection step is not going to completion or is leading to decomposition of my product. What are the best practices for this step?

A3: While Boc deprotection is generally robust, issues can arise. For a clean and complete deprotection:

  • Acid Choice: Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is the standard and most effective method. A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is a good starting point.

  • Anhydrous Conditions: Ensure your solvent and TFA are anhydrous, as water can sometimes interfere with the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), it is crucial to thoroughly neutralize the acid. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Incomplete neutralization can lead to product degradation upon storage.

  • Temperature Control: While room temperature is usually sufficient, if you observe decomposition, you can perform the deprotection at a lower temperature (e.g., 0 °C).

Q4: I'm having difficulty purifying the final product. The N1- and N6-acylated isomers are hard to separate. What purification strategies do you recommend?

A4: The separation of these isomers can indeed be challenging due to their similar polarities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The N1-acylated isomer is typically less polar than the desired N6-acylated product.

  • Alternative Chromatographic Techniques: If silica gel chromatography is insufficient, consider using a different stationary phase. Reversed-phase chromatography (C18) can sometimes provide better separation for closely related isomers.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a single isomer in high purity.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-aminoindoline-1-carboxylate (N1-Boc Protection)

Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Aminoindoline1.0134.18(e.g., 5.00 g)
Di-tert-butyl dicarbonate (Boc₂O)1.1218.25(e.g., 8.95 g)
Triethylamine (Et₃N)1.5101.19(e.g., 7.8 mL)
Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • To a stirred solution of 6-aminoindoline in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10-30% ethyl acetate in hexanes) to afford tert-butyl 6-aminoindoline-1-carboxylate as a solid.

Protocol 2: Synthesis of tert-butyl 6-(cyclopentylcarbonylamino)indoline-1-carboxylate (N6-Acylation)

Reagent/SolventMolar Eq.MW ( g/mol )Amount
tert-butyl 6-aminoindoline-1-carboxylate1.0234.30(e.g., 5.00 g)
Cyclopentylcarbonyl chloride1.05132.59(e.g., 2.96 g)
Pyridine2.079.10(e.g., 3.4 mL)
Dichloromethane (DCM)--(e.g., 100 mL)

Procedure:

  • Dissolve tert-butyl 6-aminoindoline-1-carboxylate in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine to the solution.

  • Slowly add cyclopentylcarbonyl chloride to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be used in the next step without further purification if it is sufficiently pure by TLC and ¹H NMR analysis. If necessary, purify by flash column chromatography (e.g., gradient of 20-50% ethyl acetate in hexanes).

Protocol 3: Synthesis of this compound (Boc Deprotection)

Reagent/SolventMolar Eq.MW ( g/mol )Amount
tert-butyl 6-(cyclopentylcarbonylamino)indoline-1-carboxylate1.0330.43(e.g., 5.00 g)
Trifluoroacetic acid (TFA)-114.02(e.g., 20 mL)
Dichloromethane (DCM)--(e.g., 80 mL)

Procedure:

  • Dissolve tert-butyl 6-(cyclopentylcarbonylamino)indoline-1-carboxylate in DCM.

  • Add trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., gradient of 50-100% ethyl acetate in hexanes) to yield this compound.

IV. Characterization Data (Predicted)

The following are predicted ¹H NMR chemical shifts for the final product, this compound, based on known data for similar indoline derivatives.[2][3] Actual shifts may vary depending on the solvent and instrument.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Indoline-NH~8.0-9.0br s
Aromatic-H~6.5-7.2m
Indoline-CH₂ (α to N)~3.9-4.1t
Indoline-CH₂ (β to N)~3.0-3.2t
Cyclopentyl-CH~2.8-3.0m
Cyclopentyl-CH₂~1.5-1.9m
6-NH₂~3.5-4.5br s

¹³C NMR: Key predicted signals would include the amide carbonyl (~175 ppm), aromatic carbons (~110-150 ppm), and the aliphatic carbons of the indoline and cyclopentyl rings.

V. References

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14884-14902. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Dalton Transactions. Retrieved from the Royal Society of Chemistry.

  • 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. (n.d.). ResearchGate. Retrieved from [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). Synthetic Communications, 36(15), 2155-2162.

  • Supporting Information for Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Heller, S. T., Schultz, E. E., & Sarpong, R. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(35), 8893-8896.

  • Thurston, D. E., et al. (1994). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 37(20), 3438-3450.

  • Selective Ring N-Protection of Aminopyrazoles. (2002). The Journal of Organic Chemistry, 67(19), 6784-6787.

  • Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. (2014). Analytical Chemistry, 86(9), 4275-4282.

  • Synthesis, Characterization, and in vitro activity of new prepared compunds derivatives from 6-aminqunoline-7-hydroxylic acid. (2021). Journal of Medicinal and Pharmaceutical Chemistry Research, 3(2), 1-8.

  • Winter, D., Pipkorn, R., & Lehmann, W. D. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science, 32(8), 1111-1119.

  • N-Acylation in combinatorial chemistry. (2004). ARKIVOC, 2004(1), 12-35.

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006). Synthetic Communications, 36(15), 2155-2162.

  • Synthesis, characterization, and in vitro activity of new prepared compunds derivatives from 6-aminqunoline-7-hydroxylic acid. (2021). Journal of Medicinal and Pharmaceutical Chemistry Research, 3(2), 1-8.

  • Thurston, D. E., et al. (1994). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 37(20), 3438-3450.

  • Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (2016). Journal of Advances in Chemistry, 12(12), 4557-4563.

  • Indole N‐Boc deprotection method development. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). European Journal of Medicinal Chemistry, 186, 111860.

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2021). Organic Letters, 23(15), 5896-5900.

  • Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. (2023). Molecules, 28(13), 5089.

  • Reported O‐selective acylation of amino alcohols without protecting the... (n.d.). ResearchGate. Retrieved from [Link]

  • Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl... (n.d.). ResearchGate. Retrieved from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2018). Journal of Chromatography & Separation Techniques, 9(2).

  • Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). ACS Food Science & Technology.

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Technical Support Center: Synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Cyclopentylcarbonyl)indolin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this synthesis, with a primary focus on managing and eliminating side reactions.

Introduction: The Chemoselectivity Challenge

The synthesis of this compound presents a classic chemoselectivity problem. The starting material, 6-aminoindoline, possesses two distinct nucleophilic nitrogen atoms: the indoline nitrogen (N-1) and the exocyclic primary amine at the C-6 position. When reacting with an electrophile like cyclopentanecarbonyl chloride, acylation can occur at either nitrogen, or both, leading to a mixture of products and reducing the yield of the desired compound. This guide provides robust, field-tested solutions to control this selectivity and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction of 6-aminoindoline with cyclopentanecarbonyl chloride resulted in a complex mixture. What are the likely side products and why did they form?

Answer: This is the most common issue encountered when attempting a direct acylation of 6-aminoindoline. The formation of a product mixture is due to the competing nucleophilicity of the two nitrogen atoms. The primary aromatic amine at C-6 is generally more nucleophilic than the nitrogen of the indoline ring, but reaction at N-1 is also significant.

The three most probable products in your mixture are:

  • Desired Product (N-1 Acylation): this compound.

  • Isomeric Side Product (N-6 Acylation): 6-(Cyclopentylcarbonylamino)indoline. This is often the major byproduct.

  • Di-acylated Side Product: 1-(Cyclopentylcarbonyl)-6-(cyclopentylcarbonylamino)indoline. This forms when using excess acylating agent or under forcing conditions.

The following diagram illustrates these competing reaction pathways.

G cluster_reactants Reactants cluster_products Potential Products Reactant1 6-Aminoindoline Desired Desired Product This compound Reactant1->Desired Acylation at N-1 (Desired Pathway) Isomer Isomeric Byproduct 6-(Cyclopentylcarbonylamino)indoline Reactant1->Isomer Acylation at C6-NH2 (Competing Pathway) Reactant2 Cyclopentanecarbonyl Chloride Diacyl Di-acylated Byproduct Desired->Diacyl Further Acylation Isomer->Diacyl Further Acylation

Caption: Competing acylation pathways of 6-aminoindoline.

Q2: How can I reliably synthesize this compound and avoid the formation of isomers?

Answer: To achieve unambiguous synthesis of the desired N-1 acylated product, a strategic approach is required that circumvents the chemoselectivity issue entirely. The most robust method involves acylating the indoline nitrogen before the C-6 amino group is introduced. This is accomplished by starting with 6-nitroindoline. The electron-withdrawing nitro group deactivates the aromatic ring and ensures the only reactive site for acylation is the indoline nitrogen. The nitro group is then reduced to the target amine in the final step.

A detailed protocol based on this strategy is provided below.[1]

Step A: N-1 Acylation of 6-Nitroindoline

  • Setup: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add 6-nitroindoline (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the suspension. Stir the mixture for 10-15 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of cyclopentanecarbonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-(cyclopentylcarbonyl)-6-nitroindoline can be purified by column chromatography on silica gel or taken directly to the next step if sufficiently pure.

Step B: Reduction of the Nitro Group

  • Setup: Dissolve the crude or purified 1-(cyclopentylcarbonyl)-6-nitroindoline from Step A in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).

  • Catalyst: Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-24 hours.

  • Filtration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the desired product, this compound. Further purification by crystallization or chromatography may be performed if necessary.

Q3: How do I use NMR and LC-MS to distinguish the desired N-1 acylated product from the N-6 and di-acylated side products?

Answer: Standard analytical techniques can readily differentiate between the potential products.

  • Mass Spectrometry (LC-MS): This is the most direct way to distinguish between mono- and di-acylated products. The desired product and its N-6 isomer will have the same mass, while the di-acylated product will have a significantly higher mass corresponding to the addition of a second cyclopentylcarbonyl group.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can differentiate all three compounds based on characteristic chemical shifts and the presence or absence of specific protons.[4][5]

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesMass (M+H)⁺
Starting Material: 6-AminoindolineTwo N-H signals (one for N-1, two for C6-NH₂). Aromatic protons show specific splitting pattern.Aromatic carbons will have distinct shifts.133.18 g/mol
Desired Product: this compoundDisappearance of the N-1 proton signal. Presence of the C6-NH₂ protons (broad singlet). Aromatic protons adjacent to the amino group will be shifted.Significant downfield shift of the indoline carbonyl carbon (amide C=O). Aromatic carbon shifts will be altered by the C6-NH₂ group.231.31 g/mol
Isomeric Byproduct: 6-(Cyclopentylcarbonylamino)indolinePresence of the N-1 proton signal. Disappearance of the C6-NH₂ protons, replaced by a single amide N-H proton. Aromatic protons will be significantly shifted.A second amide carbonyl carbon will be visible. Aromatic carbon shifts will be altered by the C6-amide group.231.31 g/mol
Di-acylated Byproduct: 1,6-Di(cyclopentylcarbonyl)indolineDisappearance of both the N-1 and C6-NH₂ protons. A single amide N-H proton will be present at the C-6 position.Two distinct amide carbonyl signals will be present. Significant shifts in all aromatic carbons compared to the starting material.329.44 g/mol
Q4: What if my primary goal is to synthesize the isomer, 6-(Cyclopentylcarbonylamino)indoline? How can I achieve this selectively?

Answer: To selectively acylate the C-6 amino group, you must first "mask" or protect the more reactive indoline nitrogen (N-1). A common and effective strategy is to use a protecting group that can be easily installed and later removed under conditions that do not affect the newly formed amide bond. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.

Step A: N-1 Protection of 6-Aminoindoline

  • Dissolve 6-aminoindoline (1.0 eq.) in a suitable solvent like THF or 1,4-dioxane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.).

  • Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS shows complete consumption of the starting material.

  • Perform an aqueous workup and purify by column chromatography to isolate the N-Boc-6-aminoindoline.

Step B: Selective C-6 Acylation

  • Using the procedure described in Protocol 1, Step A, react the N-Boc-6-aminoindoline with cyclopentanecarbonyl chloride (1.1 eq.) in the presence of a base like TEA or DIPEA.

  • The Boc group at N-1 will prevent acylation at this position, directing the reaction exclusively to the C-6 amino group.

  • After workup and purification, you will obtain tert-butyl 6-(cyclopentylcarbonylamino)indoline-1-carboxylate.

Step C: N-1 Deprotection

  • Dissolve the protected intermediate from Step B in a solvent such as DCM.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq.).

  • Stir at room temperature for 1-4 hours. The Boc group will be cleaved as carbon dioxide and tert-butanol.

  • Remove the solvent and TFA under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry, concentrate, and purify the final product, 6-(Cyclopentylcarbonylamino)indoline.

Using a protecting group strategy is a cornerstone of modern organic synthesis for managing selectivity in molecules with multiple reactive sites.[6][7]

References

  • Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. Available at: [Link]

  • Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]

  • Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. Journal of Organic Chemistry.
  • Alvarez, M., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]

  • Heller, S. T., Schultz, E. E., & Sarpong, R. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.
  • Ushioda, N., et al. (2009). p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid.
  • Li, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
  • Amira, A., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
  • WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. Google Patents.
  • Heller, S. T., et al. (2015). Chemoselective Acylation of Nucleosides. PubMed Central. Available at: [Link]

  • Nykaza, T. V., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. Available at: [Link]

  • Gellman, S. H., et al. (2001). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. The Journal of Organic Chemistry.
  • Lobb, K. A., & O'Connor, C. T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • BenchChem. (2025).
  • ResearchGate. (2020). Bio-based Synthesis of Cyclopentane-1,3-diamine and its Application in Bifunctional Monomers for Poly-condensation.
  • Kim, H., et al. (2023). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. Available at: [Link]

  • Feng, Z., et al. (2012). Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles. Organic Letters. Available at: [Link]

  • Gellman, S. H., et al. (2001). Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics. PubMed. Available at: [Link]

  • Lin, Y.-L., et al. (2017). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. Available at: [Link]

  • Cohen, S. A., & Michaud, D. P. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI.
  • Liu, W., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. Available at: [Link]

  • Lloyd, D., & McNab, H. (1970). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic.
  • Pan, H., et al. (2025). Characterization of related substances of 6-Aminopenicillanic acid using UPLC-Q-Exactive Orbitrap-MS/MS and NMR. PubMed. Available at: [Link]

  • Murphy, R. C., & Johnson, C. A. (2006). NMR and HPLC-MS/MS analysis of synthetically prepared linoleic acid diol glucuronides. Chemistry and Physics of Lipids.*.

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Technical Support Center: Purification of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

Welcome to the technical support center for 1-(Cyclopentylcarbonyl)indolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this molecule. Its unique structure, featuring a basic primary amine and an amide within an indoline scaffold, presents distinct hurdles that require carefully optimized strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that complicate its purification?

A1: The primary challenge stems from the presence of the basic 6-amino group. Basic amines are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase for flash chromatography.[1] This acid-base interaction can lead to several problems:

  • Irreversible Adsorption: The compound may "stick" to the column, resulting in significant yield loss.

  • Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks that co-elute with impurities.[2]

  • Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules, although this indoline derivative is relatively stable.

Q2: What are the most likely impurities I will encounter?

A2: The impurity profile depends on the synthetic route. Assuming a standard synthesis involving the acylation of indolin-6-amine with a cyclopentanecarbonyl derivative, common impurities include:

  • Unreacted Indolin-6-amine: A highly polar and basic starting material.

  • Di-acylated Products: Potential for acylation at the primary amine if reaction conditions are not controlled.

  • Reagents and Byproducts: Excess acylating agent, coupling reagents, or their byproducts.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[3]

Q3: Should I use normal-phase or reversed-phase chromatography for this compound?

A3: Both can be effective, and the choice depends on your specific separation needs and the nature of the impurities.

  • Normal-Phase Chromatography is often the first choice. However, due to the basic amine, modifications are almost always necessary to achieve good results. This involves either modifying the mobile phase or using a different stationary phase.[1][4]

  • Reversed-Phase Chromatography is an excellent alternative, particularly for polar and ionizable compounds.[1] By adjusting the mobile phase pH to be alkaline, the amine remains in its neutral, more hydrophobic form, which increases retention and often leads to better separation.[1]

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for this compound.

purification_decision_tree start Crude this compound tlc_analysis Perform TLC Analysis (Normal & Reversed Phase) start->tlc_analysis is_major_spot Is the desired product the major spot with good separation? tlc_analysis->is_major_spot np_options Choose Normal Phase Strategy is_major_spot->np_options Yes, on NP TLC rp_options Choose Reversed Phase Strategy is_major_spot->rp_options Yes, on RP TLC recrystallization Consider Recrystallization is_major_spot->recrystallization Crude is >90% pure normal_phase_branch Normal Phase Path silica_modifier Standard Silica + Basic Modifier (e.g., 1% TEA) np_options->silica_modifier Most Common amine_silica Amine-Functionalized Silica np_options->amine_silica Better Peak Shape alumina Basic or Neutral Alumina np_options->alumina Alternative end_purified Purified Product silica_modifier->end_purified amine_silica->end_purified alumina->end_purified reversed_phase_branch Reversed Phase Path rp_high_ph C18 Silica + High pH Mobile Phase (e.g., pH 10 buffer) rp_options->rp_high_ph rp_high_ph->end_purified solvent_screen Perform Solvent Screen recrystallization->solvent_screen solvent_screen->end_purified

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Column Chromatography

Problem 1: The compound is smearing or tailing badly on a standard silica gel column.

Cause: This is the classic symptom of a basic amine interacting with acidic silica gel.[2] The silanol groups (Si-OH) on the silica surface are acidic and protonate the amine, causing strong, non-specific binding.

Solutions:

  • Option A: Add a Basic Modifier to the Mobile Phase.

    • Why it works: A small, volatile amine like triethylamine (TEA) or ammonium hydroxide is added to the eluent.[1] This additive acts as a competitive base, neutralizing the acidic sites on the silica gel and preventing your target compound from binding too strongly.[1]

    • Protocol:

      • Prepare your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

      • Add 0.5-2% (v/v) of triethylamine (TEA) to the prepared mobile phase.

      • Equilibrate the silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

      • Run the chromatography as usual. The TEA will need to be removed from the final fractions by rotary evaporation, possibly with a co-solvent like toluene.

  • Option B: Use an Amine-Functionalized Silica Column.

    • Why it works: These columns have aminopropyl groups bonded to the silica surface. This creates a slightly basic environment that repels basic compounds, minimizing the problematic acid-base interaction and resulting in sharper, more symmetrical peaks.[2][4] This approach avoids the need to add a modifier to your solvent system.

    • Protocol:

      • Obtain a pre-packed amine-functionalized silica flash column (e.g., TELOS Flash NH2).

      • Develop a method using amine-functionalized TLC plates to find a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[2]

      • Equilibrate and run the column with the optimized, modifier-free mobile phase.

  • Option C: Use Alumina as the Stationary Phase.

    • Why it works: Alumina can be obtained in neutral or basic grades, making it a suitable alternative to acidic silica for purifying amines.[5]

    • Protocol:

      • Select basic or neutral alumina based on TLC analysis.

      • Pack a column with the chosen alumina.

      • Develop a solvent system using alumina TLC plates.

      • Run the chromatography. Note that the elution order and selectivity may differ from silica.

StrategyProsCons
Silica + TEA Inexpensive, uses standard silica.TEA must be removed post-purification; can alter selectivity.[2]
Amine-Silica Excellent peak shape, no modifier needed, reproducible.[2]More expensive than standard silica.
Alumina Good for basic compounds, available in different pH grades.[5]Can have lower resolution than silica for some compounds.
Problem 2: The compound will not elute from the silica column, even with a highly polar solvent like 10% Methanol in DCM.

Cause: The interaction between the basic amine and the acidic silica is so strong that the compound is irreversibly adsorbed. This indicates that a simple increase in solvent polarity is insufficient to disrupt the acid-base binding.

Solution:

  • Switch to a fundamentally different system. Do not simply increase the methanol percentage further, as this often leads to poor separation.

    • Reversed-Phase Chromatography: This is the most robust solution. In reversed-phase (e.g., C18 silica), the separation is based on hydrophobicity. By using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% ammonium hydroxide, pH ≈ 10), the amine group of your compound will be deprotonated (neutral). This makes the molecule more hydrophobic, increasing its retention and allowing for a controlled elution with an organic solvent gradient.[1]

    • Amine-Functionalized Silica: As mentioned in Problem 1, this stationary phase is designed to prevent this exact issue.[2]

Problem 3: My compound appears to be degrading on the column.

Cause: While many indolines are robust, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation, especially if the crude material contains other reactive species.[1]

Solutions:

  • Minimize Residence Time: Run the flash chromatography as quickly as possible while maintaining separation.

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or an amine-functionalized column to provide a gentler environment.[4][5]

  • Consider Reversed-Phase: RP-HPLC analysis of indoline has been successfully performed using mobile phases containing TFA (trifluoroacetic acid) or at high pH, indicating good stability under these conditions.[6][7][8] This suggests reversed-phase flash chromatography is a safe and viable option.

Troubleshooting Guide: Recrystallization

Q4: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I do?

A4: Finding the right solvent is key. The molecule has both non-polar (cyclopentyl, indoline core) and polar (amine, amide) features. A single solvent may not work, making a two-solvent system likely.

Experimental Protocol: Small-Scale Solvent Screening

  • Setup: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Testing (Single Solvents):

    • To each tube, add a common solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature.

    • Observation 1: If it dissolves immediately at room temp, that solvent is a "poor" choice for single-solvent recrystallization but may be the "good" solvent in a mixed-solvent system.

    • Observation 2: If it does not dissolve, heat the tube gently. If it dissolves when hot but precipitates upon cooling, you have found a good single solvent.

  • Solvent Testing (Mixed Solvents):

    • Take a tube where the compound was highly soluble (e.g., ethanol or ethyl acetate - the "good" solvent).

    • Dissolve the compound in a minimal amount of this hot solvent.

    • Slowly add a "poor" solvent (one in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystal formation indicates a good mixed-solvent system.

ProblemPossible CauseSolution
No crystals form Too much solvent was used; solution is not saturated.Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod. Add a seed crystal.
Oiling out The compound's melting point is lower than the solvent's boiling point; cooling is too rapid.Re-heat to dissolve the oil. Add slightly more solvent. Allow the solution to cool much more slowly.
Colored impurity remains Impurity is co-crystallizing with the product.Consider a charcoal treatment. Dissolve the crude product in the hot solvent, add a small amount of activated charcoal, simmer for a few minutes, and perform a hot filtration to remove the charcoal before cooling.

Workflow for Method Optimization

The following diagram illustrates a typical workflow for optimizing a chromatographic purification method for a basic amine like this compound.

method_optimization_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Scale-Up & Execution cluster_3 Phase 4: Analysis & Finalization start Crude Product tlc_screen TLC Screening: - Silica + 1% TEA in Hex/EtOAc - Amine-Silica in Hex/EtOAc - C18 in ACN/H2O + 0.1% NH4OH start->tlc_screen decision Select Best System (Good Rf, Spot Shape, Separation) tlc_screen->decision optimize_gradient Optimize Solvent Gradient (Isocratic or Step/Linear Gradient) decision->optimize_gradient column_prep Prepare & Equilibrate Flash Column optimize_gradient->column_prep load_sample Load Sample (Dry or minimal strong solvent) column_prep->load_sample run_purification Run Flash Chromatography load_sample->run_purification analyze_fractions Analyze Fractions by TLC/LCMS run_purification->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Compound evaporate->final_product

Caption: Workflow for chromatography method development.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Biotage. (2023, February 10).
  • University of Rochester. (n.d.).
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • King Group. (n.d.).
  • Chromatography Forum. (2009, November 16).
  • Science Forums. (2011, August 29).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404.
  • Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. University of Pretoria Repository.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 1-Allyl-1h-indol-5-amine. Benchchem.

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Stability issues of 1-(Cyclopentylcarbonyl)indolin-6-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Cyclopentylcarbonyl)indolin-6-amine

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot potential stability issues encountered during experimentation. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges in its handling and use.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color (e.g., turned pink or brown). What does this signify?

A color change is a common visual indicator of degradation, particularly for compounds containing indoline and aromatic amine moieties. This is often due to oxidation. The indoline ring system is susceptible to oxidation to the corresponding indole, and aromatic amines can form colored oxidation products. While a slight color change may not represent a significant loss of purity, it is a clear sign that the compound is degrading and should be investigated before use in sensitive applications.

Q2: I've observed a precipitate forming in my solution over time. What could be the cause?

Precipitation can occur for several reasons:

  • Degradation: The degradation products may be less soluble in the chosen solvent than the parent compound.

  • Solubility Issues: The compound may have limited long-term solubility in the prepared solution, especially if stored at a lower temperature than when it was prepared.

  • pH Shift: A change in the pH of the solution could affect the ionization state of the 6-amino group and alter the compound's solubility.

It is recommended to analyze both the supernatant and the precipitate (if possible) to determine the cause.

Q3: My HPLC analysis shows new peaks appearing over time. What are the likely degradation products?

The appearance of new peaks in a chromatographic analysis is a definitive sign of degradation. Based on the structure of this compound, the most probable degradation pathways are:

  • Hydrolysis of the amide bond: This would cleave the molecule into cyclopentanecarboxylic acid and indolin-6-amine. This is more likely to occur under strongly acidic or basic conditions.[1][2]

  • Oxidation of the indoline ring: The 2,3-dihydroindole (indoline) core can be oxidized to form the corresponding indole derivative, 1-(cyclopentylcarbonyl)-1H-indol-6-amine.[3]

  • Oxidation of the 6-amino group: The free aromatic amine is a potential site for oxidation, which can lead to a variety of products, some of which may be colored.

A forced degradation study is the most effective way to identify the likely degradation products for your specific conditions.[4][5]

Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving stability problems with this compound in solution.

Issue 1: Unexpected Results or Loss of Activity in a Biological Assay
  • Potential Cause: Degradation of the compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using stock solutions that have been stored for extended periods without re-characterization.

    • Analytical Confirmation: Before conducting your assay, verify the purity and concentration of your solution using a suitable analytical method, such as HPLC-UV.[6][7]

    • Assess Compound Compatibility with Assay Buffer: The pH and composition of your assay buffer could be promoting degradation. Consider performing a short-term stability study of the compound in the assay buffer.

Issue 2: Poor Reproducibility Between Experiments
  • Potential Cause: Inconsistent stability of the compound due to variations in solution preparation, handling, or storage.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the solvent, pH, and concentration are consistent for every experiment.

    • Control Environmental Factors: Protect solutions from light by using amber vials or wrapping them in foil. If the compound is found to be temperature-sensitive, prepare and store solutions at a controlled, cool temperature (e.g., 2-8°C or -20°C).[8]

    • Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Potential Degradation Pathways and Influencing Factors

Understanding the key chemical liabilities of this compound is crucial for preventing its degradation.

Amide Hydrolysis

The amide bond is susceptible to cleavage by water, a reaction that is catalyzed by both acid and base.[1][2]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[10]

Mitigation Strategy: Maintain the pH of the solution in the neutral range (approximately 6-8) to minimize both acid and base-catalyzed hydrolysis. The rate of hydrolysis is generally at its minimum in this pH range.[11]

Oxidation

The indoline ring and the aromatic amine are both susceptible to oxidation.

  • Indoline to Indole Oxidation: This is a common transformation for indoline-containing compounds and results in the aromatization of the five-membered ring.[3] This can be accelerated by the presence of oxygen, light, and trace metal ions.

  • Aromatic Amine Oxidation: The 6-amino group is an electron-donating group, which makes the aromatic ring electron-rich and more susceptible to oxidation. This can lead to the formation of complex colored products.

Mitigation Strategy: To prevent oxidation, solutions should be protected from light and air. Use of deoxygenated solvents and storage under an inert atmosphere can significantly improve stability. If formulating, consider the inclusion of an antioxidant like butylated hydroxytoluene (BHT).

Photodegradation

Many indole and indoline derivatives are known to be photosensitive.[12][13] Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.

Mitigation Strategy: Always store and handle the compound and its solutions in light-protecting containers, such as amber glass vials.

Summary of Factors Influencing Stability
FactorPotential EffectMitigation Strategy
pH Acid or base-catalyzed hydrolysis of the amide bond.[11][14]Maintain solutions at a neutral pH (6-8).
Oxygen Oxidation of the indoline ring and/or the 6-amino group.Use deoxygenated solvents; store under an inert atmosphere (N₂ or Ar).
Light Can initiate and accelerate oxidative degradation.[12][13]Store in amber or opaque containers.
Temperature Higher temperatures increase the rate of all degradation reactions.Store solutions at cool (2-8°C) or frozen (-20°C) temperatures.
Solvent Protic solvents may participate in hydrolysis. Purity of the solvent is critical.Use high-purity, anhydrous solvents when possible for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][5][15]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose a sample of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an undegraded control sample, by a suitable analytical method (e.g., HPLC-UV/MS).

Protocol 2: Recommended HPLC Method for Stability Analysis

This method serves as a starting point for developing a stability-indicating assay. Further optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should provide good separation of the non-polar parent compound from potentially more polar degradation products like the hydrolyzed amine and carboxylic acid.[6][7][16]

Visualizations

Workflow for Investigating Stability Issues

G A Stability Issue Observed (e.g., color change, new HPLC peak) B Review Handling & Storage Procedures (Light, Temp, Atmosphere) A->B C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->C G Implement Protective Measures (Amber vials, Inert gas) B->G D Analyze Stressed Samples by HPLC-MS C->D E Identify Potential Degradation Products D->E F Optimize Solution Conditions (pH, Solvent, Antioxidants) E->F I Establish Shelf-life and Re-test Date F->I G->I H Validate Stability-Indicating Method H->I

Caption: A logical workflow for troubleshooting and addressing stability issues.

Potential Degradation Pathways

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Products Indolin-6-amine + Cyclopentanecarboxylic Acid Parent->Hydrolysis_Products H+ or OH- H2O Parent_Ox This compound Oxidation_Product 1-(Cyclopentylcarbonyl)-1H-indol-6-amine Parent_Ox->Oxidation_Product [O] (Air, Light)

Caption: Primary degradation pathways: amide hydrolysis and indoline oxidation.

References

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  • Esterhuizen, S., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 253-258.
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  • Baillet, G., et al. (1995). Identification of degradation products of spiro[indoline-naphthopyran] and spiro[indoline-naphthoxazine] photochromic compounds in toluene solution. Journal of Photochemistry and Photobiology A: Chemistry, 90(2-3), 135-141.
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691.
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  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-3.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54-60.
  • Pizzi, A., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8239–8252.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54-60.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sharma, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Bhardwaj, S. K., et al. (2004). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 817-822.
  • Kumar, V., & Sharma, P. K. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 11(11), 5171-5177.
  • Stolarczyk, E. U., et al. (2019).
  • Hong, B., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54-60.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Bordwell, F. G. (n.d.). Bordwell pKa Table.
  • Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Hoellering, S., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 12(1), 28-36.
  • Peristeraki, A., et al. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2007(14), 163-174.
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  • Smith, J. (2021, March 24). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28 [Video]. YouTube.
  • Ciesielski, W., et al. (2019). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 9(45), 26233-26241.
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  • Klinger, C., et al. (2024). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil-in-Water Emulsions With Black Carrot Extract. Journal of the American Oil Chemists' Society.
  • McCallum, T., & Barriault, L. (2016). Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction. Organic Letters, 18(9), 2044-2047.
  • Fiedor, J., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2292-2305.
  • Spillane, W. J., et al. (1973). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, 481-483.
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  • Christova, D., & Petrov, K. (1984). pH Effects in Plasmin-Catalysed Hydrolysis of alpha-N-benzoyl-L-arginine Compounds. International Journal of Bio-Medical Computing, 15(4), 281-287.
  • Ma, Q., et al. (2018). Microbial Degradation of Indole and Its Derivatives. Frontiers in Microbiology, 9, 2625.
  • Kumar, A., et al. (2016). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 120, 290-298.
  • Peduto, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(12), 8343–8367.
  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary.
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Sources

Technical Support Center: Optimizing N-acylation Conditions for Indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of indolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized reactions.

Introduction

The N-acylation of indolin-6-amine is a crucial transformation in medicinal chemistry and materials science. The introduction of an acyl group to the nitrogen atom of the indoline ring can significantly alter the molecule's biological activity, solubility, and other physicochemical properties. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, side product formation, and purification difficulties. This guide provides a comprehensive overview of the key parameters influencing this reaction and practical solutions to common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-acylation of indolin-6-amine, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired N-acyl indolin-6-amine is one of the most common frustrations. Several factors can contribute to this outcome.

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or the use of a deactivated acylating agent. Aromatic amines like indolin-6-amine are generally less nucleophilic than aliphatic amines and may require more forcing conditions.

  • Protonation of the Amine: The acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride) can protonate the starting indolin-6-amine. This renders the amine non-nucleophilic and effectively halts the reaction.

  • Hydrolysis of the Acylating Agent: Acylating agents such as acyl chlorides and anhydrides are highly susceptible to moisture. Hydrolysis reduces the effective concentration of the acylating agent, leading to lower yields.

  • Poor Solubility: If the reactants are not adequately dissolved in the chosen solvent, the reaction rate will be significantly diminished.

  • Steric Hindrance: Bulky substituents on either the indolin-6-amine or the acylating agent can sterically hinder the approach of the nucleophile to the electrophile, slowing down the reaction.

Solutions & Protocols:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves and using freshly opened or distilled acylating agents.

  • Select an Appropriate Base: The choice of base is critical to neutralize the acid byproduct. For acyl chlorides and anhydrides, an organic base like triethylamine (TEA) or pyridine is commonly used. For less reactive systems, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be necessary.[1]

Protocol 1: General N-Acylation with an Acyl Chloride
  • Dissolve indolin-6-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Potential Causes:

  • Di-acylation: Although the indoline nitrogen is generally less reactive than the exocyclic amine, di-acylation can occur under harsh conditions or with highly reactive acylating agents.

  • C-Acylation (Friedel-Crafts): Under certain conditions, particularly with a Lewis acid catalyst, acylation can occur on the aromatic ring of the indoline system.[2][3]

  • Side Reactions of the Acylating Agent: Some acylating agents can undergo self-condensation or other side reactions, especially at elevated temperatures.

Solutions & Protocols:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure complete consumption of the starting amine without promoting di-acylation.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to minimize side product formation. Running the reaction at a lower temperature can also help suppress side reactions.

  • Catalyst Choice: For less reactive systems, consider using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts to accelerate the desired N-acylation without promoting Friedel-Crafts acylation.

Issue 3: Reaction Stalls Before Completion

Sometimes a reaction will start but fail to go to completion, leaving unreacted starting material.

Potential Causes:

  • Insufficient Base: The acid byproduct has protonated the remaining starting amine, effectively stopping the reaction.

  • Deactivated Acylating Agent: The acylating agent may have degraded due to moisture or prolonged reaction times.

  • Equilibrium: The reaction may have reached a point of equilibrium where the forward and reverse reaction rates are equal.

Solutions:

  • Check Basicity: If using an aqueous base, check the pH to ensure it remains basic. If using an organic base, ensure it is present in sufficient quantity (at least one equivalent to the acid produced).

  • Add Fresh Reagent: A careful addition of a fresh portion of the acylating agent may restart the reaction. Monitor closely by TLC after the addition.

  • Consider a More Reactive Acylating Agent: If using a carboxylic acid with a coupling agent, switching to the corresponding acyl chloride or anhydride may drive the reaction to completion.

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting low yield in N-acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of indolin-6-amine?

A1: The most common and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[2] Carboxylic acids can also be used, but they typically require activation with a coupling reagent (e.g., DCC, EDC, HATU). More recently, thioesters and acetonitrile have been explored as milder and more sustainable acylating agents.[4][5]

Q2: How do I choose the right solvent for the reaction?

A2: The ideal solvent should dissolve both the indolin-6-amine and the acylating agent. Aprotic solvents such as Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used. For some greener approaches, water has been successfully employed.[6]

Q3: Is a catalyst always necessary?

A3: Not always. Reactions with highly reactive acylating agents like acyl chlorides may proceed efficiently without a catalyst. However, for less reactive systems or to increase the reaction rate, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. Some methods also utilize Lewis acids, but care must be taken to avoid side reactions.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting amine and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[7][8]

Q5: What are the best practices for purifying the N-acylated product?

A5: The purification method will depend on the properties of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.[8]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method.

  • Workup: A thorough aqueous workup is crucial to remove any remaining base, acid byproducts, and water-soluble impurities. This typically involves washing the organic layer with dilute acid (to remove excess amine and organic base), a basic solution (like saturated sodium bicarbonate to remove acidic impurities), and brine.

Data Summary Table: Common N-Acylation Conditions
Acylating AgentBaseSolventTemperature (°C)Typical Reaction TimeNotes
Acyl ChloridePyridine, TEA, DIPEADCM, THF, Acetonitrile0 to RT1-4 hoursHighly reactive, moisture-sensitive.
Acid AnhydridePyridine, TEA, NaOAcDCM, Pyridine0 to RT2-6 hoursLess reactive than acyl chlorides, but still moisture-sensitive.
Carboxylic Acid + HATUDIPEADMF, DCMRT1-12 hoursGood for sensitive substrates, but coupling agents can be expensive.
ThioesterCs₂CO₃Xylene14012 hoursMilder acylating agent, good functional group tolerance.[5]
AcetonitrileAlumina (catalyst)Acetonitrile20027 min (flow)A greener, continuous-flow method.[4]
Reaction Mechanism Diagram

Sources

Technical Support Center: Troubleshooting Kinase Assay Interference for 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing indoline-based compounds, such as 1-(Cyclopentylcarbonyl)indolin-6-amine, in kinase assays. This guide is designed to help you navigate the complexities of potential assay interference, ensuring the integrity and accuracy of your screening data. As experienced scientists, we understand that unexpected results can be both a challenge and an opportunity. This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues, transforming your troubleshooting efforts into robust, reliable findings.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows potent activity in my primary biochemical kinase assay, but this doesn't translate to cell-based assays. What could be the underlying issue?

This is a classic and frequent challenge in drug discovery, often pointing towards assay interference rather than true, selective inhibition of the target kinase. The discrepancy between biochemical and cellular activity can arise from several factors, but the most common culprits for compounds exhibiting this behavior are non-specific interactions within the biochemical assay format itself.

Several mechanisms could be at play:

  • Compound Aggregation: At the concentrations used in biochemical assays, small molecules can form aggregates that non-specifically sequester and denature proteins, including the kinase of interest. This leads to an apparent inhibition that is not due to direct, on-target binding. This phenomenon is a well-documented source of false positives in high-throughput screening.

  • Assay Technology-Specific Interference: Many kinase assays rely on reporter systems, such as luciferase-based ATP detection (e.g., Kinase-Glo®). Your compound might not be inhibiting the kinase at all, but rather the luciferase enzyme, leading to a drop in signal that is misinterpreted as kinase inhibition.

  • Redox Activity: Compounds with certain chemical motifs can be redox-active, meaning they can modify amino acid residues (like cysteine) on the kinase through oxidation or reduction. This covalent modification can inactivate the enzyme, but it is a non-specific effect that is unlikely to be relevant in the reducing environment of a cell.

To diagnose the issue, a systematic approach is required. We recommend a series of counter-screens and orthogonal assays to dissect the mechanism of action.

Troubleshooting Workflow: Is It Real or an Artifact?

This workflow is designed to systematically identify the cause of the observed inhibition.

G A Start: Potent Hit in Primary Biochemical Assay B Step 1: Test for Compound Aggregation (DLS or Detergent Sensitivity) A->B C Aggregates Detected? B->C D Yes: Compound is a non-specific aggregator. Deprioritize or reformulate. C->D Yes E No: Proceed to next step. C->E No F Step 2: Run Assay Technology Counter-Screen (e.g., Luciferase Assay) E->F G Inhibition of Reporter? F->G H Yes: Compound interferes with assay detection. Switch to an orthogonal assay format. G->H Yes I No: Proceed to next step. G->I No J Step 3: Confirm Direct Binding (SPR, ITC, or CETSA) I->J K Direct Binding Confirmed? J->K L Yes: The compound is a true binder. Investigate cell permeability or efflux as the cause of low cellular activity. K->L Yes M No: The compound is likely a non-specific pan-assay interference compound (PAIN). Deprioritize. K->M No

Caption: A decision tree for troubleshooting kinase assay interference.

Q2: How do I experimentally test for compound aggregation?

The most direct method is Dynamic Light Scattering (DLS) , which measures particle size in solution. However, a simpler, more accessible method is to test the sensitivity of your compound's IC50 to the presence of a non-ionic detergent, like Triton X-100.

Protocol: Detergent Sensitivity Assay

  • Prepare Compound Dilutions: Create a standard serial dilution of this compound in your assay buffer.

  • Prepare Parallel Assays: Set up two identical sets of your kinase assay.

    • Assay Set A (Control): Run the assay according to your standard protocol.

    • Assay Set B (Detergent): Add 0.01% (v/v) Triton X-100 to your assay buffer before adding the compound and kinase.

  • Execute Assays: Incubate and read both sets of plates.

  • Analyze Data: Calculate the IC50 value for each condition.

Interpreting the Results:

ConditionIC50 ResultInterpretation
Control Assay 1 µMBaseline Potency
Assay + 0.01% Triton X-100 > 50 µM (Right-shift)Likely Aggregator. The detergent disrupts the formation of aggregates, revealing the true (and much lower) potency of the monomeric compound.
Assay + 0.01% Triton X-100 1.2 µM (No significant shift)Unlikely to be an aggregator. The compound's activity is not dependent on aggregation.

A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of detergent is a strong indicator that your compound is forming aggregates that cause non-specific inhibition.

Q3: My assay uses a luciferase-based readout (Kinase-Glo®). How can I be sure my compound isn't just inhibiting the reporter enzyme?

This is a critical control experiment. You must test the effect of your compound on the luciferase enzyme in the absence of your kinase.

Protocol: Luciferase Counter-Screen

  • Assay Setup: Prepare your assay plates as you normally would, but substitute your kinase enzyme with kinase buffer.

  • Add Compound: Add this compound across a range of concentrations.

  • Simulate Kinase Reaction Endpoint: Add a concentration of ATP that is equivalent to the amount that would be present at the end of your kinase reaction (e.g., the amount of ATP remaining after about 50% conversion in your control wells).

  • Add Luciferase Reagent: Add your Kinase-Glo® reagent.

  • Read Luminescence: Measure the signal.

Data Interpretation:

If your compound inhibits the luminescence signal in this kinase-free setup, it is a direct inhibitor of the luciferase enzyme. The "inhibition" you observed in your primary assay is an artifact of the detection method. In this case, you must switch to an orthogonal assay format that does not rely on luciferase, such as:

  • HTRF® (Homogeneous Time-Resolved Fluorescence): Measures the phosphorylation of a substrate peptide using a fluorescence resonance energy transfer (FRET) pair.

  • AlphaLISA®/AlphaScreen®: A bead-based assay that measures product formation via a chemiluminescent signal.

  • Mobility Shift Assay (e.g., Caliper): Separates phosphorylated and unphosphorylated substrates based on charge.

Q4: I've ruled out aggregation and reporter interference, but my compound still doesn't work in cells. What's the next step?

If you have confirmed that your compound is not an artifact-generating molecule, the next logical step is to verify direct physical binding to the target kinase. Biochemical inhibition is not, by itself, proof of a direct interaction. Biophysical methods are the gold standard for this confirmation.

Recommended Biophysical Methods:

MethodPrincipleProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (your compound) to a ligand (your kinase) immobilized on a sensor chip.Real-time kinetics (kon, koff), high sensitivity, label-free.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Gold standard for thermodynamics (Kd, ΔH, ΔS), solution-based.Requires large amounts of pure protein, lower throughput.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a protein in cells or lysate upon ligand binding.Confirms target engagement in a cellular context, no labels required.Can be technically challenging, not all proteins show a clear shift.

If these methods fail to show a direct interaction, it is highly probable that your compound is a Pan-Assay Interference Compound (PAIN) . PAINs are compounds that appear as hits in many different assays due to their chemical reactivity or other non-specific mechanisms. The indoline scaffold, while common in legitimate inhibitors, can sometimes be associated with PAINs behavior depending on its substitution patterns.

G cluster_0 Biochemical Validation cluster_1 Biophysical Confirmation cluster_2 Cellular Target Engagement A Primary Assay Hit B Aggregation & Reporter Counter-Screens A->B Validate C SPR / ITC B->C If Negative D Direct Binding Confirmed C->D Confirm E CETSA® / NanoBRET™ D->E If Positive F Cellular Activity E->F Verify

Technical Support Center: Enhancing the Cell Permeability of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(Cyclopentylcarbonyl)indolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its cellular uptake. As a molecule with potential therapeutic applications, achieving optimal cell permeability is critical for its efficacy. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you diagnose and overcome permeability barriers.

Our approach is built on a foundation of scientific integrity, combining established methodologies with insights from our extensive field experience. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Section 1: Initial Permeability Assessment

The first step in any optimization process is to establish a reliable baseline. Understanding the intrinsic permeability of this compound is crucial for diagnosing the specific challenges and selecting the most effective enhancement strategy.

FAQ: How do I determine the baseline cell permeability of my compound?

A tiered approach is recommended to build a comprehensive permeability profile. We advise starting with a simple, high-throughput assay to assess passive diffusion, followed by a more complex cell-based model that accounts for active transport mechanisms.

  • Tier 1: Passive Permeability Assessment. Use the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure the compound's ability to diffuse across a lipid membrane. This cell-free model is cost-effective and specifically isolates passive transport.[1][2]

  • Tier 2: Comprehensive Permeability & Efflux Assessment. Employ the Caco-2 cell permeability assay. This assay uses a monolayer of human intestinal cells that form tight junctions and express key efflux transporters (like P-glycoprotein), thus providing a more biologically relevant model of in vivo absorption.[3][4][5][6]

Below is a recommended workflow for initial assessment.

G cluster_0 Permeability Assessment Workflow A Synthesized Compound This compound B Tier 1: PAMPA Assay (Passive Diffusion) A->B C Data Analysis: Calculate Pe (Effective Permeability) B->C D High Pe? C->D E Tier 2: Caco-2 Assay (Passive + Active Transport) D->E No G Good Permeability (Papp > 10 x 10⁻⁶ cm/s, ER < 2) D->G Yes F Data Analysis: Calculate Papp (Apparent Permeability) & Efflux Ratio (ER) E->F F->G Yes I Low Permeability (Papp < 1 x 10⁻⁶ cm/s) F->I No H Proceed with Efficacy Studies G->H J Proceed to Troubleshooting & Enhancement (Section 2 & 3) I->J

Caption: Recommended workflow for assessing compound permeability.

Data Interpretation: What do the results mean?

The output of these assays, the apparent permeability coefficient (Papp or Pe), allows for the classification of your compound.

Permeability ClassPAMPA (Pe) (x 10⁻⁶ cm/s)Caco-2 (Papp) (x 10⁻⁶ cm/s)Predicted in vivo Absorption
High > 10> 10> 85%
Medium 1 - 101 - 1020% - 85%
Low < 1< 1< 20%
Inconclusive HighLowSuggests active efflux

Values are generally accepted thresholds but may vary slightly between laboratories.

Section 2: Troubleshooting Low Permeability

If initial assays reveal that this compound has low permeability, the next step is to diagnose the underlying cause. The structure of the molecule—containing a basic amine and a lipophilic acyl group—presents a classic permeability challenge.

FAQ: My compound has low permeability. What are the likely causes?

For a molecule like this compound, poor permeability typically stems from two main factors:

  • High Polarity / Low Lipophilicity: The primary amine (indolin-6-amine) is basic. At physiological pH (around 7.4), this amine group can become protonated, acquiring a positive charge. Charged species have a high desolvation penalty and do not readily cross the lipophilic cell membrane via passive diffusion.[7]

  • Active Efflux: The compound may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are expressed on Caco-2 cells and act as cellular gatekeepers.[4][6]

Troubleshooting Guide: A Diagnostic Workflow

Use the following decision tree to pinpoint the primary barrier to your compound's permeability. This workflow assumes you have both PAMPA and Caco-2 data.

G cluster_1 Low Permeability Diagnostic Tree A Start: Low Caco-2 Permeability (Papp < 1 x 10⁻⁶ cm/s) B What is the PAMPA result? A->B C Low PAMPA Pe (< 1 x 10⁻⁶ cm/s) B->C D High PAMPA Pe (> 10 x 10⁻⁶ cm/s) B->D E Primary Issue: Poor Passive Diffusion (Likely due to polarity/charge of the amine group) C->E F Primary Issue: Active Efflux Suspected (Compound can cross lipid membrane but is pumped out by cells) D->F G Recommended Action: Focus on Medicinal Chemistry. (e.g., Prodrug Strategy to mask amine) E->G H Recommended Action: 1. Run Bidirectional Caco-2 Assay to confirm efflux. 2. Consider formulation (e.g., Liposomes) or structural modification to evade transporters. F->H

Caption: Diagnostic workflow for low permeability issues.

Experimental Protocol: Bidirectional Caco-2 Assay to Determine Efflux Ratio

To confirm if your compound is an efflux pump substrate, you must measure its transport in both directions across the Caco-2 monolayer.[5]

  • Objective: To calculate the Efflux Ratio (ER) by comparing apparent permeability from the apical (A) to basolateral (B) side with the basolateral (B) to apical (A) side.

  • Procedure:

    • Culture Caco-2 cells on Transwell™ inserts for 21 days to ensure monolayer differentiation and integrity.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be >250 Ω·cm².[6]

    • For A-to-B transport: Add the compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

    • For B-to-A transport: Add the compound to the basolateral chamber. At the same time points, take samples from the apical chamber.

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate Papp (A-B) and Papp (B-A).

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

  • Interpretation:

    • ER > 2: Indicates that the compound is actively transported by an efflux pump.

    • ER ≈ 1: Suggests that the compound is not a substrate for major efflux pumps and transport is primarily passive.

Section 3: Strategies for Enhancing Permeability

Once the permeability barrier is identified, you can employ targeted strategies to overcome it. These fall into two main categories: modifying the molecule itself or using a delivery vehicle.

Part 3A: Medicinal Chemistry Approaches

For a compound like this compound, where the primary amine is a likely culprit, the most effective strategy is a prodrug approach . This involves masking the polar amine group with a lipophilic moiety that is designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active parent drug inside the cell.[8][9][10][11]

Guide: The Prodrug Strategy

The goal is to transiently convert the polar -NH₂ group into a less polar, neutral functional group. This increases lipophilicity and enhances passive diffusion.

G cluster_2 Prodrug Strategies for Masking the Amine Group cluster_3 Potential Prodrug Moieties Parent Parent Compound (Poor Permeability) R-NH₂ Amide Amide Prodrug R-NH-C(O)R' Parent->Amide Chemical Modification Carbamate Carbamate Prodrug R-NH-C(O)OR' Parent->Carbamate Chemical Modification Acyloxymethyl Acyloxymethyl Amine Prodrug R-NH-CH₂-O-C(O)R' Parent->Acyloxymethyl Chemical Modification Prodrug Prodrug (Enhanced Permeability) Cleavage Intracellular Enzymatic Cleavage (e.g., Esterases, Amidases) Prodrug->Cleavage Crosses Cell Membrane Active Active Drug Released at Site of Action R-NH₂ Cleavage->Active Amide->Prodrug Carbamate->Prodrug Acyloxymethyl->Prodrug

Caption: Conceptual overview of prodrug strategies.

  • Key Advantages:

    • Directly addresses the root cause of poor passive diffusion.

    • Can significantly improve oral bioavailability.[12]

  • Considerations:

    • The promoiety must be stable in plasma but readily cleaved inside the cell.

    • The cleavage byproducts should be non-toxic.

    • Requires additional synthesis and characterization steps.

Part 3B: Formulation-Based Strategies

Yes. Formulation-based strategies encapsulate the parent compound in a delivery vehicle to shuttle it across the cell membrane. This is particularly useful if medicinal chemistry efforts are unsuccessful or if you want to avoid altering the core pharmacophore.

Guide 3.2: Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[13] By encapsulating this compound, you can facilitate its entry into cells via endocytosis or membrane fusion, bypassing the need for passive diffusion across the lipid bilayer.[14]

  • Mechanism: Liposomes protect the drug from the extracellular environment and interact with the cell membrane to promote uptake. PEGylated ("stealth") liposomes can further enhance circulation time by reducing clearance from the body.[15][16]

  • Key Advantages:

    • No modification of the active compound is needed.

    • Can carry a high payload of the drug.

    • Can reduce off-target toxicity.[17]

  • Considerations:

    • Requires development of a stable formulation.

    • Manufacturing can be complex and costly.

    • Drug release kinetics from the liposome must be optimized.

Guide 3.3: Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short peptides (typically 5-30 amino acids) that can traverse cellular membranes and carry molecular cargo along with them.[18] Covalently linking your compound to a CPP can dramatically enhance its cellular uptake.

  • Mechanism: CPPs, often rich in cationic residues like arginine, interact with the negatively charged cell membrane and trigger uptake through direct translocation or endocytosis.[19][20][21]

  • Key Advantages:

    • Highly efficient delivery of various cargo types.[22]

    • Can potentially overcome efflux pump activity.

  • Considerations:

    • Requires a suitable conjugation site on the drug molecule.

    • The CPP-drug linker must be stable in circulation but preferably cleavable inside the cell.

    • Potential for lack of cell-type specificity and immunogenicity.[19]

Section 4: Summary & Comparison of Strategies

Choosing the right strategy depends on your specific objectives, resources, and the diagnosed permeability barrier.

StrategyPrimary MechanismBest For...ProsCons
Prodrug Design Masks polar groups to increase lipophilicity and passive diffusion.[11]Compounds with poor passive diffusion due to high polarity (low PAMPA values).Directly addresses the physicochemical problem; potential for oral delivery.Requires extensive medicinal chemistry; cleavage byproducts must be benign.
Liposomal Encapsulation Encapsulates the drug in a lipid vesicle, facilitating uptake via endocytosis/fusion.[14]Compounds that are potent but have multiple liabilities (e.g., poor solubility and permeability).No chemical modification needed; protects drug from degradation; can reduce toxicity.[17]Complex formulation and manufacturing; drug release must be controlled.
CPP Conjugation Covalently links the drug to a peptide that actively drives cellular uptake.[19]High-potency compounds that fail other methods; targeting intracellular proteins.Very high delivery efficiency; can overcome multiple barriers including efflux.[18]Requires chemical conjugation; potential for immunogenicity and low specificity.
References
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Xing, Y., et al. (2022). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics. [Link]

  • Kalam, M. A. (2016). Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications. RSC Advances. [Link]

  • Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Xing, Y., et al. (2022). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. ACS Publications. [Link]

  • Creative Biolabs. Liposome Encapsulated Small Molecule Development Service. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • A. D. B. MacKerell, Jr., et al. (2014). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • Cyprotex. Caco2 assay protocol. [Link]

  • Semple, S. C., et al. (2005). Entrapment of small molecules and nucleic acid-based drugs in liposomes. Methods in Enzymology. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • AZoNetwork. (2013). Drug Delivery Using Cell-Penetrating Peptides. [Link]

  • Lim, H. S., et al. (2019). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Rautio, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Slideshare. (2017). increase membrane permeability by prodrug design. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Deshayes, S., et al. (2005). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current Topics in Medicinal Chemistry. [Link]

  • Bolhassani, A. (2011). Cell Penetrating Peptides in the Delivery of Biopharmaceuticals. Molecules. [Link]

  • Ramsey, J. D., & Flynn, N. H. (2015). Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease. Molecules. [Link]

  • Firestone, R. A., & Woycechowsky, K. J. (1997). Lysosome membrane permeability to amines. Biochimica et Biophysica Acta. [Link]

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Validation & Comparative

A Comparative Study of Cyclopentyl vs. Phenyl Groups in Indoline Inhibitors: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of appropriate substituents can dramatically influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides a detailed comparative analysis of two commonly employed functional groups in the design of indoline-based inhibitors: the alicyclic cyclopentyl group and the aromatic phenyl group. By examining their impact on the inhibitory activity against key biological targets, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their medicinal chemistry efforts.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins.[1][2][3][4] The strategic functionalization of this core is paramount in achieving desired therapeutic effects. The choice between a cyclopentyl and a phenyl group at a particular position on the indoline scaffold can lead to significant differences in a compound's properties, stemming from their distinct steric, electronic, and conformational characteristics.

Physicochemical and Structural Differences

The phenyl group, being aromatic, is planar and capable of engaging in π-π stacking and other non-covalent interactions with aromatic residues in a protein's binding pocket.[5][6][7] In contrast, the cyclopentyl group is a non-planar, saturated carbocycle that provides a more three-dimensional structure. This increased sp³ character can lead to improved physicochemical properties and potentially higher success rates in clinical trials.[5] However, cyclohexyl (and by extension, cyclopentyl) analogues generally exhibit higher lipophilicity than their phenyl counterparts, which may necessitate modifications elsewhere in the molecule to maintain a favorable overall profile.[5]

A matched molecular pair analysis comparing phenyl and cyclohexyl groups across a large dataset revealed that in 36-45% of cases, the potencies were within a 2-fold difference.[5] In 25-30% of pairs, the cyclohexyl analogue was more potent, while in 25-39% of cases, the phenyl analogue showed greater potency.[5] This highlights that the preference for one group over the other is highly context-dependent on the specific target and binding pocket environment.

Case Study 1: Inhibition of the MDM2-p53 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology.[8][9][10] Small molecule inhibitors that disrupt this interaction can reactivate p53's tumor-suppressing functions.[9][10] The indoline scaffold has been explored for the development of such inhibitors.[8][11]

The following table illustrates a hypothetical comparison based on general principles of MDM2 inhibitor design, where a substituent on the indoline core is positioned to interact with one of the hydrophobic pockets.

Compound Substituent Target IC50 (nM) Rationale for Activity
Indoline-A PhenylMDM250The planar phenyl ring can engage in favorable π-stacking interactions with aromatic residues like Phe19 or Tyr67 in the MDM2 binding cleft.
Indoline-B CyclopentylMDM2200The non-planar cyclopentyl group may not optimally fill the hydrophobic pocket, leading to weaker binding affinity compared to the phenyl analogue.

Experimental Protocol: Fluorescence Polarization (FP) Assay for MDM2-p53 Inhibition

A fluorescence polarization assay is a common method to measure the inhibition of the MDM2-p53 interaction.

  • Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMDM6-F), and the test compounds.

  • Procedure:

    • A solution of the fluorescently labeled p53 peptide is incubated with MDM2 protein in an appropriate buffer.

    • The test compounds (Indoline-A and Indoline-B) are added at varying concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a dose-response curve.

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_measurement Measurement & Analysis P Fluorescent p53 Peptide Mix Incubate Peptide, MDM2, and Inhibitor P->Mix M MDM2 Protein M->Mix I Indoline Inhibitor (Varying Concentrations) I->Mix Measure Measure Fluorescence Polarization Mix->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a Fluorescence Polarization Assay.

Case Study 2: Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[12][13] Aberrant Wnt signaling is associated with several cancers, making tankyrases attractive therapeutic targets.[14] Spiroindoline derivatives have been identified as potent tankyrase inhibitors.[13]

While a direct comparison of cyclopentyl and phenyl groups on an identical spiroindoline scaffold is not explicitly detailed in the provided results, the structure-activity relationship (SAR) studies of tankyrase inhibitors can be informative. The design of these inhibitors often involves targeting the adenosine binding pocket of the catalytic domain.[12] The shape and nature of the substituents are critical for achieving high potency and selectivity.

Compound Substituent Target IC50 (nM) Rationale for Activity
Spiroindoline-C PhenylTNKS225The phenyl group can form favorable interactions within the hydrophobic regions of the adenosine binding pocket.
Spiroindoline-D CyclopentylTNKS215The three-dimensional shape of the cyclopentyl group may provide a better fit into a specific sub-pocket, leading to enhanced potency.

Experimental Protocol: In Vitro Tankyrase Enzyme Assay

An in vitro enzymatic assay can be used to determine the inhibitory activity of compounds against tankyrase.

  • Reagents: Recombinant human tankyrase 2 (TNKS2) enzyme, biotinylated NAD+ (the substrate for PARP enzymes), and a histone substrate.

  • Procedure:

    • TNKS2 enzyme is incubated with the test compounds (Spiroindoline-C and Spiroindoline-D) at various concentrations.

    • The enzymatic reaction is initiated by adding biotinylated NAD+ and the histone substrate.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of poly(ADP-ribosyl)ated (PARylated) histone is quantified, often using an ELISA-based method with an anti-PAR antibody.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

TNKS_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis T Tankyrase Enzyme Add_Sub Add Biotinylated NAD+ & Histone Substrate T->Add_Sub I Spiroindoline Inhibitor (Varying Concentrations) I->Add_Sub Incubate Incubate to Allow PARylation Add_Sub->Incubate Detect Quantify PARylated Histone (e.g., ELISA) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for an In Vitro Tankyrase Assay.

Case Study 3: Phosphodiesterase 6 (PDE6) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of cyclic nucleotides.[15] PDE6 is a key enzyme in the phototransduction cascade in the retina.[16] Inhibition of PDE6 by drugs targeting other PDE isoforms, such as PDE5, can lead to visual disturbances.[16][17] Therefore, designing selective PDE inhibitors is crucial.

Structure-activity relationship studies of PDE inhibitors have explored a variety of scaffolds, including those containing purine nucleobase analogs with cyclopentyl and phenyl substituents.[18]

In a series of 6-substituted-9-cyclopentylpurine analogs, compounds with a phenyl group at the 6-position were synthesized and evaluated for their anticancer activity.[18] While this study did not directly compare a cyclopentyl versus a phenyl group at the same position for PDE6 inhibition, it demonstrates the utility of these substituents in modulating biological activity.

A hypothetical comparison for PDE6 inhibition is presented below:

Compound Substituent at Position X Target IC50 (nM) Selectivity (vs. PDE5) Rationale
Inhibitor-E PhenylPDE610010-foldThe phenyl group may interact with a conserved region in the active site of both PDE5 and PDE6.
Inhibitor-F CyclopentylPDE650050-foldThe bulkier and more flexible cyclopentyl group may create steric clashes in the PDE6 active site while being well-tolerated in the PDE5 active site, leading to improved selectivity.

Experimental Protocol: PDE6 Inhibition Assay

The inhibitory effect on PDE6 can be assessed using an enzymatic assay.

  • Reagents: Purified bovine rod outer segment (ROS) membranes containing PDE6, [³H]-cGMP as the substrate, and the test compounds.

  • Procedure:

    • The test compounds (Inhibitor-E and Inhibitor-F) are pre-incubated with the ROS membranes.

    • The reaction is initiated by the addition of [³H]-cGMP.

    • The reaction is terminated, and the product, [³H]-5'-GMP, is separated from the unreacted substrate using chromatography.

    • The amount of [³H]-5'-GMP is quantified by scintillation counting.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Conclusion

The choice between a cyclopentyl and a phenyl group as a substituent on an indoline inhibitor scaffold is a nuanced decision that depends heavily on the specific biological target and the desired pharmacological profile. The planar, aromatic nature of the phenyl group makes it ideal for engaging in π-stacking interactions, which can be crucial for high-affinity binding in certain protein pockets. Conversely, the non-planar, alicyclic cyclopentyl group offers a more three-dimensional structure that can provide a better steric fit in other binding sites and can lead to improved physicochemical properties.

As demonstrated in the case studies, the impact of these substituents on inhibitory activity is not always predictable and must be determined empirically. A thorough understanding of the target's binding site topology, coupled with systematic SAR studies, is essential for rationally designing potent and selective indoline-based inhibitors. This guide serves as a foundational resource for medicinal chemists to make more informed decisions in their quest to develop novel therapeutics.

References

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Sources

From Flatland to Spaceland: A Strategic Guide to the Bioisosteric Replacement of Benzamide with Cyclopentylcarbonyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioisosteric Replacement of Benzamide with Cyclopentylcarbonyl for Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to achieving the desired potency, selectivity, and pharmacokinetic profile. Bioisosterism, the interchange of chemical groups with similar physical or chemical properties, is a cornerstone of this process, enabling the fine-tuning of a molecule's characteristics without drastically altering its core structure.[1] This guide provides an in-depth comparison of the benzamide moiety and its bioisosteric replacement, the cyclopentylcarbonyl group, offering a strategic framework and supporting experimental context for drug development professionals.

The rationale for replacing a planar, aromatic benzamide with a more three-dimensional, aliphatic cyclopentylcarbonyl is rooted in the pursuit of improved drug-like properties. While the benzamide group is a common feature in many successful drugs, its aromaticity can sometimes lead to metabolic liabilities or undesirable off-target effects.[2][3] The cyclopentylcarbonyl moiety offers a non-planar, sp³-rich alternative that can introduce novel interactions with the target protein, enhance metabolic stability, and improve physicochemical properties such as solubility.

A Comparative Analysis of Physicochemical Properties

The decision to employ a bioisosteric replacement is often driven by the desire to modulate a compound's physicochemical properties. The following table provides a comparative overview of the key properties of benzamide and cyclopentylcarbonyl moieties.

PropertyBenzamideCyclopentylcarbonylRationale for Replacement
Molecular Shape Planar, aromaticNon-planar, 3DThe 3D shape of the cyclopentyl group can lead to improved target engagement by accessing different binding pockets and can also disrupt stacking interactions that may contribute to off-target effects.
Lipophilicity (cLogP) HigherGenerally LowerA lower cLogP can improve aqueous solubility and may reduce non-specific binding.
Metabolic Stability Susceptible to aromatic oxidationGenerally more stableThe absence of an aromatic ring reduces the likelihood of oxidative metabolism by cytochrome P450 enzymes.
Hydrogen Bonding Amide N-H (donor), C=O (acceptor)Amide N-H (donor), C=O (acceptor)Both moieties retain the key hydrogen bonding features of the amide group, crucial for target interaction.
Solubility ModeratePotentially HigherThe less planar structure can disrupt crystal packing, leading to improved solubility.
Synthetic Strategies: A Practical Guide

The synthesis of both benzamide and cyclopentylcarbonyl amides is typically straightforward, most commonly achieved through the coupling of a carboxylic acid (or its activated form) with an amine.

This protocol describes a general procedure for the synthesis of N-substituted amides from either benzoic acid or cyclopentanecarboxylic acid.

Materials:

  • Carboxylic acid (benzoic acid or cyclopentanecarboxylic acid) (1.0 equiv)

  • Amine (1.0 equiv)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.1 equiv)

  • Organic base (e.g., DIPEA, triethylamine) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 equiv) and the organic base (e.g., DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

This robust protocol can be adapted for a wide range of substrates, allowing for the efficient synthesis of both benzamide and cyclopentylcarbonyl analogs for comparative studies.[4][5]

The Strategic Decision-Making Workflow

The consideration of a bioisosteric replacement should be a data-driven process. The following workflow illustrates the key decision points in evaluating the switch from a benzamide to a cyclopentylcarbonyl moiety.

workflow cluster_0 Lead Compound with Benzamide cluster_1 Problem Identification cluster_2 Hypothesis Generation cluster_3 Synthesis & In Vitro Profiling cluster_4 Data Analysis & Decision cluster_5 In Vivo Evaluation Lead Lead Compound (Benzamide-containing) Problem Identify Liabilities: - Poor solubility - Metabolic instability - Off-target effects Lead->Problem Hypothesis Hypothesize that Cyclopentylcarbonyl will improve properties Problem->Hypothesis Synthesis Synthesize Cyclopentylcarbonyl Analog Hypothesis->Synthesis Profiling In Vitro Profiling: - Potency (IC50) - Selectivity - Solubility - Metabolic Stability (microsomes) Synthesis->Profiling Analysis Compare Data: Benzamide vs. Cyclopentylcarbonyl Profiling->Analysis Decision Decision Point: Proceed to In Vivo Studies? Analysis->Decision Decision->Hypothesis No, redesign InVivo In Vivo Studies: - Pharmacokinetics - Efficacy Decision->InVivo Yes

Caption: A workflow for the strategic implementation of a benzamide to cyclopentylcarbonyl bioisosteric replacement.

Hypothetical Case Study: A Comparative Analysis

To illustrate the potential outcomes of this bioisosteric replacement, consider the following hypothetical data for a lead compound targeting a novel kinase.

ParameterLead Compound (Benzamide)Analog 1 (Cyclopentylcarbonyl)
Target Kinase IC₅₀ (nM) 5075
Selectivity (vs. Off-Target Kinase) 10-fold50-fold
Aqueous Solubility (µg/mL) 550
Human Liver Microsomal Stability (t½, min) 1560
In Vivo Efficacy (Tumor Growth Inhibition) 30%60%

In this hypothetical scenario, while there is a slight decrease in on-target potency, the cyclopentylcarbonyl analog demonstrates significant improvements in selectivity, solubility, and metabolic stability, leading to a marked enhancement in in vivo efficacy. This type of data-driven comparison is essential for validating the success of a bioisosteric replacement strategy.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a benzamide with a cyclopentylcarbonyl moiety is a powerful strategy for addressing common challenges in drug discovery. By transitioning from a planar, aromatic system to a non-planar, aliphatic one, researchers can potentially improve a compound's physicochemical properties, metabolic stability, and selectivity, ultimately leading to a more viable drug candidate. While not a universal solution, this bioisosteric switch should be considered a valuable tool in the iterative process of lead optimization. The decision to implement such a change must be guided by a thorough analysis of the lead compound's liabilities and a clear hypothesis of how the bioisosteric replacement will address them. Through careful design, synthesis, and comparative evaluation, the cyclopentylcarbonyl group can unlock new potential in previously challenging chemical series.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Gao, X., et al. (2025). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]

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  • RSC Publishing. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery. [Link]

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Sources

Validating the Kinase Inhibitory Activity of 1-(Cyclopentylcarbonyl)indolin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated kinase inhibitor is a meticulous process demanding rigorous experimental design and objective data interpretation. This guide provides an in-depth, technical framework for validating the kinase inhibitory activity of the novel compound, 1-(Cyclopentylcarbonyl)indolin-6-amine. Drawing from the established significance of the indolinone scaffold in kinase inhibition, we will outline a comprehensive validation strategy, comparing its hypothetical performance against established multi-targeted kinase inhibitors.[1][2][3][4][5]

The indolin-2-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors, including the FDA-approved drug Sunitinib.[2][3] These compounds typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases, particularly receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and FGFR.[3][4][6] Given this precedent, our validation strategy for this compound will initially focus on its potential as a multi-targeted inhibitor of these key angiogenic kinases.

Experimental Validation Workflow

A systematic approach is crucial for the robust characterization of a novel kinase inhibitor. The following workflow outlines a logical progression from initial biochemical validation to cell-based functional assays and broader selectivity profiling.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target Profiling A Initial Screening: Primary Kinase Panel B IC50 Determination: Dose-Response Curves A->B Hit Identification C Target Engagement Assay (e.g., NanoBRET) B->C Confirmed Activity D Cellular Phosphorylation Assay C->D E Cell Proliferation/Viability Assay D->E F Broad Kinome Profiling (e.g., Kinase Panel Screen) E->F Validated Cellular Efficacy G Identification of Off-Target Liabilities F->G

Caption: A stepwise workflow for the validation of a novel kinase inhibitor.

Phase 1: Biochemical Validation of Inhibitory Potency

The initial step is to ascertain the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Experimental Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence signal indicates ATP consumption by the kinase, and therefore, higher kinase activity. Conversely, potent inhibitors will result in a higher luminescence signal.[7][8][9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., VEGFR2, PDGFRβ, FGFR1), the appropriate substrate (e.g., a generic peptide substrate), and ATP at a concentration close to its Km value for each kinase.

  • Compound Dilution: Prepare a serial dilution of this compound and comparator compounds (e.g., Sunitinib, Sorafenib) in DMSO. A well-known selective inhibitor for one of the target kinases, such as Palbociclib for CDK4/6, can serve as a negative control for the RTK panel.[10]

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO). Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.[7][8][9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Analysis

The primary output of this phase is the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. The table below presents a hypothetical comparison of IC50 values for our test compound and established inhibitors.

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)FGFR1 IC50 (nM)
This compound152550
Sunitinib9260
Sorafenib905840
Palbociclib>10,000>10,000>10,000

Note: Data are hypothetical and for illustrative purposes.

Phase 2: Confirmation of Cellular Activity

Demonstrating that a compound can engage its target and elicit a functional response within a cellular context is a critical validation step.

Experimental Protocol: Cellular Target Engagement (e.g., NanoBRET™ Target Engagement Assay)

This assay quantitatively measures the binding of the test compound to the target kinase in live cells, providing evidence of target engagement.[11]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Compound Treatment: Add serial dilutions of this compound or comparator compounds to the transfected cells.

  • Tracer Addition: Add a fluorescent tracer that binds to the ATP-binding pocket of the kinase.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 value for target engagement from the dose-response curve.

Experimental Protocol: Cellular Phosphorylation Assay

This assay measures the inhibition of downstream signaling by assessing the phosphorylation status of a known substrate of the target kinase.[12]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture cells that endogenously express the target kinase and its downstream signaling pathway (e.g., HUVECs for VEGFR2). Starve the cells and then stimulate with the appropriate ligand (e.g., VEGF-A) in the presence of varying concentrations of the test compound.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Phospho-Protein Detection: Use an ELISA-based method (e.g., TR-FRET or AlphaLISA) with antibodies specific for the phosphorylated and total forms of a downstream substrate (e.g., PLCγ1 for VEGFR2).[12][13]

  • Data Analysis: Calculate the ratio of phosphorylated to total substrate to determine the extent of kinase inhibition.

Phase 3: Kinome-Wide Selectivity Profiling

A crucial aspect of kinase inhibitor development is understanding its selectivity profile. A highly selective inhibitor minimizes the risk of off-target effects, while a multi-targeted inhibitor may offer broader efficacy.[14][15][16]

Experimental Protocol: Broad Kinase Panel Screening

Submitting this compound to a commercial kinase profiling service provides a comprehensive assessment of its activity against a large panel of kinases (e.g., >300 kinases).[14][15][17] This is typically performed at a single high concentration (e.g., 1 µM) to identify potential off-targets.

G cluster_VEGFR VEGFR Pathway cluster_PDGFR PDGFR Pathway cluster_FGFR FGFR Pathway center Signaling Hub Proliferation Proliferation center->Proliferation Survival Survival center->Survival Angiogenesis Angiogenesis center->Angiogenesis VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC ERK ERK PKC->ERK ERK->center PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->center FGFR FGFR1 FRS2 FRS2 FGFR->FRS2 Grb2 Grb2 FRS2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Ras->center

Caption: Simplified signaling pathways of key angiogenic receptor tyrosine kinases.

Conclusion

This guide provides a comprehensive and technically grounded framework for the validation of this compound as a kinase inhibitor. By systematically progressing through biochemical potency determination, cellular target engagement and functional assays, and broad kinome selectivity profiling, researchers can build a robust data package to support its further development. The indolinone scaffold holds significant promise, and a rigorous, comparative approach is essential to unlocking the full therapeutic potential of novel derivatives like the one discussed herein.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Profiling and Screening Services. [Link]

  • Luceome Biotechnologies. Kinase Profiling Services. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. [Link]

  • American Chemical Society. Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. [Link]

  • National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • DiscoverX Corporation. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • American Chemical Society. Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]

  • American Chemical Society. Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. [Link]

  • MDPI. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Pharmaceuticals. [Link]

  • Massive Bio. Protein Kinase Inhibitor. [Link]

  • MDPI. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Pharmaceuticals. [Link]

  • ResearchGate. Examples of small-molecule kinase inhibitors in clinical development. [Link]

  • National Center for Biotechnology Information. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). [Link]

  • National Center for Biotechnology Information. 1-(Cyclopentylmethyl)indol-6-amine. PubChem. [Link]

  • National Center for Biotechnology Information. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. [Link]

  • ResearchGate. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS). [Link]

  • Scientific Research Publishing. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]

  • MedCrave. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • National Center for Biotechnology Information. Benzylidene-indolinones are effective as multi-targeted kinase inhibitor therapeutics against hepatocellular carcinoma. [Link]

  • National Center for Biotechnology Information. Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. [Link]

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  • National Center for Biotechnology Information. Cyclopentadienyl amine. PubChem. [Link]

  • National Center for Biotechnology Information. 6-Cyclopentyl-hexan-1-ol. PubChem. [Link]

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Structure-Activity Relationship (SAR) Studies of 1-(Cyclopentylcarbonyl)indolin-6-amine Analogs as Potential Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 1-(cyclopentylcarbonyl)indolin-6-amine and its analogs. While direct studies on this exact molecule are not extensively published, by analyzing structurally related indole and indoline derivatives, we can infer its likely biological targets and build a predictive SAR framework.

Many N-acyl indole and indoline derivatives have been identified as potent modulators of the cannabinoid receptors, CB1 and CB2. These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, appetite, mood, and inflammation. Consequently, the development of selective CB1 and CB2 receptor modulators holds significant therapeutic potential for treating various disorders.

This guide provides a comparative analysis of hypothetical analogs of this compound to elucidate the structural requirements for potent and selective cannabinoid receptor activity. The insights presented herein are intended to guide researchers in the rational design of novel therapeutics targeting the endocannabinoid system.

Core Structure-Activity Relationship (SAR) Analysis

The following sections dissect the this compound scaffold to understand how modifications at different positions impact its interaction with cannabinoid receptors. For the purpose of this guide, we will use Compound 1 as our baseline reference compound.

Compound 1: this compound

Part A: The Influence of the N-Acyl Moiety

The N-acyl group is a critical determinant of affinity for many cannabinoid receptor ligands. Variations in the size, shape, and lipophilicity of this group can significantly alter how the molecule fits into the receptor's binding pocket. In this section, we compare analogs of Compound 1 with different acyl substituents.

CompoundN-Acyl GroupCB1 Ki (nM) (Hypothetical)CB2 Ki (nM) (Hypothetical)Selectivity (CB1/CB2)
1 Cyclopentylcarbonyl 50 150 0.33
2Cyclopropylcarbonyl2005000.40
3Cyclohexylcarbonyl301000.30
4Isobutyryl1504000.38
5Pivaloyl802500.32

The data suggests that a cyclopentyl or cyclohexyl ring in the acyl group is optimal for CB1 affinity. A smaller cyclopropyl ring or acyclic, branched substituents like isobutyryl lead to a decrease in potency. This indicates that the size and conformation of the cycloalkyl group are important for productive interactions within the binding site. The slightly higher potency of the cyclohexyl analog (Compound 3) compared to the cyclopentyl analog (Compound 1) suggests that a larger lipophilic group may be better accommodated in this region of the receptor.

Part B: The Role of Substituents on the Indoline Ring

Substitution on the aromatic portion of the indoline core can modulate electronic properties and provide additional interaction points with the receptor, influencing both affinity and selectivity. Here, we examine the effect of substituents at the 5-position of the indoline ring.

Compound5-Position SubstituentCB1 Ki (nM) (Hypothetical)CB2 Ki (nM) (Hypothetical)Selectivity (CB1/CB2)
1 -H 50 150 0.33
6-F252000.13
7-Cl351800.19
8-CH3601700.35
9-OCH3802200.36

The introduction of small, electron-withdrawing groups like fluorine (Compound 6) and chlorine (Compound 7) at the 5-position appears to enhance CB1 affinity while having a less pronounced effect on CB2 affinity, thereby improving CB1 selectivity. In contrast, electron-donating groups such as methyl (Compound 8) and methoxy (Compound 9) seem to slightly decrease potency. This suggests that the electronic environment of the indoline ring plays a role in receptor recognition.

Part C: Modifications of the 6-Amino Group

The 6-amino group presents an opportunity for modification to influence polarity, hydrogen bonding capacity, and pharmacokinetic properties. We explore the impact of N-alkylation and incorporation into a heterocyclic system.

Compound6-Position GroupCB1 Ki (nM) (Hypothetical)CB2 Ki (nM) (Hypothetical)Selectivity (CB1/CB2)
1 -NH2 50 150 0.33
10-NHCH3401200.33
11-N(CH3)2702000.35
12Piperidin-1-yl903000.30
13Morpholin-4-yl1204000.30

Secondary mono-alkylation of the amine (Compound 10) appears to be well-tolerated and may even slightly improve affinity, potentially due to favorable hydrophobic interactions. However, tertiary di-alkylation (Compound 11) or the introduction of bulkier heterocyclic rings like piperidine (Compound 12) and morpholine (Compound 13) leads to a decrease in potency. This suggests that steric hindrance at the 6-position is detrimental to binding, and a hydrogen bond donor at this position might be important for optimal receptor interaction.

Experimental Protocols

To enable researchers to validate and expand upon these SAR findings, we provide detailed protocols for key in vitro assays.

General Synthetic Procedure for 1-Acyl-indolin-6-amine Analogs

A representative synthetic route to the target compounds is outlined below. This procedure can be adapted to generate a library of analogs for SAR studies.

G cluster_0 Synthesis of 1-Acyl-indolin-6-amine Analogs 6-nitroindoline 6-Nitroindoline intermediate 1-Acyl-6-nitroindoline 6-nitroindoline->intermediate Acylation (e.g., Et3N, DCM) acyl_chloride R-COCl (e.g., Cyclopentanecarbonyl chloride) acyl_chloride->intermediate final_product 1-Acyl-indolin-6-amine (e.g., Compound 1) intermediate->final_product Reduction (e.g., H2, Pd/C)

Caption: General synthetic scheme for 1-acyl-indolin-6-amine analogs.

Step-by-step protocol:

  • Acylation: To a solution of 6-nitroindoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the organic layer with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the 1-acyl-6-nitroindoline intermediate.

  • Reduction: Dissolve the intermediate in methanol and add 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the final 1-acyl-indolin-6-amine product.

In Vitro Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a known radioligand.

G cluster_1 Radioligand Binding Assay Workflow prepare_membranes Prepare cell membranes (expressing CB1 or CB2) incubate Incubate membranes with radioligand (e.g., [3H]CP-55,940) and test compound prepare_membranes->incubate separate Separate bound from free radioligand (via vacuum filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Workflow for the radioligand binding assay.

Step-by-step protocol:

  • Membrane Preparation: Use membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • Incubate for 90 minutes at 30°C in a binding buffer.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of the compounds (agonist, antagonist, or inverse agonist) by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

G cluster_2 Cannabinoid Receptor Signaling Pathway (cAMP) agonist Cannabinoid Agonist receptor CB1/CB2 Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase

Caption: Simplified cannabinoid receptor signaling via the cAMP pathway.

Step-by-step protocol:

  • Cell Culture: Plate CHO cells stably expressing human CB1 or CB2 receptors in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add the test compounds at various concentrations. To test for antagonist activity, co-incubate with a known CB1/CB2 agonist.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Agonists will decrease forskolin-stimulated cAMP levels, inverse agonists will increase basal cAMP levels, and neutral antagonists will block the effect of an agonist.

Discussion and Future Directions

The SAR analysis presented in this guide, though based on extrapolations from related compound series, provides a solid foundation for the design of novel this compound-based cannabinoid receptor modulators. The key takeaways are:

  • The N-acyl group is crucial for potency, with cycloalkyl groups like cyclopentyl and cyclohexyl being favorable.

  • Substitution on the indoline ring with small, electron-withdrawing groups at the 5-position can enhance CB1 affinity and selectivity.

  • The 6-amino group appears to be sensitive to steric bulk, with a primary or secondary amine being preferred over larger substituents.

Future work should focus on synthesizing and testing a diverse library of analogs to confirm these hypothetical SAR trends. Promising compounds should be further characterized for their functional activity and evaluated for their pharmacokinetic properties, including metabolic stability and oral bioavailability. The ultimate goal is to identify potent and selective cannabinoid receptor modulators with desirable drug-like properties for further preclinical development.

References

  • (Reference to a general medicinal chemistry textbook or a review on privileged structures, if available
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  • Indole: A Promising Scaffold For Biological Activity. Int. J. Creat. Res. Thoughts. [Link]

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  • Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes. ACS Chem. Neurosci.

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and off-target interaction profile of the novel chemical entity, 1-(Cyclopentylcarbonyl)indolin-6-amine. Given the absence of published data for this specific molecule, we will leverage a structure-based hypothesis-driven approach to design a robust cross-reactivity screening cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

The indoline scaffold, a core component of our topic compound, is recognized as a "privileged structure" in modern medicinal chemistry. Its prevalence in a multitude of bioactive molecules, including numerous approved kinase inhibitors, suggests a high probability of interaction with protein kinases.[1] The cyclopentylcarbonyl moiety can influence pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability. Therefore, our profiling strategy will initially focus on the human kinome, while maintaining a broad surveillance for interactions with other major drug target classes.

Part 1: A Phased Strategy for Cross-Reactivity Profiling

A tiered approach is the most efficient method for profiling a new chemical entity. This strategy begins with broad, cost-effective screening to identify potential areas of concern and progresses to more focused and quantitative assays to confirm and characterize off-target activities.

Tier 1: Broad Panel Safety Screening

The primary objective of this initial phase is to perform a wide-ranging, single-concentration screen against a panel of targets known to be associated with adverse drug reactions. This provides an early "red flag" assessment. A standard industry choice is a safety panel, such as the Eurofins Discovery SafetyScreen44 or SafetyScreen87 panels, which include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[2][3]

  • Rationale: Early identification of off-target liabilities is crucial for reducing the risk of late-stage attrition in drug development.[4][5] Screening against a diverse panel maximizes the discovery of unexpected interactions.

Tier 2: Focused Target Family Screening (Kinome & GPCRome)

Based on the structural alerts from the indoline scaffold, a comprehensive kinase screen is strongly recommended.[6] The KINOMEscan® platform, which utilizes a competition binding assay, offers a quantitative measure of interactions across a large portion of the human kinome and can determine dissociation constants (Kd) for identified hits.[7][8]

  • Rationale: Kinase inhibitors are notoriously promiscuous. A kinome-wide view is essential to understand the selectivity profile of the compound and to identify potential polypharmacology, which could be beneficial or detrimental.[9]

Should Tier 1 screening indicate any activity at GPCRs, a follow-up screen against a broad panel of GPCRs is warranted.[10][11] Services from companies like Creative Bioarray or Eurofins Discovery offer comprehensive binding and functional assays for the GPCRome.[12][13]

Tier 3: Quantitative Confirmation and Functional Validation

Any significant "hits" identified in Tiers 1 and 2 (e.g., >50% inhibition in binding assays) must be confirmed through full dose-response studies to determine potency (IC₅₀ or Kᵢ). Following confirmation of binding, it is critical to perform functional assays to understand the downstream biological consequence of the interaction (e.g., agonist, antagonist, or inverse agonist activity for a GPCR, or inhibition of substrate phosphorylation for a kinase).[14][15]

The following diagram illustrates the proposed tiered workflow for profiling this compound.

G cluster_0 Tier 1: Broad Safety Screen cluster_1 Tier 2: Focused Family Screens cluster_2 Tier 3: Hit Validation T1_Start This compound (10 µM single concentration) T1_Assay Broad Safety Panel (e.g., SafetyScreen44) GPCRs, Ion Channels, Transporters T1_Start->T1_Assay T2_Kinase Comprehensive Kinome Scan (e.g., KINOMEscan®) T1_Assay->T2_Kinase Structural Alert (Indoline Scaffold) T2_GPCR GPCRome Panel (If hits in Tier 1) T1_Assay->T2_GPCR Hits >50% inhibition T3_DR Dose-Response Assays (Determine IC₅₀ / Kᵢ / EC₅₀) T2_Kinase->T3_DR Significant Hits (e.g., Kd < 1 µM) T2_GPCR->T3_DR Confirmed Hits T3_Func Functional Assays (e.g., Kinase activity, cAMP) T3_DR->T3_Func End Final Profile T3_Func->End Selectivity Profile & Off-Target Liabilities

Caption: A tiered workflow for cross-reactivity profiling.

Part 2: Comparative Analysis (Hypothetical Data)

To illustrate how data from this profiling workflow would be interpreted, the table below presents hypothetical results for this compound compared to Sunitinib, a known multi-kinase inhibitor containing an indoline core, and a hypothetical inactive analog.

TargetThis compound (Kd, nM)Sunitinib (Kd, nM)Analog-2 (Kd, nM)Target Class
VEGFR2 50 9 >10,000Receptor Tyrosine Kinase
PDGFRβ 75 2 >10,000Receptor Tyrosine Kinase
c-KIT 120 4 >10,000Receptor Tyrosine Kinase
SRC 850210>10,000Non-receptor Tyrosine Kinase
LCK 1,500350>10,000Non-receptor Tyrosine Kinase
5-HT₂B Receptor 2,500>10,000>10,000GPCR (Serotonin)
hERG Channel >10,000>10,000>10,000Ion Channel

This data is purely illustrative to demonstrate a comparative output.

This hypothetical profile suggests that this compound is a potent inhibitor of key receptor tyrosine kinases, similar to Sunitinib, but with a potentially wider therapeutic window due to lower potency against key off-targets like SRC and LCK.

Part 3: Key Experimental Protocols

The trustworthiness of any profiling guide rests on the robustness of its experimental methods. Below are detailed, self-validating protocols for two key assay types.

Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the effect of a compound on kinase activity.[16]

Objective: To determine the IC₅₀ of this compound against a specific kinase.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient for the dose-response curve.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound to the wells of a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The ATP concentration should be at the approximate Km for each kinase to ensure assay sensitivity.[9]

    • Add 4 µL of the 2X kinase/substrate solution to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and introduces luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay (GPCR Target)

This protocol outlines a method to assess the binding of a compound to a GPCR target by measuring the displacement of a specific radioligand.

Objective: To determine the Kᵢ of this compound for a specific GPCR.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Create a 10-point serial dilution series in the assay buffer.

  • Binding Reaction:

    • In a 96-well filter plate, combine:

      • 25 µL of diluted compound.

      • 25 µL of the specific radioligand (e.g., [³H]-Ketanserin for the 5-HT₂A receptor) at a concentration near its Kd.

      • 50 µL of a membrane preparation expressing the target GPCR.

    • Include controls for total binding (assay buffer instead of compound) and non-specific binding (a high concentration of a known, non-labeled ligand).

  • Incubation and Filtration:

    • Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.

    • Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Signal Detection:

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.

    • Determine the IC₅₀ from the resulting dose-response curve.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

The diagram below illustrates the potential impact of an off-target kinase interaction, underscoring the importance of comprehensive profiling.

G cluster_pathway Hypothetical Off-Target Pathway GF Growth Factor RTK On-Target Kinase (e.g., VEGFR2) GF->RTK OffTarget Off-Target Kinase (e.g., SRC) RTK->OffTarget Substrate1 Downstream Substrate 1 RTK->Substrate1 Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Proliferation Cell Proliferation (Intended Effect) Substrate1->Proliferation Toxicity Cell Toxicity (Adverse Effect) Substrate2->Toxicity Compound 1-(Cyclopentylcarbonyl) indolin-6-amine Compound->RTK Inhibition (Desired) Compound->OffTarget Inhibition (Undesired)

Caption: Impact of off-target kinase inhibition.

References

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A Researcher's Guide to Characterizing Novel CDK4 Inhibitors: A Comparative Analysis of 1-(Cyclopentylcarbonyl)indolin-6-amine Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of CDK4 in Cell Cycle and Oncology

Cyclin-dependent kinase 4 (CDK4) is a serine/threonine kinase that serves as a critical engine for cell cycle progression. In concert with its regulatory partner, Cyclin D, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[1] This phosphorylation event liberates the E2F transcription factor, enabling the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][2] Given that uncontrolled cell proliferation is a hallmark of cancer, the CDK4/Cyclin D/Rb pathway represents a pivotal node for therapeutic intervention.[2][3]

The clinical success of selective CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—in treating hormone receptor-positive (HR+), HER2-negative breast cancer has validated this strategy and spurred the search for new chemical entities with improved efficacy, selectivity, or toxicity profiles.[4][5][6] This guide provides a comparative framework for researchers evaluating novel compounds, using the hypothetical molecule 1-(Cyclopentylcarbonyl)indolin-6-amine as a case study against these established drugs. While public data on this specific indoline derivative is not available, we will use its structure as a basis for outlining the essential experimental workflows required for its characterization.

The CDK4/Cyclin D Signaling Pathway

To effectively evaluate an inhibitor, a clear understanding of its target pathway is essential. The diagram below illustrates the core mechanism of CDK4 action and its inhibition.

CDK4_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression GrowthFactors Growth Factors (e.g., Estrogen) CyclinD Cyclin D GrowthFactors->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates (pRb) S_Phase S Phase Entry (DNA Replication) E2F E2F Rb->E2F sequesters Rb->S_Phase releases E2F to promote Inhibitor CDK4/6 Inhibitors (e.g., Palbociclib) Inhibitor->CDK46 inhibits

Caption: The CDK4/Cyclin D signaling cascade leading to S phase entry.

Profiles of Established CDK4/6 Inhibitors

The three FDA-approved CDK4/6 inhibitors provide a benchmark for any new compound. While all share a common mechanism of inducing G1 cell cycle arrest, they exhibit subtle but important differences in their biochemical potency, kinase selectivity, and clinical side-effect profiles.[7][8][9]

  • Palbociclib (Ibrance®): The first-in-class CDK4/6 inhibitor, Palbociclib, demonstrates potent and selective inhibition of both CDK4 and CDK6.[4][10] It is generally well-tolerated, with neutropenia being the most common adverse event.[9]

  • Ribociclib (Kisqali®): Ribociclib is a highly selective CDK4/6 inhibitor administered in combination with an aromatase inhibitor.[11][12] It is potent against both CDK4 and CDK6 and is noted for its high selectivity against a broad panel of other kinases.[12][13]

  • Abemaciclib (Verzenio®): Abemaciclib is distinguished by its greater potency for CDK4 over CDK6.[7] It is the only approved CDK4/6 inhibitor that can be used as a monotherapy and has shown activity in the central nervous system.[14][15] Its toxicity profile is characterized more by gastrointestinal side effects, such as diarrhea, than by myelosuppression.[9][15]

Comparative Biochemical Analysis

A primary step in characterizing a novel inhibitor is to determine its potency and selectivity against the target kinases. This is typically achieved through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of the kinase activity.

Table 1: Biochemical Potency of CDK4/6 Inhibitors

Compound CDK4 IC50 (nM) CDK6 IC50 (nM) CDK4:CDK6 Potency Ratio Reference
This compound TBD TBD TBD
Palbociclib 9 - 11 15 - 16 ~1:1.5 [7][10]
Ribociclib 10 39 ~1:4 [7][13]
Abemaciclib 2 9.9 ~1:5 [7]

TBD: To Be Determined through experimental assay.

Causality Behind Experimental Choice: The choice of a biochemical assay is critical. An ATP-competitive binding assay, for instance, helps determine if the compound acts at the highly conserved ATP-binding pocket of the kinase. This has implications for potential off-target effects on other kinases. Comparing potency against CDK4 and CDK6 is crucial, as differential inhibition may translate to different efficacy and toxicity profiles; CDK6 plays a more significant role in hematopoietic stem cell differentiation, which may relate to the higher rates of neutropenia seen with potent dual inhibitors.[7]

Essential Experimental Protocols for Characterization

To determine the values for our compound of interest, this compound, and compare it to the benchmarks, the following validated experimental workflows are essential.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol determines the biochemical potency (IC50) of a test compound against CDK4/Cyclin D1.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. When in close proximity, excitation of the Eu-donor results in energy transfer to the tracer-acceptor, producing a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition Compound 1. Prepare serial dilution of test compound Dispense 3. Dispense compound, kinase, and tracer into 384-well plate Compound->Dispense KinaseMix 2. Prepare Kinase/Antibody and Tracer/Buffer mixes KinaseMix->Dispense Incubate 4. Incubate for 60 min at room temperature Dispense->Incubate ReadPlate 5. Read TR-FRET signal on plate reader Incubate->ReadPlate Analyze 6. Calculate IC50 curve (Emission Ratio vs. [Cmpd]) ReadPlate->Analyze

Caption: Workflow for an in vitro TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Reagent Preparation: Prepare a working solution of CDK4/Cyclin D1 enzyme complex with the Eu-labeled antibody. Prepare a separate working solution of the fluorescent tracer.

  • Assay Plate Setup: To a 384-well microplate, add the test compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction: Add the enzyme/antibody solution to all wells. Add the tracer solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)

This assay measures the compound's effect on the proliferation of a cancer cell line (e.g., MCF-7, a human breast cancer cell line with an intact Rb pathway).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well, opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and benchmark inhibitors) for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase converts luciferin into a luminescent signal.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the number of viable cells. Plot the signal against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This experiment confirms the mechanism of action by measuring the proportion of cells in each phase of the cell cycle (G1, S, G2/M). A CDK4 inhibitor is expected to cause an accumulation of cells in the G1 phase.[7]

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with the test compound at a concentration near its GI50 value for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Analysis: Gate the cell populations based on their DNA content (2n for G1, 4n for G2/M, and intermediate for S phase) and quantify the percentage of cells in each phase. Compare the cell cycle distribution of treated cells to the control.

Conclusion and Future Directions

The evaluation of a novel CDK4 inhibitor like this compound requires a systematic and multi-faceted approach. By first establishing its biochemical potency and selectivity against CDK4 and CDK6 and then confirming its on-target effect of G1 cell cycle arrest and anti-proliferative activity in relevant cancer cell lines, researchers can build a comprehensive data package. This package allows for a direct and objective comparison with clinically successful agents like Palbociclib, Ribociclib, and Abemaciclib. The subtle differences in kinase selectivity and cellular effects uncovered through these assays can provide crucial insights into a new compound's potential therapeutic window and unique clinical advantages.

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Comparative In Vivo Efficacy of Indole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds. Its prevalence in key biomolecules like tryptophan and serotonin underscores its physiological significance and potential for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of select indole derivatives across critical therapeutic areas, offering researchers and drug development professionals a technical overview supported by experimental data to inform future discovery and development efforts.

Unlocking Therapeutic Potential: Indole Derivatives in Oncology

The indole nucleus is a privileged scaffold in the design of novel anticancer agents, with derivatives demonstrating efficacy through various mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][2]

Comparative Efficacy in Preclinical Cancer Models

The following table summarizes the in vivo anticancer activity of representative indole derivatives compared to established therapeutic agents.

Compound/DerivativeCancer ModelDosing & AdministrationKey Efficacy Endpoint(s)ComparatorSource(s)
Indolyl-hydrazone (Compound 5) Breast Cancer XenograftNot SpecifiedSignificant tumor growth inhibitionStaurosporine
Indole-2-carboxamide (LG25) Triple-Negative Breast CancerNot SpecifiedEfficacy demonstratedStaurosporine
Sunitinib (Indole derivative) Glioblastoma (GBM) XenograftNot SpecifiedDirect antiproliferative effect, prolonged survivalNot Specified[3]
Compound 13 (p53-MDM2 inhibitor) Glioblastoma (GBM) XenograftNot Specifiedp53 activation, arrest of cell proliferation, induction of apoptosis in tumor tissueNot Specified[3]
Evodiamine Liver Cancer (HepG2, SMMC-7721 cell lines)Not SpecifiedIC50 ≈ 1 μM for both cell linesNot Specified[1]
Flavopereirine Colorectal Cancer (SW480, SW620, DLD1, HCT116, HT29 cell lines)Not SpecifiedIC50 = 8.15 - 15.33 μMNot Specified[1]
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy

The xenograft model is a cornerstone for assessing the in vivo anticancer potential of investigational compounds. The causality behind this choice rests on its ability to recapitulate a human tumor environment in an immunodeficient animal model, allowing for the direct assessment of a compound's effect on tumor growth.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells. Animals are acclimatized for at least one week before the study begins.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium like Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, animals are randomized into treatment and control groups. The test compound (indole derivative) and comparator (e.g., a standard-of-care chemotherapeutic agent) are administered according to the specified dosing regimen (e.g., intraperitoneal, oral gavage) and schedule. The vehicle used to dissolve the compounds is administered to the control group.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Self-Validating System: The inclusion of a positive control group (a known effective agent) and a vehicle control group is critical for validating the experimental system. A significant reduction in tumor growth in the positive control group compared to the vehicle control confirms the model's sensitivity, while the response in the investigational arm can be reliably interpreted.

Mechanistic Insights: Targeting Cancer Hallmarks

Indole derivatives exert their anticancer effects by modulating a variety of signaling pathways. For instance, some derivatives function as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Others, like compound 13, can disrupt the p53-MDM2 interaction, thereby reactivating the tumor suppressor functions of p53.[3]

anticancer_mechanisms cluster_drug Indole Derivatives cluster_pathway Cellular Targets & Pathways cluster_outcome Anticancer Effects Indole_Tubulin Quinoline-indole derivative Tubulin Tubulin Polymerization Indole_Tubulin->Tubulin inhibits Indole_p53 Compound 13 p53_MDM2 p53-MDM2 Interaction Indole_p53->p53_MDM2 blocks CellCycle Cell Cycle Progression Tubulin->CellCycle disrupts Tumor_Suppression Tumor Suppression p53_MDM2->Tumor_Suppression activates p53 for G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest leads to Apoptosis Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death G2M_Arrest->Apoptosis induces Tumor_Suppression->Apoptosis induces

Caption: Mechanisms of anticancer indole derivatives.

A New Frontier: Indole Derivatives in Neurodegenerative Diseases

The neuroprotective properties of indole derivatives, including their anti-inflammatory and antioxidant effects, make them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.[4][5] These compounds can target complex pathological cascades involving oxidative stress, neuroinflammation, and protein aggregation.[4]

Comparative Efficacy in Preclinical Neurodegeneration Models

The following table summarizes the in vivo efficacy of select indole derivatives in models of neurodegenerative disease.

Compound/DerivativeDisease ModelDosing & AdministrationKey Efficacy Endpoint(s)ComparatorSource(s)
NC009-1 (Indole derivative) MPTP-induced Parkinson's Disease (mouse model)Not SpecifiedAlleviates MPP+-induced production of inflammatory mediatorsNot Specified[6]
Contilisant+Tubastatin A Hybrids (Compounds 3 & 4) Drosophila and C. elegans models of Parkinson's and Alzheimer'sNot SpecifiedAttenuated motor defects, oxidative stress, mitochondrial dysfunction; inhibited age-related paralysis, improved cognitionNot Specified[7]
Melatonin (Indole derivative) Alzheimer's and Parkinson's Disease ModelsNot SpecifiedReduced oxidative damageNot Specified[4][5]
Indirubin and analogs Alzheimer's and Parkinson's Disease ModelsNot SpecifiedPrevented aggregation of Amyloid-Beta (Aβ) and alpha-synucleinNot Specified[4][5]
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's disease pathogenesis and evaluate potential neuroprotective agents. The choice of this model is based on its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[6]

Step-by-Step Methodology:

  • Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • MPTP Administration: MPTP is administered to the mice (e.g., via intraperitoneal injection) to induce parkinsonian neurodegeneration. A typical regimen involves multiple injections over a short period.

  • Treatment: The investigational indole derivative is administered before, during, or after MPTP administration to assess its protective or restorative effects.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (to assess motor coordination and balance) and the pole test (to measure bradykinesia).

  • Neurochemical Analysis: After the behavioral assessments, brain tissue is collected. The levels of dopamine and its metabolites in the striatum are quantified using techniques like high-performance liquid chromatography (HPLC).

  • Histological Analysis: The substantia nigra is examined for the loss of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.

Self-Validating System: The inclusion of a control group receiving saline instead of MPTP establishes the baseline for normal motor function and neuronal health. The MPTP-only group serves as the disease model, demonstrating the expected motor deficits and neuronal loss. A significant amelioration of these deficits in the treatment group relative to the MPTP-only group provides evidence of the compound's neuroprotective efficacy.

Mechanistic Insights: Combating Neuroinflammation and Oxidative Stress

Indole derivatives can mitigate neurodegeneration through multiple mechanisms. For instance, NC009-1 has been shown to reduce the production of inflammatory mediators in microglia, the primary immune cells of the central nervous system.[6] Other indole derivatives, such as melatonin, are potent antioxidants that can scavenge free radicals and reduce oxidative damage.[4][5]

neuroprotection_mechanisms cluster_insult Pathological Insults cluster_pathways Cellular Pathways cluster_drugs Indole Derivatives cluster_outcomes Therapeutic Effects MPTP MPTP/MPP+ Microglia_Activation Microglial Activation MPTP->Microglia_Activation Oxidative_Stress Oxidative Stress MPTP->Oxidative_Stress Protein_Aggregates Aβ / α-synuclein Protein_Misfolding Protein Misfolding Protein_Aggregates->Protein_Misfolding Reduced_Inflammation Reduced Neuroinflammation Microglia_Activation->Reduced_Inflammation Reduced_Oxidative_Damage Reduced Oxidative Damage Oxidative_Stress->Reduced_Oxidative_Damage Protein_Misfolding->Microglia_Activation Protein_Misfolding->Oxidative_Stress Inhibited_Aggregation Inhibited Protein Aggregation Protein_Misfolding->Inhibited_Aggregation NC009_1 NC009-1 NC009_1->Microglia_Activation inhibits Melatonin Melatonin Melatonin->Oxidative_Stress reduces Indirubin Indirubin Indirubin->Protein_Misfolding inhibits Neuronal_Survival Neuronal Survival Reduced_Inflammation->Neuronal_Survival Reduced_Oxidative_Damage->Neuronal_Survival Inhibited_Aggregation->Neuronal_Survival

Caption: Neuroprotective mechanisms of indole derivatives.

Conclusion and Future Directions

The diverse biological activities of indole derivatives underscore their significant therapeutic potential across a range of diseases. The in vivo data presented in this guide highlight the promise of this chemical scaffold in oncology and neurodegeneration. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, a deeper understanding of their mechanisms of action will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from these novel therapies.

References

  • In Vivo Anticancer Efficacy of Indole-Based Compounds: A Compar
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI.
  • Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegener
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH.
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI.
  • Compounds Based on Indoles in the Creation of Anti-neurodegener
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

Sources

A Head-to-Head Comparison of N-Acylated Indoline Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold in Kinase Inhibition

The indoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The indolin-2-one core, in particular, is a common feature in several approved and clinical-trial-phase kinase inhibitors, such as Sunitinib and Toceranib.[4] These small molecules typically function by competing with ATP for the binding site on the kinase.[1][5]

This guide focuses on a specific subset of these compounds: N-acylated indoline derivatives. The introduction of an acyl group at the N1 position of the indoline ring offers a valuable vector for modifying the compound's physicochemical properties, such as solubility, cell permeability, and target engagement. By systematically evaluating the impact of different N-acyl substitutions, researchers can fine-tune the potency and selectivity of these inhibitors.

This technical guide provides a head-to-head comparison of various N-acylated indoline kinase inhibitors based on available preclinical data. It is important to note that the data presented here is synthesized from multiple studies. Direct comparison of absolute inhibitory values (e.g., IC50) across different studies should be approached with caution, as experimental conditions can vary.[6] However, the relative potencies and structure-activity relationships (SAR) discussed provide valuable insights for researchers in the field of drug discovery.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for the majority of indoline-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase. This interaction prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation cascade and downstream signaling. The N-acyl group can influence this interaction in several ways:

  • Direct Interaction: The acyl moiety can form direct hydrogen bonds or van der Waals interactions with amino acid residues in the ATP-binding pocket, enhancing the overall binding affinity.

  • Conformational Effects: The size and nature of the N-acyl group can induce a specific conformation in the inhibitor that is more favorable for binding to the target kinase.

  • Solubility and Bioavailability: Acylation can modify the lipophilicity of the parent indoline, impacting its solubility and ability to cross cell membranes to reach its intracellular target.

Below is a generalized diagram illustrating the competitive inhibition of a kinase by an N-acylated indoline inhibitor.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by N-Acylated Indoline Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Binds ATP ATP ATP->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ADP ADP Phosphorylated_Substrate->ADP Releases Kinase_Inhibited Kinase ATP_Blocked ATP Kinase_Inhibited->ATP_Blocked Blocks Binding Inhibitor N-Acylated Indoline Inhibitor Inhibitor->Kinase_Inhibited Binds to ATP Site

Caption: Competitive inhibition of a kinase by an N-acylated indoline inhibitor.

Head-to-Head Comparison of N-Acylated Indoline Kinase Inhibitors

This section presents a comparative analysis of N-acylated indoline derivatives against various kinase targets. The data is organized by the target kinase to facilitate a clear comparison of structure-activity relationships.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Several indolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2. While direct N-acylated examples are limited in comparative studies, the influence of substitutions on the indoline core provides valuable SAR insights.

Compound IDN1-Substitution3-Position SubstitutionVEGFR-2 IC50 (nM)Reference
Sunitinib -(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide83.20 ± 1.36[7]
Compound 130d H4-Methylbenzylidene26.38 ± 1.09[7]
Hydrazone 95 HHydrazone derivative25 ± 1.29[7]
Compound 153c HIndolyl heterocycle with 2-[4-methylpiperazin-1-yl)carbonyl]69.1[7]

Note: The IC50 values are presented as reported in the respective literature and may have been determined under different assay conditions.

Analysis: The data suggests that modifications at the 3-position of the indolin-2-one scaffold significantly impact VEGFR-2 inhibitory activity. While not a direct comparison of N-acylation, the high potency of compounds like 130d and Hydrazone 95 underscores the potential of the indoline core for potent VEGFR-2 inhibition. The N-H at the 1-position is a common feature in many potent VEGFR-2 inhibitors, suggesting it may act as a hydrogen bond donor in the kinase's active site.[8]

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are essential for the regulation of mitosis, and their overexpression is linked to various cancers. The development of selective Aurora kinase inhibitors is an active area of research.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with diseases such as neurodegenerative disorders, diabetes, and cancer. Several classes of GSK-3 inhibitors have been developed, including some with heterocyclic scaffolds.

Compound IDScaffoldGSK-3α IC50 (nM)GSK-3β IC50 (nM)Reference
Tideglusib Thiazolidinedione908502
COB-187 Heterocyclic thione2211
COB-152 Heterocyclic thione77132
SB-216763 Maleimide9 (Ki)N/A[1]
SB-415286 Maleimide31 (Ki)N/A[1]

Note: IC50 and Ki values are presented as reported in the respective literature and may have been determined under different assay conditions.

Analysis: Although these compounds are not strictly N-acylated indolines, the data highlights the potential for developing potent and selective GSK-3 inhibitors from heterocyclic scaffolds. The maleimide-based inhibitors SB-216763 and SB-415286 demonstrate that small molecule inhibitors can achieve high potency and selectivity for GSK-3.[1] This provides a strong rationale for exploring N-acylated indoline derivatives as potential GSK-3 inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of inhibitor comparison studies, standardized experimental protocols are crucial. Below are representative protocols for biochemical and cellular kinase inhibition assays.

In Vitro Biochemical Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.

start Start reagent_prep Reagent Preparation: - Kinase Solution - Substrate Solution - ATP Solution - Inhibitor Dilutions start->reagent_prep incubation Incubation: Mix Kinase and Inhibitor (Pre-incubation) reagent_prep->incubation reaction Initiate Reaction: Add ATP and Substrate incubation->reaction stop_reaction Stop Reaction: Add Stop Solution reaction->stop_reaction detection Detection: Measure Signal (e.g., Luminescence, Fluorescence) stop_reaction->detection analysis Data Analysis: Calculate % Inhibition and IC50 Value detection->analysis end_node End analysis->end_node

Caption: Workflow for a typical in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified target kinase in a suitable kinase buffer.

    • Prepare a solution of the specific peptide or protein substrate for the kinase.

    • Prepare a solution of ATP at a concentration close to the Km for the target kinase.

    • Perform serial dilutions of the N-acylated indoline inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase solution to each well.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Terminate the kinase reaction by adding a stop solution.

    • Quantify the kinase activity. Common methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Radiometric assays: Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]

Cell-Based Kinase Inhibition Assay (General Protocol)

This protocol assesses the ability of an inhibitor to block the activity of a target kinase within a cellular context.

start Start cell_culture Cell Culture: Seed cells in a multi-well plate and allow to adhere. start->cell_culture inhibitor_treatment Inhibitor Treatment: Treat cells with serial dilutions of the N-acylated indoline inhibitor. cell_culture->inhibitor_treatment stimulation Stimulation (if required): Activate the target kinase pathway with a specific ligand or growth factor. inhibitor_treatment->stimulation cell_lysis Cell Lysis: Lyse the cells to release intracellular proteins. stimulation->cell_lysis protein_quantification Protein Quantification: Determine the total protein concentration in each lysate. cell_lysis->protein_quantification western_blot Western Blot Analysis: Detect the phosphorylation status of the target kinase or its substrate. protein_quantification->western_blot data_analysis Data Analysis: Quantify band intensities and determine the cellular IC50. western_blot->data_analysis end_node End data_analysis->end_node

Caption: Workflow for a typical cell-based kinase inhibition assay using Western Blot.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a relevant cancer cell line known to express the target kinase in a multi-well plate at an appropriate density.

    • Allow the cells to adhere and grow overnight in a humidified incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the N-acylated indoline inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate the cells with the inhibitor for a predetermined time (e.g., 1-24 hours).

  • Pathway Stimulation (if necessary):

    • For some kinases, stimulation with a specific growth factor or ligand is required to activate the signaling pathway. Add the stimulant for a short period before cell lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.

    • Also, probe for the total amount of the target protein as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The N-acylated indoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, while not from direct comparative studies of N-acylated series, indicates that modifications to the indoline core can lead to potent and selective inhibitors of various kinases, including VEGFR-2 and GSK-3.

Future research should focus on the systematic synthesis and evaluation of libraries of N-acylated indoline derivatives. By keeping the core indoline structure constant and varying the N-acyl group, a clearer understanding of the structure-activity relationship can be established. Such studies, employing standardized biochemical and cellular assays, will be instrumental in identifying lead compounds with improved potency, selectivity, and drug-like properties for further preclinical and clinical development.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Assessment and Profile

1-(Cyclopentylcarbonyl)indolin-6-amine is an aromatic heterocyclic organic compound.[1] The indoline structure is a key feature, and while this specific derivative's toxicological properties are not extensively documented, the parent compound, indoline, is known to be a skin and strong eye irritant and is toxic by ingestion.[1][2] The presence of an amine group suggests that the compound may be harmful to aquatic life.[3] Therefore, it is imperative to handle this compound with the assumption that it is hazardous and requires specialized disposal.

Parameter Value/Information Source
IUPAC Name This compoundN/A
Molecular Formula C14H18N2OInferred
Known Hazards of Structural Analogs (Indoline) Skin and eye irritant, toxic if swallowed.[1][2][1][2]
Potential Environmental Hazards Likely harmful to aquatic life due to the amine functional group.[3][3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and metals.[2][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the material is deemed waste. This workflow is designed to comply with federal and local regulations and to instill a culture of safety within the laboratory.

DisposalWorkflow cluster_0 Step 1: In-Lab Handling & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify Waste: This compound (solid, liquid, or contaminated material) B Segregate as Hazardous Chemical Waste. Do NOT mix with other waste streams. A->B Initial Decision C Select a compatible, leak-proof container with a secure screw cap. (e.g., original container if intact) B->C D Affix a 'Hazardous Waste' label. Clearly identify contents: 'this compound' C->D Proper Packaging E Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. D->E F Ensure secondary containment and segregation from incompatible materials. E->F Safe Storage G Arrange for pickup by your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste contractor. F->G H Maintain all disposal records as required by regulations. G->H Compliance

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE):

  • Before handling the waste, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound (solid or in solution), reaction byproducts, and contaminated items (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.[5][6]

  • Segregate this waste stream from all other types of waste, such as non-hazardous trash, sharps, and biological waste.[3] Keeping amine waste separate from other chemical wastes prevents hazardous reactions.[3]

3. Containerization:

  • Select a waste container that is compatible with the chemical. The original container is often the best choice if it is in good condition.[7]

  • The container must be leak-proof and have a secure, tight-fitting screw cap.[5][7]

  • Do not use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[7]

  • For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.[5]

4. Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."[8][9]

  • Clearly identify the contents, including the full chemical name: "this compound." If in a solution, list all components and their approximate concentrations.

  • The label should also include the date when the first particle of waste was added to the container and the name of the principal investigator or laboratory contact.

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[7][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][8]

  • The SAA should be clearly marked with signage indicating it is a hazardous waste storage area.[5]

  • Ensure that incompatible materials are not stored together. For example, store this amine-containing compound away from acids and strong oxidizing agents.[3][7]

  • The storage area should be well-ventilated.[3][5]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]

6. Arranging for Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[3][11] Amines can cause significant harm to aquatic life and ecosystems.[3]

  • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[3][10]

  • Maintain records of all hazardous waste generated and disposed of, as required by regulations.[3]

7. Handling Spills:

  • In the event of a spill, immediately alert personnel in the area.

  • If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.

  • All materials used to clean the spill must be disposed of as hazardous waste.[6]

  • For large or unknown spills, evacuate the area and contact your institution's emergency response team.

The Logic of Safety: Causality in Disposal Choices

The procedures outlined above are not arbitrary; they are based on a deep understanding of chemical properties and regulatory requirements.

  • Why Segregation is Critical: The amine functional group in this compound can react exothermically with acids. Mixing it with incompatible waste streams could lead to the generation of heat, toxic gases, or even a fire.[7]

  • The Importance of Proper Containerization: Using a compatible, sealed container prevents leaks and the release of vapors, protecting both laboratory personnel and the environment.[5][7] Polyethylene containers are generally a good choice for many organic compounds.

  • The Role of the Satellite Accumulation Area: The SAA concept is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[5] It allows for the safe, temporary storage of hazardous waste at the point of generation, minimizing the risks associated with transporting open waste containers through a facility.[8]

  • Why Drain Disposal is Prohibited: Many organic compounds, particularly those containing nitrogen, are not readily biodegradable and can be toxic to the microorganisms used in wastewater treatment plants.[12][13] Disposing of such chemicals down the drain can lead to the contamination of waterways.[3]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary research.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • Haz-Map. (n.d.). Indoline - Hazardous Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopentylmethyl)indol-6-amine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentadienyl amine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

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Comprehensive Handling Guide: Personal Protective Equipment for 1-(Cyclopentylcarbonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1-(Cyclopentylcarbonyl)indolin-6-amine, a specialized indoline derivative. As this is a unique research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a conservative assessment of its structural components—an indoline core, an aromatic amine, and a carbonyl group—and established best practices for handling novel, biologically active compounds in a laboratory setting.[1] The primary directive is to minimize exposure through robust engineering controls and meticulously selected Personal Protective Equipment (PPE).

Hazard Analysis: A Structural Perspective

Understanding the potential risks inherent in the molecule's structure is the foundation of a sound safety protocol. This proactive analysis informs every subsequent PPE choice and handling procedure.

  • Indoline Scaffold: Indole derivatives are a cornerstone of modern drug discovery due to their wide-ranging biological activities.[1] Their ability to interact with various biological pathways means any novel analogue must be treated as potentially bioactive and handled with measures to prevent absorption or inhalation.

  • Aromatic Amine Moiety: Aromatic amines as a class of compounds are known for potential toxicity. It is prudent to assume the amine group on the indoline ring could present similar hazards, necessitating stringent measures to prevent skin contact and absorption.

  • Solid, Potentially Fine Powder Form: As a solid, this compound poses an inhalation risk if it becomes airborne as dust. Engineering controls and respiratory protection are critical, especially during weight and transfer operations.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Engineering controls are the first and most critical line of defense, supplemented by carefully selected personal gear.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfer, and dissolution, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow is essential to contain fine powders and vapors, preventing respiratory exposure.[2]

PPE Ensemble: A Head-to-Toe Mandate

The following table summarizes the required PPE. Do not proceed with any work involving this compound until all items are correctly in place.

Protection TypeSpecificationRationale & Causality
Hand Protection Double-gloving with nitrile gloves.[2]The outer glove absorbs the immediate impact of a spill or splash and can be removed quickly. The inner glove provides secondary protection against undetected micro-tears or rapid permeation. Nitrile offers good resistance to a broad range of chemicals, but always inspect gloves for any signs of degradation or puncture before and during use.[3][4]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles with side shields.[3]Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of hazardous liquids or fine dust.[2][5] A face shield should be worn over the goggles whenever there is a significant risk of splashing, such as during the transfer of larger volumes of solutions.[3][5]
Body Protection Flame-resistant (FR) lab coat, fully fastened.An FR lab coat provides superior protection over standard cotton or polyester coats in the event of a flash fire from flammable solvents.[3] It must be kept fully buttoned to cover as much skin and clothing as possible.[3] Long pants and closed-toe, closed-heel shoes are mandatory to protect the lower body.[3][4]
Respiratory Protection Typically not required if work is confined to a certified fume hood.For spill cleanup outside a fume hood or if engineering controls are compromised, a NIOSH-approved air-purifying respirator is required.[3][6] For a solid powder, a particulate respirator (e.g., N95) is appropriate.[7] For solutions, a respirator with organic vapor cartridges should be used. Proper fit-testing is a prerequisite for any respirator use.[3]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination.

Step 1: Preparation and Pre-Donning Inspection
  • Verify that the chemical fume hood has a current certification and the airflow is optimal.

  • Gather all necessary labware, solvents, and the target compound. Place them inside the fume hood to minimize reaching in and out.

  • Inspect all PPE for damage, such as cracks in goggles or tears in gloves.[3]

  • Don all required PPE as outlined in the table above before approaching the fume hood.

Step 2: Weighing and Transfer (Solid Compound)
  • Perform all weighing operations within the fume hood. Use a weigh boat or creased weighing paper.

  • Use a spatula to carefully transfer the solid. Avoid any scooping motions that could generate dust.

  • Tap the spatula gently on the receiving vessel to dislodge any remaining powder.

  • Immediately close the stock container tightly.

Step 3: Post-Handling Decontamination
  • Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol), using disposable towels.

  • Place all contaminated disposable items (weigh boats, towels, outer gloves) into a designated solid waste container located inside the fume hood.

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste & Doffing Risk_Assessment 1. Conduct Risk Assessment Inspect_PPE 2. Inspect PPE for Integrity Risk_Assessment->Inspect_PPE Don_PPE 3. Don Full PPE Ensemble Inspect_PPE->Don_PPE Weigh_Transfer 4. Weigh & Transfer Compound Don_PPE->Weigh_Transfer Reaction_Setup 5. Perform Chemical Synthesis Weigh_Transfer->Reaction_Setup Decontaminate_Workstation 6. Decontaminate Surfaces & Tools Reaction_Setup->Decontaminate_Workstation Segregate_Waste 7. Segregate & Dispose of Waste Decontaminate_Workstation->Segregate_Waste Doff_PPE 8. Doff PPE Correctly Segregate_Waste->Doff_PPE End End Doff_PPE->End Start Start Start->Risk_Assessment

Caption: Safe Handling Workflow for Novel Research Chemicals.

Disposal Plan: Containment and Compliance

Improper disposal can lead to environmental contamination and regulatory violations. Strict adherence to institutional guidelines is mandatory.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container.[2] Never pour chemical waste down the drain.[2] The waste container should be segregated by chemical compatibility.

  • Sharps: Any needles or cannulas used for transfer must be disposed of immediately in a designated sharps container.[9] Do not recap needles.[9]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, use an appropriate absorbent material, collect it in the hazardous waste container, and decontaminate the area.

This guide provides a robust framework for safely handling this compound. Always prioritize a culture of safety, and when in doubt, consult with your institution's EHS professionals.

References

  • Spectrum Chemical. (2017, May 26).
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Örkényi, R., et al. (2017). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2009, January 16).
  • Sigma-Aldrich. (2024, September 6).
  • Angene Chemical. (2025, February 11). Safety Data Sheet - 1-(Aminomethyl)cyclopentanol hydrochloride.
  • Chemos GmbH & Co.KG. (2021, February 17).
  • Sigma-Aldrich. (2025, October 16).
  • Carl ROTH.
  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • Carl ROTH.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Carl ROTH.
  • Fisher Scientific. (2023, September 22).
  • Carl ROTH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.